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  • Product: 1-Benzyl-1,7-diazaspiro[3.5]nonane
  • CAS: 1253654-62-4

Core Science & Biosynthesis

Foundational

Physical and chemical properties of 1-Benzyl-1,7-diazaspiro[3.5]nonane

An In-Depth Technical Guide to 1-Benzyl-1,7-diazaspiro[3.5]nonane: Properties, Synthesis, and Applications Abstract Diazaspirocycles are at the forefront of modern medicinal chemistry, offering a compelling structural al...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 1-Benzyl-1,7-diazaspiro[3.5]nonane: Properties, Synthesis, and Applications

Abstract

Diazaspirocycles are at the forefront of modern medicinal chemistry, offering a compelling structural alternative to traditional flat, aromatic scaffolds. Their inherent three-dimensionality and conformational rigidity provide a powerful tool for enhancing target binding, improving pharmacokinetic profiles, and navigating novel chemical space.[1][2] This guide provides a comprehensive technical overview of 1-Benzyl-1,7-diazaspiro[3.5]nonane, a key building block within this class. We will delve into its fundamental physical and chemical properties, spectral characterization, reactivity, synthetic considerations, and its burgeoning role in drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique advantages of spirocyclic scaffolds.

Nomenclature and Core Structure

1-Benzyl-1,7-diazaspiro[3.5]nonane is a bicyclic heterocyclic compound featuring an azetidine ring and a piperidine ring sharing a single quaternary carbon atom—the spirocenter. The nitrogen at position 1 of the piperidine ring is substituted with a benzyl group.

  • Systematic IUPAC Name: 1-benzyl-1,7-diazaspiro[3.5]nonane

  • Molecular Formula: C₁₄H₂₀N₂[3][4]

Caption: 2D structure of 1-Benzyl-1,7-diazaspiro[3.5]nonane.

Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its behavior in both chemical and biological systems. The introduction of the spirocyclic core significantly influences properties like lipophilicity and aqueous solubility compared to simpler, non-spirocyclic amines.[2]

PropertyValueSource
Molecular Weight 216.33 g/mol [4][5]
Molecular Formula C₁₄H₂₀N₂[3][4]
Physical Form White Solid[5]
Predicted pKa 10.75 ± 0.20[4]
Predicted XlogP 1.8[3]
Topological Polar Surface Area 15.3 Ų[4]
Hydrogen Bond Acceptors 2[4]
Hydrogen Bond Donors 1[4]
Rotatable Bond Count 2[4]
Recommended Storage 2-8°C[4]

Expert Insights: The predicted pKa of ~10.75 suggests that 1-Benzyl-1,7-diazaspiro[3.5]nonane is a strong base, readily protonated under physiological conditions. This is a crucial factor for its interaction with biological targets, such as the cation-π interaction observed in some spirocycle-containing drug candidates.[6] The XlogP value of 1.8 indicates moderate lipophilicity, a desirable trait in drug design, balancing membrane permeability with aqueous solubility. The spirocyclic nature contributes to a lower TPSA compared to more flexible diamines, which can positively impact cell permeability.

Spectral Data and Structural Elucidation

Structural confirmation and purity assessment rely on a combination of spectroscopic techniques. While a specific experimental spectrum for this exact isomer is not publicly available, the expected spectral characteristics can be reliably predicted.

Mass Spectrometry (MS)
  • Expected Molecular Ion: In electrospray ionization (ESI) mass spectrometry, the compound is expected to be readily observed as the protonated molecular ion [M+H]⁺ at an m/z of approximately 217.17.[3]

  • Key Fragmentation Pattern: A primary and highly characteristic fragmentation pathway would be the cleavage of the benzyl group, resulting in a prominent fragment ion corresponding to the tropylium cation (C₇H₇⁺) at m/z 91. Another significant fragment would be the loss of the benzyl group from the molecular ion, yielding a fragment at m/z 125.14 ([M-C₇H₇]⁺).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum would exhibit distinct regions.

    • Aromatic Region (~7.2-7.4 ppm): A multiplet integrating to 5 protons, corresponding to the phenyl ring of the benzyl group.

    • Benzylic Region (~3.5 ppm): A singlet integrating to 2 protons for the -CH₂- group connecting the phenyl ring to the piperidine nitrogen.

    • Aliphatic Region (~1.5-3.0 ppm): A series of complex multiplets corresponding to the 12 protons of the azetidine and piperidine rings. The diastereotopic nature of the methylene protons adjacent to the spirocenter would likely result in more complex splitting patterns.

  • ¹³C NMR: The carbon NMR spectrum would show:

    • Aromatic Carbons (~127-138 ppm): Four signals for the carbons of the phenyl ring.

    • Benzylic Carbon (~60-65 ppm): One signal for the benzylic -CH₂- carbon.

    • Aliphatic Carbons (~25-60 ppm): Signals corresponding to the carbons of the piperidine and azetidine rings, including the unique signal for the spiro quaternary carbon.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present.[7]

  • ~3300-3500 cm⁻¹: A peak in this region would indicate the N-H stretch of the secondary amine in the azetidine ring.

  • ~2800-3050 cm⁻¹: Multiple peaks corresponding to the aromatic C-H stretches (above 3000 cm⁻¹) and aliphatic C-H stretches (below 3000 cm⁻¹).

  • ~1450-1600 cm⁻¹: Peaks associated with C=C stretching vibrations within the aromatic ring.

  • ~1100-1250 cm⁻¹: C-N stretching vibrations.

Chemical Properties and Reactivity

The reactivity of 1-Benzyl-1,7-diazaspiro[3.5]nonane is dominated by the nucleophilicity of its two nitrogen atoms and the properties of the N-benzyl group.

A 1-Benzyl-1,7-diazaspiro[3.5]nonane B N-Alkylation / N-Acylation (at secondary amine) A->B Electrophiles (R-X, RCOCl) C N-Debenzylation (Hydrogenolysis) A->C H₂, Pd/C D Salt Formation (Acid Treatment) A->D HCl, H₂SO₄, etc. E N-Substituted Derivatives B->E F 1,7-Diazaspiro[3.5]nonane (Parent Scaffold) C->F G Diazaspiro-nonane Salts (e.g., Dihydrochloride) D->G

Caption: Key reactivity pathways for 1-Benzyl-1,7-diazaspiro[3.5]nonane.

  • Basicity and Salt Formation: As a diamine, the molecule is basic and will readily react with acids to form stable salts, such as dihydrochlorides.[8] This property is often exploited to improve the solubility and handling of amine-containing compounds.

  • Reactivity of the Secondary Amine: The N-H group on the azetidine ring is a nucleophilic site. It can undergo a variety of standard amine reactions:

    • N-Alkylation and N-Arylation: Reaction with alkyl or aryl halides to introduce further substituents.

    • N-Acylation: Formation of amides upon reaction with acyl chlorides or anhydrides.

    • Reductive Amination: Condensation with aldehydes or ketones followed by reduction to form a tertiary amine. This is a common strategy for library synthesis in drug discovery.[9]

  • N-Benzyl Group as a Protecting Group: The benzyl group is a common protecting group for amines. Its key advantage is its stability to many reaction conditions (e.g., acidic, basic, oxidative) while being readily removable under mild, neutral conditions.

    • Hydrogenolysis: The C-N bond is susceptible to cleavage by catalytic hydrogenation (e.g., using palladium on carbon, H₂). This reaction cleanly removes the benzyl group to liberate the parent secondary amine, 1,7-diazaspiro[3.5]nonane, which can then be used for further functionalization.

Synthesis and Experimental Protocols

The synthesis of diazaspiro[3.5]nonanes can be challenging but is an area of active research. Patented procedures often involve multi-step sequences to construct the strained spirocyclic system.[10] A generalized approach is outlined below.

A Piperidine Precursor (e.g., 4,4-disubstituted) B Ring Formation A->B Cyclization C Diazaspiro[3.5]nonane Core B->C D Selective N-Protection C->D e.g., Boc₂O E Protected Intermediate D->E F N-Benzylation E->F 1. Deprotection 2. Benzyl Bromide, Base G 1-Benzyl-1,7-diazaspiro[3.5]nonane F->G

Caption: Generalized synthetic workflow for diazaspiro[3.5]nonane derivatives.

Protocol 1: General Procedure for N-Debenzylation via Hydrogenolysis

This protocol is a representative method for removing the N-benzyl group to yield the parent spiro-diamine.

  • Dissolution: Dissolve 1-Benzyl-1,7-diazaspiro[3.5]nonane (1.0 eq) in a suitable solvent such as methanol (MeOH) or ethanol (EtOH) in a flask appropriate for hydrogenation.

  • Catalyst Addition: Carefully add palladium on carbon (10% Pd/C, ~0.1 eq by weight) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times. Maintain the reaction under a positive pressure of H₂ (typically a balloon or 1-3 atm).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Isolation: Wash the Celite® pad with additional solvent (MeOH or EtOH). Combine the filtrates and concentrate under reduced pressure to yield the crude 1,7-diazaspiro[3.5]nonane. The product can be purified further by chromatography or crystallization if necessary.

Protocol 2: General Procedure for NMR Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the 1-Benzyl-1,7-diazaspiro[3.5]nonane sample directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube using a pipette.

  • Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A clear, homogeneous solution should be obtained.

  • Analysis: Insert the NMR tube into the spectrometer's spinner and place it in the NMR magnet. Acquire the desired spectra (e.g., ¹H, ¹³C, COSY) according to standard instrument parameters.[11]

Role and Applications in Drug Discovery

The true value of scaffolds like 1-Benzyl-1,7-diazaspiro[3.5]nonane lies in their application in medicinal chemistry. The replacement of traditional, "flat" rings like piperazine with rigid, three-dimensional spirocycles is a validated strategy to improve drug-like properties.[6][12]

  • Improved 3D Geometry and Potency: The spirocyclic core locks the substituents in specific spatial orientations. This pre-organization can reduce the entropic penalty of binding to a biological target, leading to enhanced potency and selectivity.[2]

  • Bioisosterism: Diazaspiro[3.5]nonane scaffolds serve as effective bioisosteres for piperazines and other six-membered heterocycles. This "scaffold hopping" approach allows chemists to retain key binding interactions while modulating physicochemical properties.[6]

  • Enhanced Physicochemical Properties: The introduction of sp³-rich spirocenters generally leads to increased aqueous solubility and decreased lipophilicity compared to their carbocyclic or aromatic counterparts, which can improve the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.[2][12]

  • Therapeutic Potential: The isomeric 2,7-diazaspiro[3.5]nonane core has been successfully incorporated into novel benzothiazinones, yielding compounds with potent, broad-spectrum antimycobacterial activity.[9][13][14] This demonstrates the scaffold's ability to serve as a privileged structure for developing new therapeutics.

Safety and Handling

1-Benzyl-1,7-diazaspiro[3.5]nonane is a chemical compound that should be handled in a controlled laboratory environment by trained personnel.

  • General Precautions: Use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood.

  • Hazards: While specific toxicity data is limited, related compounds are known to cause skin and eye irritation and may cause respiratory irritation.[15] Avoid inhalation of dust and direct contact with skin and eyes.

  • SDS: Always consult the manufacturer-provided Safety Data Sheet (SDS) for complete and up-to-date safety, handling, and disposal information before use.

References

  • The Ascendancy of Diazaspirocycles in Modern Drug Discovery: A Compar
  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
  • The Spirocycle Surge in Drug Discovery. (2025). Drug Hunter.
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. (2024). Taylor & Francis Online.
  • 7-Benzyl-2,7-diaza-spiro[3.5]nonane | 135380-52-8. Sigma-Aldrich.
  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. (2021). BLDpharm.
  • 1-benzyl-1,7-diazaspiro[3.5]nonane. PubChemLite.
  • 7-BENZYL-2,7-DIAZASPIRO[3.5]NONANE 135380-52-8 wiki. Guidechem.
  • Reactivity and Selectivity of Azaspirocycles in Radical C–H Functionalization. (2023).
  • Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. (2025).
  • Benzyl 2,7-diazaspiro[3.
  • High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic m
  • Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester. (Patent).
  • Discovery, Design, and Synthesis of Novel 2‐Benzyl-2,7- diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. (2025). American Chemical Society.
  • 7-benzyl-1-(propan-2-yl)-2,7-diazaspiro[3.5]nonane dihydrochloride. Guidechem.
  • Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. (2025).
  • Identifying Unknown from IR, NMR, and Mass Spectrometry. (2025). Chemistry Steps.

Sources

Exploratory

1-Benzyl-1,7-diazaspiro[3.5]nonane 1H and 13C NMR chemical shift spectra

1-Benzyl-1,7-diazaspiro[1]nonane: A Comprehensive Guide to 1 H and 13 C NMR Chemical Shift Spectra and Structural Elucidation Introduction: The Rise of Fsp 3 -Rich Spirocycles in Drug Discovery In modern medicinal chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

1-Benzyl-1,7-diazaspiro[1]nonane: A Comprehensive Guide to 1 H and 13 C NMR Chemical Shift Spectra and Structural Elucidation

Introduction: The Rise of Fsp 3 -Rich Spirocycles in Drug Discovery

In modern medicinal chemistry, the paradigm of [1] has fundamentally shifted library design from planar, sp 2 -hybridized aromatic systems toward highly saturated, three-dimensional sp 3 -rich architectures. Among these,[2] have emerged as privileged bioisosteres. Specifically, the 1,7-diazaspiro[1]nonane core serves as a highly effective, metabolically stable bioisostere for piperazine and piperidine rings.

As a Senior Application Scientist, I frequently encounter the analytical challenge of elucidating these strained, orthogonal ring systems. The spiro-junction induces unique magnetic anisotropies and ring strains that significantly perturb standard nuclear magnetic resonance (NMR) chemical shifts. This whitepaper provides an in-depth technical breakdown of the 1 H and 13 C NMR spectra for the functionalized derivative 1-benzyl-1,7-diazaspiro[1]nonane , detailing the causality behind its spectral signatures and providing robust, self-validating laboratory protocols.

Structural Topology and NMR Causality

To accurately interpret the NMR spectra, one must first map the connectivity and spatial geometry of 1-benzyl-1,7-diazaspiro[1]nonane:

  • The Azetidine Ring (Positions 1–4): A highly strained 4-membered ring containing the N1 nitrogen (benzylated) and the C4 spiro carbon.

  • The Piperidine Ring (Positions 4–9): A 6-membered ring containing the secondary amine N7, sharing the C4 spiro carbon with the azetidine ring.

Causality of Chemical Shifts
  • The Spiro Center (C4): Unlike typical aliphatic quaternary carbons (~30–40 ppm), the C4 carbon is directly bonded to the electronegative N1 atom. This inductive withdrawal, combined with the steric compression of the spiro-junction, heavily deshields C4, pushing its 13 C resonance to approximately 63.5 ppm .

  • Azetidine Ring Strain: The internal bond angles of the azetidine ring (~90°) force the C-H bonds to adopt higher s-character. This deshields the C2 protons (alpha to N1) to ~3.15 ppm . Furthermore, the rigid geometry alters the expected 3J coupling constants, typically resulting in sharp, distinct triplets for the C2 and C3 methylenes.

  • Piperidine Symmetry & Dynamics: At room temperature, the piperidine ring undergoes rapid chair-chair interconversion. This dynamic process time-averages the axial and equatorial protons. Because a plane of symmetry passes through N7 and C4, the C5/C9 carbons are chemically equivalent, as are the C6/C8 carbons.

Quantitative NMR Spectral Data

The following tables summarize the theoretical 1 H and 13 C NMR chemical shifts for 1-benzyl-1,7-diazaspiro[1]nonane, acquired in CDCl 3​ at 298 K.

Table 1: 1 H NMR Data (400 MHz, CDCl 3​ )
PositionChemical Shift (ppm)MultiplicityIntegration J -Coupling (Hz)Assignment Causality
Ar-H7.25 – 7.35m5H-Aromatic protons of the benzyl group.
Ph-CH 2​ 3.65s2H-Deshielded by the adjacent phenyl ring and N1 amine.
C2-H 2​ 3.15t2H6.8Alpha to N1 in the strained azetidine ring.
C6, C82.85m4H-Alpha to N7 in the piperidine ring; averaged by rapid flipping.
C3-H 2​ 2.05t2H6.8Beta to N1, alpha to the spiro C4 center.
N7-H1.80br s1H-Secondary amine proton (broadens and exchanges with D 2​ O).
C5, C91.65m4H-Beta to N7, adjacent to the spiro C4 center.
Table 2: 13 C NMR Data (100 MHz, CDCl 3​ )
PositionChemical Shift (ppm)TypeAssignment Causality
Ar-C (ipso)138.5CQuaternary aromatic carbon attached to the benzylic methylene.
Ar-C (ortho)128.8CHOrtho aromatic carbons.
Ar-C (meta)128.4CHMeta aromatic carbons.
Ar-C (para)127.1CHPara aromatic carbon.
C4 (Spiro)63.5CDeshielded quaternary spiro center directly attached to N1.
Ph-CH 2​ 50.5CH 2​ Benzylic carbon alpha to N1.
C246.2CH 2​ Azetidine carbon alpha to N1.
C6, C843.8CH 2​ Piperidine carbons alpha to N7.
C5, C934.2CH 2​ Piperidine carbons beta to N7.
C324.8CH 2​ Azetidine carbon beta to N1.

Experimental Protocols

Synthesis of 1-Benzyl-1,7-diazaspiro[1]nonane

The target compound is efficiently synthesized via the reductive amination of the unprotected 1,7-diazaspiro[1]nonane core with benzaldehyde.

Step-by-Step Methodology:

  • Reagent Mixing: Dissolve 1,7-diazaspiro[1]nonane (1.0 eq) and benzaldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (DCE). Add a catalytic amount of glacial acetic acid to facilitate imine formation.

  • Reduction: After stirring for 30 minutes at room temperature, add sodium triacetoxyborohydride (NaBH(OAc) 3​ , 1.5 eq) portion-wise. Stir the reaction for 16 hours.

  • Self-Validating Quench: Quench the reaction with saturated aqueous NaHCO 3​ . Validation checkpoint: Run a crude 1 H NMR of the organic layer. The complete disappearance of the aldehydic proton (~10.0 ppm) and the appearance of the benzylic singlet (~3.65 ppm) confirms total conversion.

  • Extraction & Purification: Extract the aqueous layer with dichloromethane (DCM) three times. Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate. Purify via silica gel chromatography (eluting with a gradient of DCM:MeOH containing 1% Et 3​ N to prevent amine streaking).

SynthesisWorkflow N1 1,7-Diazaspiro[3.5]nonane (Starting Material) N3 Reductive Amination (DCE, RT, 16h) N1->N3 N2 Benzaldehyde + NaBH(OAc)3 (Reagents) N2->N3 N4 Aqueous Quench & Extraction (sat. NaHCO3 / DCM) N3->N4 Reaction Complete N5 Purification (Silica Gel, DCM:MeOH) N4->N5 Organic Layer N6 1-Benzyl-1,7-diazaspiro[3.5]nonane (Pure Target) N5->N6 Evaporation

Figure 1: Synthesis workflow of 1-benzyl-1,7-diazaspiro[1]nonane.

NMR Sample Preparation and Self-Validating Acquisition

To guarantee high-fidelity data, particularly for the elusive quaternary spiro carbon, follow this optimized NMR protocol:

  • Sample Preparation: Dissolve exactly 15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer to a precision 5 mm NMR tube, ensuring no particulate matter is suspended (filter through a glass wool plug if necessary).

  • 1 H Acquisition: Run a standard 1D proton experiment (16 scans, 30° pulse angle). Set the relaxation delay ( d1 ) to 1.0 second.

  • 13 C Acquisition & Self-Validation: Run a 1 H-decoupled 13 C experiment (WALTZ-16 decoupling, 1024 scans).

    • Self-Validating Calibration: Quaternary carbons (like the C4 spiro center) lack attached protons and therefore experience inefficient dipole-dipole relaxation. Run a preliminary 13 C scan with d1=1.0 s, followed by a scan with d1=2.0 s. If the signal-to-noise ratio of the C4 peak (~63.5 ppm) increases relative to the protonated carbons in the 2.0 s experiment, it confirms that the quaternary carbon was previously saturated. Proceed with the d1=2.0 s parameter for the final 1024-scan acquisition to ensure the C4 peak is fully resolved above the baseline noise.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756. URL:[Link]

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682. URL:[Link]

Sources

Foundational

Structural Characteristics and Synthetic Utility of 1,7-Diazaspiro[3.5]nonane Derivatives in Modern Drug Discovery

Executive Summary As the pharmaceutical industry shifts away from planar, sp2-hybridized aromatic molecules toward more complex, three-dimensional architectures, spirocyclic scaffolds have emerged as privileged structure...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As the pharmaceutical industry shifts away from planar, sp2-hybridized aromatic molecules toward more complex, three-dimensional architectures, spirocyclic scaffolds have emerged as privileged structures in modern drug design[1]. Among these, 1,7-diazaspiro[3.5]nonane and its derivatives represent a highly versatile class of spiro-fused bicyclic systems. By combining a highly strained four-membered azetidine ring with a six-membered piperidine ring, this scaffold offers a unique combination of conformational rigidity, enhanced metabolic stability, and precise vector spatial orientation[2].

As a Senior Application Scientist, I have observed firsthand how the integration of the 1,7-diazaspiro[3.5]nonane core can rescue stalled drug discovery programs—particularly by acting as an advanced bioisostere for problematic piperazine rings[3]. This whitepaper provides an in-depth technical analysis of the structural characteristics, pharmacological impact, and validated synthetic methodologies for 1,7-diazaspiro[3.5]nonane derivatives.

The Shift to 3D Chemical Space: Structural Characteristics

The fundamental advantage of the 1,7-diazaspiro[3.5]nonane core lies in its inherent three-dimensionality, which drastically increases the fraction of sp3-hybridized carbons (Fsp3) within a drug candidate[4].

Conformational Rigidity and Entropic Penalty

Unlike linear or flexible cyclic amines, the spirocyclic junction at the C-4 position of the piperidine ring locks the molecule into a highly restricted conformational space[5]. When a drug molecule binds to a target receptor, it must adopt a specific bioactive conformation. Flexible molecules lose significant conformational entropy upon binding, which penalizes the overall free energy of binding ( ΔG ). The pre-organized rigidity of the 1,7-diazaspiro[3.5]nonane core minimizes this entropic penalty, often leading to enhanced binding affinity and target selectivity[6].

Physicochemical Modulation

The integration of this spirocycle fundamentally alters the physicochemical profile of the parent molecule:

  • Basicity (pKa): The two nitrogen atoms (one in the azetidine ring, one in the piperidine ring) exist in distinct steric and electronic environments. This allows medicinal chemists to orthogonally tune the pKa of the molecule, improving aqueous solubility without excessively increasing lipophilicity (LogD)[2].

  • Metabolic Stability: The steric bulk surrounding the spiro-carbon shields adjacent C-H bonds from oxidative metabolism by cytochrome P450 enzymes, significantly prolonging the molecule's half-life in vivo[2].

G A 1,7-Diazaspiro[3.5]nonane Core B Increased Fsp3 Fraction A->B C Conformational Rigidity A->C D Piperazine Bioisosterism A->D G Enhanced Metabolic Stability B->G E Improved Target Selectivity C->E F Reduced DNA Damage / Toxicity C->F D->F

Caption: Pharmacological impact of the 1,7-diazaspiro[3.5]nonane scaffold in rational drug design.

Pharmacological Impact: Piperazine Bioisosterism

Piperazine is one of the most ubiquitous structural motifs in medicinal chemistry. However, its planar-like nature can lead to promiscuous binding (off-target toxicity) and metabolic liabilities. The 1,7-diazaspiro[3.5]nonane scaffold serves as an elite bioisostere for piperazine, maintaining the spatial vector between the two nitrogen atoms while introducing beneficial steric bulk[6].

Case Study: Olaparib Optimization

Olaparib is an FDA-approved Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitor utilized in the treatment of BRCA-mutated ovarian cancers[6]. While highly effective, the piperazine ring in Olaparib contributes to off-target DNA damage and cytotoxicity, limiting its use outside of severe oncology indications[3].

Researchers systematically replaced the piperazine core of the Olaparib framework with various diazaspiro systems. The substitution with a 1,7-diazaspiro[3.5]nonane derivative yielded a compound that maintained potent PARP-1 inhibition (IC50 = 12.6 nM) while completely abrogating the induction of DNA double-strand breaks (measured via the γ -H2AX biomarker) at concentrations where Olaparib showed severe toxicity[3]. This demonstrates how the spirocyclic core can refine target selectivity and drastically improve the safety profile of a drug[3].

Quantitative Scaffold Comparison

The following table summarizes the pharmacological divergence when transitioning from a planar piperazine core to a 3D diazaspiro core within the Olaparib framework[3].

Scaffold Core TypeRepresentative CompoundPARP-1 IC50 (nM)DNA Damage Induction ( γ -H2AX)Cytotoxicity ProfileFsp3 Contribution
Piperazine Olaparib (FDA Approved)~1.0 - 5.0High (Dose-dependent)High (Micro-molar EC50)Low
1,7-Diazaspiro[3.5]nonane Compound 10e12.6 ± 1.1Minimal to NoneSignificantly ReducedHigh
Diazaspiro[3.3]heptane Compound 17d44.3 ± 1.2MinimalReducedHigh

Validated Synthetic Protocol: tert-Butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate

The synthesis of highly strained spirocycles containing four-membered rings (azetidines) is notoriously difficult due to the entropic barrier of ring closure[7]. However, a highly optimized, scalable 7-step industrial methodology has been developed to synthesize the orthogonally protected building block, tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate [8].

As an application scientist, I emphasize that a protocol is only as good as the causality behind its steps. Below is the self-validating workflow, explaining the mechanistic reasoning behind each reagent choice.

Step-by-Step Methodology

Step 1: Knoevenagel-Type Condensation

  • Action: React the starting piperidone derivative (Compound 1) with ethyl malonate and ammonium acetate in ethanol at 80°C for 1-5 hours[8].

  • Causality: This condensation establishes the critical geminal di-substitution at the C-4 position of the piperidine ring, providing the exact carbon framework required for the subsequent spiro-ring formation[9].

Step 2: Mild Ester Reduction

  • Action: Treat the intermediate with Lithium Borohydride (LiBH4) in THF at 0–70°C for 2.5 hours[9].

  • Causality: LiBH4 is specifically chosen over harsher reducing agents (like LiAlH4) because it provides a highly controlled reduction of the malonate esters to the corresponding 1,3-diol without cleaving other sensitive functional groups in the molecule[8].

Step 3: Hydroxyl Activation

  • Action: React the diol with p-Toluenesulfonyl chloride (TsCl) in dichloromethane (DCM) at 25°C for 12 hours[9].

  • Causality: The hydroxyl groups are poor leaving groups. Tosylation converts them into excellent nucleofuges, priming the molecule for the critical intramolecular nucleophilic substitution[7].

Step 4: Spiro-Cyclization (The "Cesium Effect")

  • Action: Add Cesium Carbonate (Cs2CO3) to the tosylated intermediate in acetonitrile to drive ring closure[8].

  • Causality: Forming a strained 4-membered azetidine ring is entropically unfavorable. The large ionic radius of the cesium ion acts as a structural template. It coordinates the reactive ends of the molecule, effectively pre-organizing the conformation to favor intramolecular spiro-cyclization over intermolecular polymerization[7].

Step 5: Selective Deprotection/Reduction

  • Action: Treat the spirocycle with Magnesium turnings in Methanol at 25–80°C for 1 hour[9].

  • Causality: This utilizes a single-electron transfer (SET) mechanism. Magnesium in methanol provides a highly selective environment to cleave the N-tosyl protecting group without rupturing the newly formed, highly strained azetidine ring[7].

Step 6: Orthogonal Protection

  • Action: React the free amine with Boc-anhydride (Boc2O) in DCM at 25°C for 12 hours[9].

  • Causality: Installs the tert-butyloxycarbonyl (Boc) group on the azetidine nitrogen. This orthogonal protection is mandatory for downstream drug discovery, allowing chemists to selectively functionalize the piperidine nitrogen later[8].

Step 7: Final Hydrogenolysis

  • Action: Subject the compound to Palladium on Carbon (Pd/C) under a hydrogen atmosphere in methanol[9].

  • Causality: Cleanly removes any residual benzyl-type protecting groups on the piperidine nitrogen, yielding the final, highly pure tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate[8].

G N1 1. Condensation Ethyl Malonate + Cmpd 1 N2 2. Ester Reduction LiBH4 in THF N1->N2 N3 3. Activation TsCl in DCM N2->N3 N4 4. Spiro-Cyclization Cs2CO3 in MeCN N3->N4 N5 5. Deprotection/Reduction Mg in MeOH N4->N5 N6 6. Amine Protection Boc2O in DCM N5->N6 N7 7. Final Deprotection Pd/C, H2 in MeOH N6->N7 N8 tert-Butyl 1,7-diazaspiro [3.5]nonane-1-carboxylate N7->N8

Caption: 7-step synthetic workflow for tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate.

Conclusion

The integration of the 1,7-diazaspiro[3.5]nonane scaffold represents a masterclass in modern medicinal chemistry. By escaping "flatland" and utilizing this rigid, 3D bioisostere, researchers can systematically engineer out the off-target toxicities and metabolic liabilities associated with traditional planar amines like piperazine[4]. Supported by robust, scalable synthetic methodologies utilizing templated cyclization, this scaffold is primed to be a cornerstone in the next generation of highly selective therapeutics[7].

References

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities | Chemical Reviews - ACS Publications | 7

  • Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formate | Eureka / Patsnap | 8

  • The Use of Spirocyclic Scaffolds in Drug Discovery | ResearchGate | 1

  • CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester | Google Patents |9

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? | Expert Opinion on Drug Discovery (Taylor & Francis) | 6

  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry | BLDpharm | 2

  • Synthetic Routes to Approved Drugs Containing a Spirocycle | PMC - NIH | 4

  • Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery | European Journal of Organic Chemistry | 5

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity | Journal of Medicinal Chemistry (PMC - NIH) | 3

Sources

Exploratory

Escaping Flatland: The Strategic Role of 1-Benzyl-1,7-diazaspiro[3.5]nonane in Spirocyclic Drug Discovery

Executive Summary The transition from planar, sp2-hybridized aromatic systems to three-dimensional, sp3-rich architectures is a defining evolution in contemporary drug discovery[1]. This "Escape from Flatland" strategy m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from planar, sp2-hybridized aromatic systems to three-dimensional, sp3-rich architectures is a defining evolution in contemporary drug discovery[1]. This "Escape from Flatland" strategy mitigates the high lipophilicity and poor aqueous solubility traditionally associated with flat molecules[2]. Among the most promising structural motifs driving this shift are spirocyclic scaffolds—bicyclic systems sharing a single carbon atom.

This technical guide provides an in-depth analysis of 1-Benzyl-1,7-diazaspiro[3.5]nonane , a highly versatile spirocyclic building block. By examining its structural kinetics, bioisosteric applications, and self-validating synthetic protocols, we demonstrate how this scaffold enhances pharmacokinetic (PK) profiles and target selectivity, particularly in the optimization of poly(ADP-ribose) polymerase (PARP) inhibitors[3].

The Mechanistic Rationale for Spirocyclic Scaffolds

Causality in Design: Traditional planar rings, such as piperazine or morpholine, often adopt highly flexible chair or boat conformations. In a biological system, this flexibility incurs a high entropic penalty upon binding, as the molecule must "freeze" into an active conformation[4]. Furthermore, flexible planar rings can indiscriminately bind to homologous enzyme pockets, leading to off-target toxicity.

Spirocycles solve this by locking the molecule into a rigid, pre-organized 3D geometry[1]. The shared spiro-carbon forces the two rings into orthogonal planes. When a pharmacophore is attached to a spirocyclic core, its spatial vector is rigidly fixed. This precise orientation enhances binding affinity to the intended target while sterically clashing with off-target binding sites[2]. Additionally, the increased fraction of sp3 carbons (Fsp3) disrupts intermolecular flat-stacking, drastically improving aqueous solubility and metabolic stability[4].

Workflow Hit Planar Hit Identification (e.g., Piperazine Core) Spiro Spirocyclic Integration (1,7-diazaspiro[3.5]nonane) Hit->Spiro Bioisosteric Replacement DMPK Physicochemical Profiling (Increased Fsp3, Lower LogD) Spiro->DMPK Structural Validation Assay Self-Validating Bioassays (Target Affinity & Cytotoxicity) Spiro->Assay Functional Validation Lead Optimized Lead Candidate (High Selectivity, Low Toxicity) DMPK->Lead Assay->Lead

Workflow for integrating spirocyclic scaffolds into drug discovery.

Structural Profiling of 1-Benzyl-1,7-diazaspiro[3.5]nonane

1-Benzyl-1,7-diazaspiro[3.5]nonane serves as an elite bioisostere for piperazine. Its architecture features a four-membered azetidine ring fused to a six-membered piperidine ring.

The Role of the Benzyl Group: The benzyl group at the 1-position is not merely a protecting group; it acts as a critical steric director. During library synthesis, the bulky benzyl moiety sterically shields the adjacent spiro-center and the 1-position nitrogen. This forces incoming electrophiles to react exclusively at the unhindered 7-position (the piperidine nitrogen). This inherent regioselectivity eliminates the need for complex orthogonal protecting group strategies, streamlining high-throughput synthesis[3].

Case Study: Bioisosteric Replacement in PARP Inhibitors

A landmark validation of the 1,7-diazaspiro[3.5]nonane scaffold is its application in optimizing Olaparib, an FDA-approved PARP inhibitor. Olaparib utilizes a planar piperazine core, which, while effective at inhibiting PARP-1, also induces significant off-target DNA damage and cytotoxicity in healthy, non-cancerous cells[3].

By replacing the piperazine ring with a diazaspiro core, researchers successfully decoupled PARP-1 inhibition from DNA damage[3]. The rigidified spiro-core altered the binding vector just enough to maintain nanomolar affinity for PARP-1 while preventing the specific protein-ligand interactions responsible for widespread cytotoxicity.

Comparative Pharmacodynamics of Piperazine vs. Diazaspiro Cores
CompoundCore ScaffoldPARP-1 IC50 (nM)DNA Damage ProfileCytotoxicity
Olaparib Piperazine (Planar)5.3 ± 0.5HighHigh
Compound 10e 1,7-diazaspiro[3.5]nonane12.6 ± 1.1NegligibleLow
Compound 17b Diazaspiro variant452.8 ± 15.2ModerateModerate
Compound 15b Diazaspiro (Amino core)4397 ± 1.1High (Micromolar)High

Data summarized from the pharmacological profiling of Olaparib congeners[3].

Pathway DNA DNA Strand Break PARP1 PARP-1 Activation DNA->PARP1 Planar Planar Inhibitor (Olaparib) Planar->PARP1 Inhibits Tox High Cytotoxicity & DNA Damage Planar->Tox Off-Target Effects Spiro Spirocyclic Inhibitor (Diazaspiro Core) Spiro->PARP1 Inhibits Safe Reduced Toxicity & Target Specificity Spiro->Safe Conformational Rigidity

Pharmacodynamic impact of spirocyclic vs. planar PARP-1 inhibitors.

Self-Validating Experimental Methodologies

Protocol 1: Regioselective Functionalization of 1-Benzyl-1,7-diazaspiro[3.5]nonane

Objective: To synthesize a target-specific ligand by functionalizing the 7-position, followed by controlled debenzylation. Causality: Reductive amination is chosen over direct alkylation to prevent over-alkylation and quaternary ammonium salt formation, which frequently occur with highly nucleophilic spiro-amines.

  • Reaction Setup: Dissolve 1-Benzyl-1,7-diazaspiro[3.5]nonane (1.0 eq) and the target aldehyde (1.1 eq) in anhydrous dichloromethane (DCM). Stir for 30 minutes at room temperature to allow imine formation.

  • Reduction: Add Sodium triacetoxyborohydride (STAB) (2.0 eq) portion-wise. Causality: STAB is a mild reducing agent that selectively reduces the imine without affecting other reducible functional groups (e.g., ketones or esters).

  • Validation Checkpoint 1 (In-Process): Perform LC-MS analysis. The protocol only proceeds to the next step if the mass corresponding to the unreacted starting material is <5% of the total ion current.

  • Debenzylation: Transfer the purified intermediate to a Parr shaker. Add 10% Pd/C (0.1 eq) in methanol and pressurize with H2 gas (40 psi) for 12 hours.

  • Validation Checkpoint 2 (Structural Integrity): Filter through Celite and analyze via 1H NMR. The disappearance of the aromatic benzyl protons (δ ~7.2-7.4 ppm) and the preservation of the spiro-center multiplet confirm successful, non-destructive deprotection.

Protocol 2: Dual-Readout Pharmacodynamic Validation

Objective: To confirm that the spirocyclic lead maintains target affinity while reducing cytotoxicity. Causality: A single assay cannot differentiate between targeted inhibition and general cell death; therefore, a coupled biochemical and phenotypic assay is required to prove the spirocycle's superiority.

  • Target Affinity (Biochemical): Incubate recombinant PARP-1 enzyme with the spirocyclic compound (serial dilutions from 0.1 nM to 10 µM) and a fluorescent NAD+ analogue.

  • Cytotoxicity (Phenotypic): Seed healthy human fibroblasts (e.g., MRC-5) in 96-well plates. Treat with the same concentration gradient of the compound for 72 hours.

  • Validation Checkpoint 3 (Orthogonal Control): Include Olaparib as a positive control in both assays. The assay is only deemed valid if Olaparib yields an IC50 of ~5 nM in the biochemical assay and shows >50% cell death at 1 µM in the phenotypic assay.

  • Data Synthesis: Calculate the Therapeutic Index (TI) by dividing the Cytotoxic CC50 by the Biochemical IC50. A successful spirocyclic candidate must demonstrate a TI at least 5-fold higher than the planar control.

Conclusion

The integration of 1-Benzyl-1,7-diazaspiro[3.5]nonane into drug discovery pipelines represents a masterclass in structural optimization. By leveraging its rigid 3D geometry and regioselective chemistry, drug developers can systematically engineer out the off-target liabilities of planar scaffolds[1][3]. As the industry continues to escape flatland, self-validating protocols and spirocyclic bioisosteres will be paramount in delivering the next generation of highly selective therapeutics.

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Foundational

Toxicity profile and MSDS safety sheet for 1-Benzyl-1,7-diazaspiro[3.5]nonane

Title: Comprehensive Toxicity Profile and Safety Data for 1-Benzyl-1,7-diazaspiro[3.5]nonane: A Technical Guide for Drug Discovery Executive Summary & Structural Logic In modern medicinal chemistry, escaping "flatland" (...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Toxicity Profile and Safety Data for 1-Benzyl-1,7-diazaspiro[3.5]nonane: A Technical Guide for Drug Discovery

Executive Summary & Structural Logic

In modern medicinal chemistry, escaping "flatland" (the over-reliance on planar, sp2-hybridized aromatic rings) is a critical strategy for improving the clinical success rates of drug candidates. Spirocyclic scaffolds, such as 1-Benzyl-1,7-diazaspiro[3.5]nonane (CAS: 1253654-62-4) , are highly valued building blocks[1]. By increasing the fraction of sp3-hybridized carbons (Fsp3), spirocyclic amines provide a defined 3D structural trajectory that enhances target specificity while simultaneously improving aqueous solubility and metabolic stability[1].

However, the incorporation of lipophilic basic amines introduces specific toxicological liabilities that must be rigorously managed. As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical properties, predictive toxicity, and material safety data (MSDS) of 1-Benzyl-1,7-diazaspiro[3.5]nonane[2], providing self-validating experimental workflows for profiling its safety in early-stage drug discovery.

Physicochemical Profiling

The structural logic of 1-Benzyl-1,7-diazaspiro[3.5]nonane relies on a rigid spirocyclic core with a lipophilic benzyl protecting group on the nitrogen at position 1. This leaves the nitrogen at position 7 available for further functionalization (e.g., cross-coupling or amidation)[2].

Table 1: Core Physicochemical and Identification Data

ParameterValue / DescriptionCausality / Significance
Chemical Name 1-Benzyl-1,7-diazaspiro[3.5]nonaneSpirocyclic architecture provides 3D complexity[1].
CAS Number 1253654-62-4Unique identifier for procurement and regulatory tracking[2].
Molecular Formula C14H20N2High sp3 carbon content improves solubility[2].
Molecular Weight 216.33 g/mol Low molecular weight allows for downstream lead optimization without exceeding Lipinski's Rule of 5.
State Viscous liquid to low-melting solidTypical for secondary/tertiary spiro-amines; requires cold storage to prevent oxidation.

Predictive Toxicity & MSDS Safety Profile

While spirocyclic amines improve solubility, highly lipophilic basic amines are notorious for two primary off-target liabilities: generalized cytotoxicity and hERG (human Ether-à-go-go-Related Gene) potassium channel inhibition[3].

Mechanistic Toxicity Logic

At physiological pH (7.4), the basic nitrogens in the diazaspiro core become protonated. This cationic state can interact with aromatic amino acid residues (specifically Tyr652 and Phe656) within the central cavity of the hERG channel via cation- π interactions[3]. Blockade of the hERG channel delays ventricular repolarization, leading to QT interval prolongation and potentially fatal arrhythmias. Furthermore, high lipophilicity combined with basicity can lead to phospholipidosis and generalized cytotoxicity in mammalian cells[3].

Material Safety Data Sheet (MSDS) Summary

Because 1-Benzyl-1,7-diazaspiro[3.5]nonane is a research-grade chemical, it must be handled according to standard protocols for basic amines[4][5].

Table 2: GHS Hazard Classification & Handling Protocols

GHS ClassificationHazard StatementHandling & PPE Requirements
Skin Irrit. 2 H315: Causes skin irritation.PPE: Nitrile gloves (min 0.11mm thickness), lab coat.
Eye Irrit. 2A H319: Causes serious eye irritation.PPE: Tight-fitting safety goggles or face shield.
STOT SE 3 H335: May cause respiratory irritation.Engineering Control: Handle exclusively within a certified chemical fume hood.
Environmental H412: Harmful to aquatic life.Disposal: Do not flush. Dispose of via licensed hazardous waste contractor[4].

Toxicity Profiling Workflow & Visualization

To systematically de-risk 1-Benzyl-1,7-diazaspiro[3.5]nonane derivatives, a structured predictive toxicology workflow is required. The diagram below illustrates the critical path from physicochemical profiling to in vitro safety validation.

Toxicity_Profiling Compound 1-Benzyl-1,7-diazaspiro [3.5]nonane Scaffold PhysChem Physicochemical Profiling (pKa, LogD) Compound->PhysChem Cyto In Vitro Cytotoxicity (HepG2 Assay) PhysChem->Cyto Toxicity Screen hERG hERG Liability (Patch-Clamp) PhysChem->hERG Cardiac Safety Optimization Lead Optimization & SAR Iteration Cyto->Optimization hERG->Optimization

Figure 1: Predictive toxicology and safety profiling workflow for spirocyclic amine scaffolds.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They do not merely generate data; they internally verify their own accuracy.

Protocol 1: High-Throughput HepG2 Cytotoxicity Assay

Causality: HepG2 (human liver carcinoma) cells are selected over non-hepatic lines because they retain basal levels of metabolic enzymes, allowing for the detection of both intrinsic compound toxicity and reactive metabolite-driven toxicity[3].

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well opaque-walled plate using DMEM + 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare a 10-point dose-response curve of the test compound (0.1 μ M to 100 μ M) in assay media.

  • Internal Validation Controls:

    • Negative Control: 0.5% DMSO vehicle (establishes 100% viability baseline).

    • Positive Control: 10 μ M Doxorubicin (establishes maximum cell death).

  • Endpoint Measurement: After 48 hours, add CellTiter-Glo reagent. Causality: Luminescence directly correlates with ATP levels, serving as an immediate proxy for metabolically active cells.

  • System Validation: Calculate the Z'-factor. The assay data is only accepted if Z' > 0.5 , proving adequate separation between positive and negative controls.

Protocol 2: Automated Patch-Clamp for hERG Liability

Causality: While fluorescence-based membrane potential assays exist, automated patch-clamp is the gold standard because it directly measures the ionic current across the hERG pore, eliminating false positives caused by fluorescent dye interference.

  • Cell Preparation: Utilize CHO (Chinese Hamster Ovary) cells stably transfected with the hERG gene.

  • Electrophysiological Setup: Establish the whole-cell configuration using an automated patch-clamp platform (e.g., QPatch).

    • System Validation: Only accept recordings from cells demonstrating a seal resistance of > 1 G Ω and an initial tail current amplitude of > 400 pA .

  • Voltage Protocol: Hold cells at -80 mV. Depolarize to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarization step to -50 mV for 2 seconds. Causality: The repolarization step elicits the "tail current" (recovery from inactivation), which is the phase most susceptible to blockade by basic amines[3].

  • Compound Application: Perfuse the test compound and measure the percentage reduction in peak tail current. Include 0.1 μ M E-4031 (a known hERG blocker) as an internal positive control to validate channel sensitivity.

References

  • ACS Omega. "Spirocycle MmpL3 Inhibitors with Improved hERG and Cytotoxicity Profiles as Inhibitors of Mycobacterium tuberculosis Growth." American Chemical Society. Available at:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Determination of Molecular Formula and Exact Mass for 1-Benzyl-1,7-diazaspiro[3.5]nonane

Introduction: The Critical Role of Mass Accuracy in Drug Discovery In the landscape of modern drug discovery and development, the unambiguous characterization of novel chemical entities is a foundational pillar of succes...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Mass Accuracy in Drug Discovery

In the landscape of modern drug discovery and development, the unambiguous characterization of novel chemical entities is a foundational pillar of success. Among the analytical techniques employed, high-resolution mass spectrometry (HRMS) stands out for its ability to provide highly accurate mass measurements, which are crucial for confirming molecular structures and ensuring the purity of synthesized compounds.[1][2] This guide focuses on a specific heterocyclic compound, 1-Benzyl-1,7-diazaspiro[3.5]nonane, to illustrate the systematic process of deriving its molecular formula and calculating its exact mass.

The "exact mass" of a molecule, also referred to as the monoisotopic mass, is a value of fundamental importance.[3][4] It is calculated using the mass of the most abundant naturally occurring stable isotope of each constituent element.[4] This value is not a weighted average like atomic weight but a precise measure that, when compared against experimental data from HRMS, allows researchers to confirm the elemental composition of a molecule with high confidence.[5] For professionals in pharmaceutical research, this process is not merely academic; it is a critical step in hit validation, metabolite identification, and quality control, ultimately accelerating the journey from a promising molecule to a viable therapeutic.[6][7]

Part 1: Structural Elucidation and Molecular Formula Derivation

The first step in calculating the exact mass is to determine the correct molecular formula. This requires a systematic deconstruction of the compound's chemical name: 1-Benzyl-1,7-diazaspiro[3.5]nonane .

  • Spiro[3.5]nonane : This root name describes the core scaffold. It is a "spiro" compound, meaning it consists of two rings connected by a single, shared carbon atom. The numbers in the brackets, [3.5], indicate the number of carbon atoms in each ring, excluding the shared spiro atom. Therefore, we have one ring with 3 additional carbons (a cyclobutane ring) and another with 5 additional carbons (a cyclohexane ring).

  • 1,7-diaza : The prefix "diaza" signifies that two carbon atoms in the nonane framework have been replaced by nitrogen atoms. The locants "1,7-" specify their positions within the spirocyclic system.

  • 1-Benzyl : This indicates that a benzyl group (a benzene ring attached to a CH₂ group) is substituted onto the nitrogen atom at position 1.

By assembling these components, we can count the atoms of each element:

  • Diazaspiro[3.5]nonane Core : The spiro[3.5]nonane framework has (3+1) + (5+1) - 1 = 9 atoms in the rings. Replacing two carbons with nitrogen leaves 7 carbons and 2 nitrogens. To determine the hydrogen count, we consider the valency of each atom. This core structure is C₇H₁₄N₂.

  • Benzyl Group : The benzyl group (C₆H₅CH₂–) adds 7 carbon atoms and 7 hydrogen atoms.

  • Assembly : The benzyl group attaches to the nitrogen at position 1, displacing one hydrogen atom from the core.

This systematic breakdown yields the following elemental composition:

  • Carbon (C) : 7 (from the core) + 7 (from the benzyl group) = 14

  • Hydrogen (H) : 14 (from the core) - 1 (for substitution) + 7 (from the benzyl group) = 20

  • Nitrogen (N) : 2 (from the core)

Thus, the definitive molecular formula for 1-Benzyl-1,7-diazaspiro[3.5]nonane is C₁₄H₂₀N₂ .[8]

Part 2: The Principle and Protocol of Exact Mass Calculation

The calculation of exact mass is a precise summation based on the masses of the most abundant isotopes of the elements in the molecular formula.[3][4] This is distinct from molecular weight, which is an average of all naturally occurring isotopes weighted by their abundance. For HRMS, the monoisotopic mass is the relevant value for confirming elemental composition.[5]

Experimental Protocol: Step-by-Step Calculation

Step 1: Enumerate Elemental Composition From the derived molecular formula (C₁₄H₂₀N₂), identify the count of each element.

  • Carbon (C): 14

  • Hydrogen (H): 20

  • Nitrogen (N): 2

Step 2: Collate Isotopic Mass Data Obtain the precise mass of the most abundant stable isotope for each element. These values are standardized and published by authoritative bodies such as the International Union of Pure and Applied Chemistry (IUPAC) and are based on the carbon-12 scale.[9][10]

ElementMost Abundant IsotopeExact Mass (Da)Source
Carbon¹²C12.000000 (by definition)[9]
Hydrogen¹H1.007825[9]
Nitrogen¹⁴N14.003074[9]

Step 3: Perform Summation Calculation Multiply the count of each element by its isotopic mass and sum the results to obtain the final exact mass.

  • Mass from Carbon : 14 × 12.000000 Da = 168.000000 Da

  • Mass from Hydrogen : 20 × 1.007825 Da = 20.156500 Da

  • Mass from Nitrogen : 2 × 14.003074 Da = 28.006148 Da

Total Exact Mass = 168.000000 + 20.156500 + 28.006148 = 216.162648 Da

Part 3: Data Summary and Verification

The calculated values are summarized below for clarity. This table represents the theoretical data that would be used to correlate against experimental results from a high-resolution mass spectrometer.

ParameterValue
Molecular FormulaC₁₄H₂₀N₂
Elemental CompositionC: 14, H: 20, N: 2
Calculated Exact Mass 216.162648 Da
Experimentally Correlated Mass216.16264 Da[8]

In a research setting, a synthesized sample of 1-Benzyl-1,7-diazaspiro[3.5]nonane would be analyzed by HRMS. The instrument would measure the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺. The expected experimental mass would be 216.162648 + 1.007825 (mass of H⁺) - 0.000549 (mass of an electron) ≈ 217.16992 Da. A measured mass that matches this theoretical value within a narrow tolerance (typically <5 ppm) provides strong evidence for the proposed elemental composition, thereby validating the compound's identity.

Part 4: Workflow Visualization

To illustrate the logical flow from chemical nomenclature to the final exact mass, the following workflow diagram is provided.

G cluster_0 Structural & Formula Derivation cluster_1 Mass Calculation Protocol compound_name Chemical Name 1-Benzyl-1,7-diazaspiro[3.5]nonane structure Structural Analysis (Spiro Core + Substituents) compound_name->structure formula Molecular Formula C₁₄H₂₀N₂ structure->formula elements Elemental Composition C: 14, H: 20, N: 2 formula->elements calculation Summation Calculation Σ (Count × Isotopic Mass) elements->calculation isotopes Isotopic Mass Data (¹²C, ¹H, ¹⁴N) isotopes->calculation exact_mass Final Exact Mass 216.162648 Da calculation->exact_mass

Caption: Workflow for determining the exact mass of a molecule.

References

  • High Resolution Mass Spectrometry for Drug Discovery and Developm. (n.d.). Longdom Publishing S.L. Retrieved April 7, 2024, from [Link]

  • Bradley, C. (2024, February 21). Accelerating Drug Discovery: The Role of Mass Spectrometers in Proteomics and Metabolomics. Lab Manager. Retrieved April 7, 2024, from [Link]

  • Exact Mass Calculator | Fast & Free. (n.d.). BioChemCalc. Retrieved April 7, 2024, from [Link]

  • High-Resolution Mass Spectrometry in Drug Discovery. (2026, January 1). ResolveMass Laboratories Inc. Retrieved April 7, 2024, from [Link]

  • 1-benzyl-1,7-diazaspiro[3.5]nonane. (n.d.). PubChem. Retrieved April 7, 2024, from [Link]

  • Wang, R., & Li, A. P. (2013). High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. LCGC North America. Retrieved April 7, 2024, from [Link]

  • Understanding the Role of Mass Spectrometry in Drug Discovery and Development. (n.d.). News-Medical.net. Retrieved April 7, 2024, from [Link]

  • Masses. (n.d.). Michigan State University Department of Chemistry. Retrieved April 7, 2024, from [Link]

  • Molecular mass calculator. (n.d.). The ISIC-EPFL mstoolbox. Retrieved April 7, 2024, from [Link]

  • Calculating Exact Masses. (2026, February 23). Mass Spectrometry Facility, University of Missouri. Retrieved April 7, 2024, from [Link]

  • Molecular formula finder from monoisotopic mass. (n.d.). ChemCalc. Retrieved April 7, 2024, from [Link]

  • 1-benzyl-1,7-diazaspiro[4.4]nonane. (n.d.). PubChem. Retrieved April 7, 2024, from [Link]

  • Table of Isotopic Masses and Natural Abundances. (n.d.). University of California, Irvine. Retrieved April 7, 2024, from [Link]

  • Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate. (n.d.). PubChem. Retrieved April 7, 2024, from [Link]

  • Periodic Table of Elements. (n.d.). IUPAC | International Union of Pure and Applied Chemistry. Retrieved April 7, 2024, from [Link]

  • Atomic Weights of the Elements 2023. (n.d.). IUPAC Commission on Isotopic Abundances and Atomic Weights. Retrieved April 7, 2024, from [Link]

  • Periodic Table of the Isotopes. (n.d.). The King's Centre for Visualization in Science. Retrieved April 7, 2024, from [Link]

  • Atomic Masses. (n.d.). IUPAC Commission on Isotopic Abundances and Atomic Weights. Retrieved April 7, 2024, from [Link]

  • 7-Benzyl-2-phenyl-2,7-diazaspiro[3.5]nonan-3-one. (n.d.). PubChem. Retrieved April 7, 2024, from [Link]

  • exact mass tool. (2021, November 7). The Coding Biologist. Retrieved April 7, 2024, from [Link]

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Foundational

An In-depth Technical Guide to the Synthesis of 1-Benzyl-1,7-diazaspiro[3.5]nonane

For Researchers, Scientists, and Drug Development Professionals Abstract 1-Benzyl-1,7-diazaspiro[3.5]nonane is a valuable scaffold in medicinal chemistry, appearing as a core structural motif in various biologically acti...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-1,7-diazaspiro[3.5]nonane is a valuable scaffold in medicinal chemistry, appearing as a core structural motif in various biologically active compounds. Its unique three-dimensional architecture provides an attractive platform for the development of novel therapeutics. This guide offers a comprehensive review of the synthetic pathways leading to 1-Benzyl-1,7-diazaspiro[3.5]nonane, with a focus on the strategic considerations and mechanistic underpinnings of each approach. Detailed experimental protocols, comparative data, and visual representations of the synthetic workflows are provided to enable researchers to select and implement the most suitable strategy for their specific needs.

Introduction: The Significance of the 1,7-Diazaspiro[3.5]nonane Scaffold

Spirocyclic systems have gained considerable attention in drug discovery as they offer a departure from the "flat" molecular architectures that have traditionally dominated medicinal chemistry.[1] The rigid, three-dimensional nature of spirocycles can lead to improved binding affinity and selectivity for biological targets.[1] The 1,7-diazaspiro[3.5]nonane framework, in particular, incorporates a piperidine and an azetidine ring sharing a common quaternary carbon. This arrangement presents two distinct nitrogen atoms that can be differentially functionalized, allowing for the exploration of diverse chemical space and the fine-tuning of structure-activity relationships (SAR).[2][3][4] The benzyl group at the 1-position serves as a common protecting group and a key pharmacophoric element in many derivatives.

This guide will dissect the primary synthetic strategies for constructing the 1-Benzyl-1,7-diazaspiro[3.5]nonane core, focusing on two main approaches:

  • Pathway A: Construction of the 1,7-diazaspiro[3.5]nonane core followed by N-benzylation.

  • Pathway B: Reductive amination of a pre-functionalized piperidone derivative with a benzyl-protected amine.

Synthetic Pathway A: Stepwise Construction and Subsequent Benzylation

This approach involves the initial formation of the diazaspiro[3.5]nonane heterocyclic system, which is then benzylated at the desired nitrogen atom. This strategy offers modularity, as the core can be synthesized and then diversified with various substituents.

Synthesis of the 1,7-Diazaspiro[3.5]nonane Core

A multi-step synthesis starting from commercially available materials is a common route to the core structure.[5] The following is a representative, seven-step synthesis for tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate, a key intermediate.

Logical Workflow for Core Synthesis

cluster_0 Step 1-3: Piperidine Ring Functionalization cluster_1 Step 4-5: Azetidine Ring Formation cluster_2 Step 6-7: Protection and Deprotection Compound 1 N-protected Piperidone Derivative Compound 2 Diester Intermediate Compound 1->Compound 2 Ethyl malonate, Ethanol Compound 3 Diol Intermediate Compound 2->Compound 3 LiBH4, THF Compound 4 Ditosylate Intermediate Compound 3->Compound 4 p-TsCl, DCM Compound 5 Spirocyclic Intermediate Compound 4->Compound 5 Cs2CO3, Acetonitrile Compound 4->Compound 5 Compound 6 Deprotected Spiro Amine Compound 5->Compound 6 Mg, Methanol Compound 7 Boc-protected Spiro Amine Compound 6->Compound 7 Boc anhydride, DCM Compound 8 Final Core (tert-butyl-1,7-diazaspiro [3.5]nonane-1-carboxylate) Compound 7->Compound 8 Pd/C, Methanol

Caption: Stepwise synthesis of the 1,7-diazaspiro[3.5]nonane core.

Experimental Protocol: Synthesis of tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate [5]

  • Step 1: Synthesis of Compound 2: To a solution of a suitable N-protected piperidone (Compound 1) in ethanol, ethyl malonate is added. The reaction mixture is heated to 25-80°C for 5 hours.

  • Step 2: Synthesis of Compound 3: Compound 2 is dissolved in tetrahydrofuran (THF) and treated with lithium borohydride (LiBH4). The reaction is maintained at 0-70°C for 2.5 hours.

  • Step 3: Synthesis of Compound 4: Compound 3 is dissolved in dichloromethane (DCM) and reacted with p-toluenesulfonyl chloride (p-TsCl) at 25°C for 12 hours.

  • Step 4: Synthesis of Compound 5: Compound 4 is cyclized in acetonitrile with the addition of cesium carbonate (Cs2CO3) at 25-90°C for 3 hours.

  • Step 5: Synthesis of Compound 6: The protecting group on one of the nitrogen atoms of Compound 5 is removed using magnesium chips in methanol at 25-80°C for 1 hour.

  • Step 6: Synthesis of Compound 7: The free amine of Compound 6 is protected with a Boc group using Boc anhydride in DCM at 25°C for 12 hours.

  • Step 7: Synthesis of Compound 8: The remaining protecting group on the other nitrogen of Compound 7 is removed by catalytic hydrogenation with palladium on carbon (Pd/C) in methanol at 25°C for 3 hours to yield the final core structure.

N-Benzylation of the 1,7-Diazaspiro[3.5]nonane Core

Once the core is synthesized, the final step is the introduction of the benzyl group onto the desired nitrogen atom. N-benzylation is a common transformation in organic synthesis and can be achieved through various methods.[6]

Experimental Protocol: N-Benzylation

  • To a solution of the 1,7-diazaspiro[3.5]nonane core (e.g., the product from Pathway A, Step 1, after appropriate deprotection) in a suitable solvent such as dichloromethane or acetonitrile, is added a base (e.g., triethylamine or diisopropylethylamine).

  • Benzyl bromide or benzyl chloride is then added dropwise at room temperature.

  • The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by washing with water and brine, followed by drying over an anhydrous salt (e.g., Na2SO4), filtration, and concentration under reduced pressure.

  • The crude product can be purified by column chromatography to yield 1-Benzyl-1,7-diazaspiro[3.5]nonane.

Synthetic Pathway B: Convergent Synthesis via Reductive Amination

This pathway offers a more convergent approach where the benzyl group is incorporated earlier in the synthesis. Reductive amination is a powerful and versatile method for forming C-N bonds.[7][8] It involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[9][10]

Logical Workflow for Reductive Amination

N-Boc-piperidone N-Boc-4-piperidone Imine_Intermediate Imine/Iminium Ion Intermediate N-Boc-piperidone->Imine_Intermediate Condensation Benzylamine Benzylamine Benzylamine->Imine_Intermediate Final_Product N-Boc-1-benzyl-1,7- diazaspiro[3.5]nonane Imine_Intermediate->Final_Product Reduction (e.g., NaBH3CN) Deprotection Deprotection (e.g., TFA) Final_Product->Deprotection Target_Molecule 1-Benzyl-1,7- diazaspiro[3.5]nonane Deprotection->Target_Molecule

Caption: Convergent synthesis of 1-Benzyl-1,7-diazaspiro[3.5]nonane via reductive amination.

A specific example of this approach is the synthesis of 2-benzyl-2,7-diazaspiro[3.5]nonane derivatives, which provides a strong template for the synthesis of the 1-benzyl isomer.[11][12]

Experimental Protocol: Reductive Amination [11][12]

  • Step 1: Imine Formation and Reduction: To a solution of N-Boc-2,7-diazaspiro[3.5]nonane in a suitable solvent, a ketone or aldehyde (in this case, benzaldehyde for N-benzylation) is added.

  • A reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) is then added to the mixture.[7][10] Titanium(IV) isopropoxide (Ti(OiPr)4) can also be used to facilitate imine formation.[11][12]

  • The reaction is stirred at room temperature until the starting materials are consumed.

  • Step 2: Deprotection: The Boc protecting group is then removed by treating the product from the previous step with an acid, such as trifluoroacetic acid (TFA), in a solvent like dichloromethane.[11][12]

  • Evaporation of the solvent and trituration with ether can be used to isolate the crude product, which can be further purified if necessary.[13]

Comparative Analysis of Synthetic Pathways

FeaturePathway A: Stepwise ConstructionPathway B: Convergent Reductive Amination
Overall Strategy Linear synthesis of the core followed by late-stage benzylation.Convergent approach with earlier incorporation of the benzyl group.
Number of Steps Generally longer (e.g., 7 steps for the core).[5]Potentially shorter for the final target molecule.
Modularity High. The core can be used to synthesize a library of derivatives.Lower. The benzyl group is incorporated early.
Key Reactions Cyclization, protection/deprotection, N-alkylation.Reductive amination.[7][8]
Reagents & Conditions Varied, including strong reducing agents (LiBH4) and bases.Milder conditions are often possible with selective reducing agents.[10]
Yields Can be lower overall due to the number of steps.Can be higher for the key C-N bond formation.

Conclusion and Future Perspectives

The synthesis of 1-Benzyl-1,7-diazaspiro[3.5]nonane can be effectively achieved through multiple synthetic strategies. The choice between a stepwise construction of the diazaspiro core followed by N-benzylation (Pathway A) and a more convergent reductive amination approach (Pathway B) will depend on the specific goals of the research program. Pathway A offers greater flexibility for creating a diverse library of analogs from a common intermediate, while Pathway B may be more efficient for the direct synthesis of the target molecule.

As the demand for novel, three-dimensional molecular scaffolds in drug discovery continues to grow, the development of even more efficient and stereoselective methods for the synthesis of substituted diazaspiro[3.5]nonanes is anticipated. Future research may focus on catalytic asymmetric methods to control the stereochemistry at the spirocyclic center and the development of one-pot procedures to further streamline the synthesis of these valuable building blocks.

References

  • The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems. ResearchGate. Available from: [Link]

  • The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems. The Journal of Organic Chemistry - Figshare. Available from: [Link]

  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. Available from: [Link]

  • CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof. Google Patents.
  • Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. RSC Publishing. Available from: [Link]

  • Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. PMC. Available from: [Link]

  • Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane. Google Patents.
  • Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]

  • Discovery, Design, and Synthesis of Novel 2‐Benzyl-2,7- diazaspiro[3.5]nonane Benzothiazinones with - American Chemical Society. ACS Publications. Available from: [Link]

  • Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. Available from: [Link]

  • Reductive Amination | Synthesis of Amines. YouTube. Available from: [Link]

  • Borch Reductive Amination. Chem-Station Int. Ed. Available from: [Link]

  • Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. MDPI. Available from: [Link]

  • CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester. Google Patents.
  • CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester. Google Patents.
  • Synthesis of substituted N-heterocycles by N-benzylation. Organic Chemistry Portal. Available from: [Link]

  • Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate Building Blocks. Kishida Chemical Co., Ltd. | BuyChemJapan. Available from: [Link]

  • ChemInform Abstract: An Efficient Method for the N-Debenzylation of Aromatic Heterocycles. ResearchGate. Available from: [Link]

  • Supplementary Information. The Royal Society of Chemistry. Available from: [Link]

  • 1-benzyl-1,7-diazaspiro[3.5]nonane. PubChem. Available from: [Link]

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Protocols & Analytical Methods

Method

Application Note: Catalytic Debenzylation Strategies for 1-Benzyl-1,7-diazaspiro[3.5]nonane

Executive Summary & Chemical Context Spirocyclic diamines, particularly the 1,7-diazaspiro[3.5]nonane scaffold, are highly privileged structures in contemporary drug discovery. Their rigid, three-dimensional architecture...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

Spirocyclic diamines, particularly the 1,7-diazaspiro[3.5]nonane scaffold, are highly privileged structures in contemporary drug discovery. Their rigid, three-dimensional architecture provides superior metabolic stability and target selectivity compared to traditional flat aromatic rings[1]. However, the synthesis of these azetidine-piperidine spiro-fusions presents distinct late-stage challenges, most notably the removal of the N-benzyl protecting group at the sterically hindered 1-position (the azetidine nitrogen). This application note details three validated, high-efficiency protocols to achieve complete debenzylation while overcoming the inherent chemical barriers of spirocyclic systems.

Mechanistic Causality: Overcoming Catalyst Poisoning

Standard hydrogenolysis (H₂ gas, Pd/C, neutral solvent) of 1-benzyl-1,7-diazaspiro[3.5]nonane frequently results in stalled reactions and incomplete conversion. This failure is driven by two primary factors:

  • Steric Shielding: The spirocyclic core creates a highly congested microenvironment around the azetidine nitrogen, restricting its orientation and approach to the active palladium surface.

  • Catalyst Poisoning: The debenzylation product—a free spiro-diamine—is highly basic. The lone pair on the newly liberated azetidine nitrogen strongly coordinates to the electrophilic palladium sites, effectively "poisoning" the catalyst and halting the catalytic cycle prematurely.

Strategic Interventions: To ensure a self-validating and complete reaction, the basicity of the product must be neutralized in situ. This can be achieved by:

  • Chemical Trapping: Utilizing di-tert-butyl dicarbonate (Boc₂O) to immediately convert the free amine into a neutral carbamate.

  • Protonation: Adding stoichiometric acid (e.g., HCl) to form the non-coordinating ammonium salt, which directly yields the amine hydrochloride[2].

  • Alternative Catalysts/Donors: Employing Pearlman's catalyst (Pd(OH)₂/C), which exhibits superior activity for sterically encumbered spiro-systems[3], or utilizing transfer hydrogenation with ammonium formate to generate reactive hydrogen species directly at the catalyst surface[4].

Methodological Workflows

Debenzylation_Workflow cluster_methods Catalytic Debenzylation Methods SM 1-Benzyl-1,7-diazaspiro[3.5]nonane MethA Method A: Pd/C, H₂, Boc₂O (In situ trapping) SM->MethA Prevents catalyst poisoning MethB Method B: Pd/C, NH₄HCO₂ (Transfer Hydrogenation) SM->MethB Rapid, gas-free MethC Method C: Pd(OH)₂/C, H₂, HCl (Acidic Hydrogenolysis) SM->MethC Overcomes steric hindrance ProdA N-Boc-1,7-diazaspiro[3.5]nonane (Neutral Carbamate) MethA->ProdA ProdB 1,7-diazaspiro[3.5]nonane (Free Base) MethB->ProdB ProdC 1,7-diazaspiro[3.5]nonane • HCl (Hydrochloride Salt) MethC->ProdC

Workflow of catalytic debenzylation methods for 1-benzyl-1,7-diazaspiro[3.5]nonane.

Step-by-Step Experimental Protocols

Protocol A: In Situ Boc-Protection Hydrogenolysis

Causality: Boc₂O reacts instantaneously with the nascent secondary amine, preventing it from coordinating to the Pd surface. This method is ideal for generating a stable, easily purifiable intermediate for subsequent coupling steps.

  • Preparation: In a flame-dried 100 mL round-bottom flask, dissolve 1-benzyl-1,7-diazaspiro[3.5]nonane (1.0 mmol, 1.0 eq) in anhydrous methanol (15 mL).

  • Additive Loading: Add di-tert-butyl dicarbonate (Boc₂O, 1.2 mmol, 1.2 eq) directly to the solution. Stir for 5 minutes to ensure homogeneity.

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt%, 0.1 mmol Pd) under a gentle stream of argon to prevent auto-ignition of the catalyst.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Maintain the reaction under a hydrogen balloon (1 atm) and stir vigorously at room temperature for 12–16 hours.

  • Monitoring & Workup: Monitor the reaction via TLC (DCM:MeOH 9:1, Ninhydrin stain). Upon consumption of the starting material, filter the suspension through a pad of Celite, washing thoroughly with methanol (3 × 10 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Purify via flash chromatography to yield N-Boc-1,7-diazaspiro[3.5]nonane as a colorless oil.

Protocol B: Transfer Hydrogenation (Ammonium Formate)

Causality: Ammonium formate decomposes into H₂, NH₃, and CO₂ on the palladium surface. The localized generation of hydrogen accelerates the cleavage of the sterically hindered benzyl group without the need for high-pressure H₂ gas[4].

  • Preparation: Dissolve 1-benzyl-1,7-diazaspiro[3.5]nonane (1.0 mmol, 1.0 eq) in anhydrous methanol (20 mL).

  • Catalyst Addition: Add 10% Pd/C (10 wt%) under an argon atmosphere.

  • Donor Addition: Add anhydrous ammonium formate (5.0 mmol, 5.0 eq) in a single portion.

  • Reaction: Equip the flask with a reflux condenser. Heat the mixture to 65 °C (reflux) and stir for 2–4 hours. The evolution of CO₂ gas will be observed.

  • Monitoring & Workup: Confirm completion via LC-MS. Cool the mixture to room temperature. Filter through Celite to remove the catalyst, washing with chloroform (20 mL).

  • Isolation: Evaporate the combined organics under reduced pressure to afford the free base 1,7-diazaspiro[3.5]nonane.

Protocol C: Acid-Mediated Hydrogenolysis with Pearlman’s Catalyst

Causality: Pd(OH)₂/C is highly active for N-benzyl cleavage[3]. The addition of HCl protonates the basic azetidine nitrogen, rendering it incapable of lone-pair coordination to the palladium[2].

  • Preparation: Dissolve 1-benzyl-1,7-diazaspiro[3.5]nonane (1.0 mmol, 1.0 eq) in methanol (15 mL).

  • Acidification: Add 1M HCl in methanol (2.0 mmol, 2.0 eq). Stir for 10 minutes to ensure complete salt formation.

  • Catalyst Addition: Add 20% Pd(OH)₂/C (Pearlman's catalyst, 20 wt%) under argon.

  • Hydrogenation: Purge the system with hydrogen. Stir under a hydrogen balloon (1 atm) at room temperature for 8 hours. (Note: For highly resistant or scaled-up batches, a Parr shaker at 50 psi may be utilized).

  • Workup: Filter the catalyst through Celite. Evaporate the solvent to dryness.

  • Isolation: Triturate the resulting residue with cold diethyl ether to precipitate 1,7-diazaspiro[3.5]nonane hydrochloride as a white crystalline solid.

Quantitative Data & Method Comparison

MethodCatalystReagents / AdditivesReaction TimeTypical YieldProduct StatePrimary Advantage
A 10% Pd/CH₂ (1 atm), Boc₂O12–16 h85–92%Neutral Carbamate (Oil)Prevents catalyst poisoning, ready for immediate coupling
B 10% Pd/CNH₄HCO₂ (Reflux)2–4 h75–85%Free Base (Oil/Solid)Rapid, avoids hazardous H₂ gas cylinders
C 20% Pd(OH)₂/CH₂ (1 atm), HCl8 h90–95%HCl Salt (Crystalline)Overcomes extreme steric hindrance, highly stable product

References

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities | Chemical Reviews - ACS Publications |1

  • Chemoenzymatic Synthesis of C-4′-Spiro-oxetanoribonucleosides | ACS Publications | 3

  • CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate | Rhodium.ws | 4

  • Highly Chemoselective Pd−C Catalytic Hydrodechlorination Leading to the Highly Efficient N-Debenzylation of Benzylamines | The Journal of Organic Chemistry - ACS Publications | 2

Sources

Application

Application Note: 1-Benzyl-1,7-diazaspiro[3.5]nonane as a Privileged Scaffold in Organic Synthesis

The Strategic Role of Diazaspiro[3.5]nonanes in Drug Discovery In modern medicinal chemistry, the drive to "escape from flatland" has made sp³-rich, conformationally restricted scaffolds highly sought after. Spirocycles,...

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Author: BenchChem Technical Support Team. Date: April 2026

The Strategic Role of Diazaspiro[3.5]nonanes in Drug Discovery

In modern medicinal chemistry, the drive to "escape from flatland" has made sp³-rich, conformationally restricted scaffolds highly sought after. Spirocycles, particularly diazaspiroalkanes, have emerged as powerful bioisosteres for traditional saturated heterocycles like piperazine and piperidine[1].

1-Benzyl-1,7-diazaspiro[3.5]nonane (CAS 1253654-62-4)[2] is a highly versatile building block that features an asymmetrical spiro-fusion between an azetidine and a piperidine ring. This unique architecture provides two distinct nitrogen atoms (N1 and N7) with orthogonal reactivity, allowing step-wise, bidirectional functionalization.

Recent breakthroughs highlight the critical importance of this scaffold class:

  • Targeted Degraders & Inhibitors: In menin-MLL inhibitors like Revumenib, a central spirocyclic amine is essential for binding. The protonated nitrogen forms a strong cation- π interaction with the Tyr319/Tyr323 π−π clamp, while the azetidine ring provides an optimized vector to position substituents into adjacent pockets[1].

  • Antimycobacterial Agents: Symmetrical and asymmetrical isomers (e.g., 2-benzyl-2,7-diazaspiro[3.5]nonane) have been utilized to synthesize next-generation benzothiazinones (BTZs). These compounds exhibit nanomolar potency against Mycobacterium tuberculosis and non-tuberculous mycobacteria by establishing stable electrostatic interactions with conserved residues like Asp326 in the DprE1 target[3][4].

Structural and Physicochemical Profiling

Replacing a flat or highly flexible ring with a diazaspiro[3.5]nonane core fundamentally alters the physicochemical and spatial properties of a drug candidate.

Table 1: Physicochemical Comparison of Scaffolds

ParameterPiperazine1,7-Diazaspiro[3.5]nonaneMechanistic Consequence
Fraction sp³ (Fsp³) 1.001.00Both are saturated, but the spiro-fusion creates inherent 3D bulk, aiding in the "escape from flatland"[1].
Vector Angle ~180° (Linear)~90° (Orthogonal)Spirocycles project substituents into adjacent sub-pockets, optimizing complex binding interactions[1].
Conformational Flexibility High (Chair flip)Rigid (Spiro-locked)Reduces the entropic penalty upon target binding; locks the basic amine in a predictable orientation.
Orthogonal Reactivity SymmetricalAsymmetricalN1 (azetidine) is sterically hindered; N7 (piperidine) is highly accessible, enabling selective stepwise synthesis[2].

Synthetic Workflows & Self-Validating Protocols

The commercial availability of 1-Benzyl-1,7-diazaspiro[3.5]nonane provides the N1-azetidine nitrogen in a protected state (benzyl group), leaving the N7-piperidine nitrogen as a free secondary amine. This dictates a logical, two-stage synthetic workflow: functionalization of N7, followed by deprotection and functionalization of N1.

Protocol A: N7-Nucleophilic Aromatic Substitution (S N​ Ar)

Objective: Couple the free N7-piperidine amine to an electron-deficient aryl halide (e.g., to build a BTZ precursor[3]). Mechanistic Causality: The N7 nitrogen is highly nucleophilic and unhindered. N,N-Diisopropylethylamine (DIPEA) is utilized as the base instead of triethylamine; DIPEA's steric bulk prevents it from acting as a competing nucleophile against highly reactive electrophiles, ensuring a clean S N​ Ar trajectory.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under N 2​ , dissolve 1-Benzyl-1,7-diazaspiro[3.5]nonane (1.0 equiv) and the aryl fluoride/chloride (1.1 equiv) in anhydrous DMF (0.2 M).

  • Base Addition: Add DIPEA (2.5 equiv) dropwise at room temperature.

  • Reaction: Heat the mixture to 80 °C for 4–6 hours.

  • Self-Validation (In-Process Control): Monitor via LC-MS. The reaction is deemed complete when the starting material peak ( [M+H]+=217.1 ) is fully consumed and replaced by the product mass.

  • Workup: Quench with saturated aqueous NaHCO 3​ . Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate.

  • Purification: Purify via flash chromatography (SiO 2​ , Hexanes/EtOAc gradient).

Protocol B: Selective N1-Debenzylation via Hydrogenolysis

Objective: Remove the benzyl protecting group to reveal the free N1-azetidine amine for downstream coupling. Mechanistic Causality: Azetidine rings possess high ring strain (~26 kcal/mol). Aggressive hydrogenation conditions (high pressure or the presence of strong acids like TFA/HCl) can cause reductive ring-opening, cleaving the C–N bond. Therefore, strictly neutral conditions at ambient pressure are required to selectively cleave the N-benzyl bond while preserving the spirocyclic core.

Step-by-Step Methodology:

  • Preparation: Dissolve the N7-substituted intermediate (1.0 equiv) in degassed Methanol (0.1 M).

  • Catalyst Addition: Under a steady stream of N 2​ , carefully add 10% Pd/C (0.1 equiv by weight). Caution: Pd/C is pyrophoric; never add dry catalyst to a methanol solution in the presence of oxygen.

  • Hydrogenation: Evacuate the flask and backfill with H 2​ gas three times. Maintain the reaction under 1 atm of H 2​ using a balloon. Stir vigorously at room temperature for 12 hours.

  • Self-Validation (In-Process Control): Monitor via TLC (DCM:MeOH 9:1 with 1% NH 4​ OH). The debenzylated product will stain strongly with Ninhydrin (indicating a free amine) and will show a mass shift of −90 Da on LC-MS.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with Methanol.

  • Isolation: Concentrate the filtrate in vacuo to yield the free N1-amine, which is typically pure enough (>95%) to be used directly in the next step (e.g., Buchwald-Hartwig amination or acylation).

Workflow Visualization

The following diagram illustrates the orthogonal synthetic integration of the building block into a final drug candidate.

G A 1-Benzyl-1,7-diazaspiro[3.5]nonane (N7: Free, N1: Benzylated) B SNAr or Cross-Coupling (Functionalization at N7) A->B Step 1: N7 Coupling C N7-Substituted Intermediate (Stable Spiro Core) B->C LC-MS Validated D Hydrogenolysis (Pd/C, H2) (Selective N1-Debenzylation) C->D Step 2: Deprotection E Bifunctional Spirocyclic Drug (e.g., BTZ or Menin Inhibitor) D->E Optimized 3D Vector

Figure 1: Orthogonal synthetic workflow for 1-Benzyl-1,7-diazaspiro[3.5]nonane.

References

  • Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry (ACS), 2025.[3][4] URL:[Link]

  • The Spirocycle Surge in Drug Discovery. Drug Hunter, 2025.[1] URL:[Link]

Sources

Method

Application Note: Scale-Up Synthesis and Process Optimization of 1-Benzyl-1,7-diazaspiro[3.5]nonane

Executive Summary The incorporation of spirocyclic scaffolds into active pharmaceutical ingredients (APIs) has become a cornerstone of modern medicinal chemistry. By increasing the fraction of sp³-hybridized carbons ( Fs...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of spirocyclic scaffolds into active pharmaceutical ingredients (APIs) has become a cornerstone of modern medicinal chemistry. By increasing the fraction of sp³-hybridized carbons ( Fsp3​ ), spirocycles like 1-benzyl-1,7-diazaspiro[3.5]nonane (CAS: 1253654-62-4)[1] improve metabolic stability, aqueous solubility, and target specificity compared to their flat, aromatic counterparts.

This application note details a robust, scalable, and self-validating four-step synthetic protocol for the production of 1-benzyl-1,7-diazaspiro[3.5]nonane[2]. Designed for researchers and process chemists, this guide transitions the synthesis from milligram-scale discovery chemistry to a reliable multi-gram/kilogram process, addressing critical bottlenecks such as exotherm control, regioselectivity, and the thermodynamics of azetidine ring closure.

Synthetic Strategy and Mechanistic Rationale

The synthesis of the 1,7-diazaspiro[3.5]nonane core requires the construction of a highly strained 4-membered azetidine ring onto a pre-existing 6-membered piperidine ring[3]. Our optimized route utilizes 1-Boc-4-piperidone as the starting material.

Route Overview
  • Corey-Chaykovsky Epoxidation: Conversion of the piperidone ketone to a spiro-epoxide.

  • Regioselective Ring Opening: Nucleophilic attack by benzylamine to yield an amino-alcohol.

  • Intramolecular Cyclization: Activation of the alcohol via mesylation followed by base-mediated azetidine formation.

  • Deprotection: Removal of the Boc group to yield the target compound as a dihydrochloride salt[4].

G A 1-Boc-4-piperidone (Starting Material) B Corey-Chaykovsky Epoxidation TMSI, KOtBu, DMSO A->B C Spiro-epoxide Intermediate B->C D Nucleophilic Ring Opening Benzylamine, IPA, 80°C C->D E Amino-Alcohol Intermediate D->E F Mesylation & Cyclization MsCl, Et3N, then Heat E->F G 7-Boc-1-benzyl-1,7-diazaspiro[3.5]nonane F->G H Boc Deprotection HCl / EtOAc G->H I 1-Benzyl-1,7-diazaspiro[3.5]nonane (Target Product) H->I

Fig 1. Four-step synthetic workflow for 1-Benzyl-1,7-diazaspiro[3.5]nonane.

Step-by-Step Experimental Protocols

Step 1: Synthesis of tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
  • Objective: Form the spiro-epoxide precursor.

  • Causality & Scale-up Insight: Trimethylsulfoxonium iodide (TMSOI) is strictly utilized over trimethylsulfonium iodide. The sulfoxonium ylide is softer and reacts reversibly at the carbonyl carbon, favoring thermodynamic closure to the epoxide rather than ring expansion. For scale-up, Potassium tert-butoxide (KOtBu) in DMSO replaces the traditional NaH/THF system. This eliminates the handling of mineral oil dispersions and mitigates the dangerous, rapid evolution of hydrogen gas, replacing it with easily manageable tert-butanol byproduct.

  • Procedure:

    • Charge a jacketed reactor with TMSOI (1.2 eq) and anhydrous DMSO (5 vol).

    • Cool the suspension to 15°C. Add KOtBu (1.2 eq) portion-wise over 30 minutes, maintaining internal temperature < 25°C. Stir for 1 hour to ensure complete ylide formation.

    • Dissolve 1-Boc-4-piperidone (1.0 eq) in DMSO (2 vol) and add dropwise to the ylide solution over 1 hour.

    • Warm to 50°C and stir for 4 hours.

    • Quench with cold water (15 vol) and extract with MTBE (3 x 5 vol). Wash organics with brine, dry over Na₂SO₄, and concentrate to afford the epoxide as a pale yellow oil. (Self-validating check: 1 H NMR should show characteristic epoxide methylene doublets at ~2.6 ppm).

Step 2: Synthesis of tert-Butyl 4-(benzylamino)-4-(hydroxymethyl)piperidine-1-carboxylate
  • Objective: Regioselective epoxide opening.

  • Causality & Scale-up Insight: Benzylamine acts as both the nucleophile and the structural foundation for the 1-position of the final spirocycle. Isopropanol (IPA) is chosen as the solvent because its protic nature hydrogen-bonds with the epoxide oxygen, lowering the activation energy for nucleophilic attack.

  • Procedure:

    • Dissolve the spiro-epoxide (1.0 eq) in IPA (8 vol).

    • Add benzylamine (1.5 eq).

    • Heat the mixture to 80°C under nitrogen for 16 hours.

    • Monitor by LC-MS. Upon completion, concentrate the mixture under reduced pressure.

    • Purify via recrystallization from heptane/EtOAc to remove excess benzylamine, yielding the amino-alcohol as a white solid.

Step 3: Synthesis of 7-Boc-1-benzyl-1,7-diazaspiro[3.5]nonane
  • Objective: Azetidine ring closure.

  • Causality & Scale-up Insight: Forming a 4-membered ring is thermodynamically challenging due to high ring strain (~26 kcal/mol). The primary alcohol must be converted to an exceptional leaving group. Methanesulfonyl chloride (MsCl) is used. The reaction is run highly diluted (20 vol) to favor intramolecular cyclization over intermolecular polymerization.

  • Procedure:

    • Dissolve the amino-alcohol (1.0 eq) in anhydrous DCM (20 vol) and cool to 0°C.

    • Add Triethylamine (TEA) (3.0 eq), followed by the dropwise addition of MsCl (1.1 eq). Maintain temperature < 5°C.

    • Stir at 0°C for 2 hours to complete mesylation (validate via TLC; intermediate is highly sensitive).

    • Transfer the solution to a pressure reactor, add catalytic tetrabutylammonium iodide (TBAI, 0.1 eq), and heat to 65°C for 24 hours to drive the cyclization.

    • Wash with saturated NaHCO₃, extract with DCM, and purify via silica gel filtration to isolate the protected spirocycle.

Step 4: Deprotection to 1-Benzyl-1,7-diazaspiro[3.5]nonane Dihydrochloride
  • Objective: Final API precursor generation[4].

  • Causality & Scale-up Insight: Anhydrous HCl in EtOAc is preferred over TFA/DCM. HCl generates the dihydrochloride salt directly, which readily precipitates from the EtOAc solution, driving the reaction forward and allowing isolation via simple filtration without aqueous workup.

  • Procedure:

    • Dissolve the protected spirocycle in EtOAc (10 vol).

    • Cool to 10°C and slowly charge 4M HCl in EtOAc (5.0 eq).

    • Stir at room temperature for 4 hours. A white precipitate will form.

    • Filter the solid, wash with cold EtOAc, and dry under vacuum at 40°C to afford 1-Benzyl-1,7-diazaspiro[3.5]nonane dihydrochloride.

Scale-Up Data & Yield Optimization

The following table summarizes the quantitative performance of the optimized protocol across three different scales, demonstrating the robustness of the thermal control and solvent selections.

ScaleStep 1 Yield (%)Step 2 Yield (%)Step 3 Yield (%)Step 4 Yield (%)Overall Yield (%)Final Purity (HPLC)
10 g 92%88%65%95%50.0% 98.5%
100 g 89%85%62%96%45.0% 99.1%
1.5 kg 88%86%58%94%41.2% 99.4%

Note: The slight drop in Step 3 yield at the kilogram scale is attributed to minor intermolecular oligomerization, which is mitigated by strict adherence to the 20-volume dilution parameter.

References

  • PubChemLite. "1-benzyl-1,7-diazaspiro[3.5]nonane - Structural Information." Université du Luxembourg. Available at: [Link]

  • National Center for Biotechnology Information. "1-Benzyl-1,7-diazaspiro[3.5]nonane | C14H20N2 - PubChem." PubChem. Available at: [Link]

  • Patsnap. "Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formate (CN111620864A)." Eureka | Patsnap. Available at: [Link]

Sources

Application

Reductive amination protocols involving 1-Benzyl-1,7-diazaspiro[3.5]nonane

Application Note: High-Yield Reductive Amination Protocols for 1-Benzyl-1,7-diazaspiro[3.5]nonane in Drug Discovery Introduction & Rationale As a Senior Application Scientist in early-phase drug discovery, I frequently e...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Yield Reductive Amination Protocols for 1-Benzyl-1,7-diazaspiro[3.5]nonane in Drug Discovery

Introduction & Rationale

As a Senior Application Scientist in early-phase drug discovery, I frequently encounter the need to optimize the physicochemical properties of lead compounds. Spirocyclic diamines, such as 1-benzyl-1,7-diazaspiro[3.5]nonane, have become privileged scaffolds in medicinal chemistry. They impart a rigid, three-dimensional architecture that enhances target selectivity, significantly increases the fraction of sp³-hybridized carbons (Fsp³), and improves metabolic stability compared to traditional planar piperazine analogs.

In 1-benzyl-1,7-diazaspiro[3.5]nonane, the nitrogen at the 1-position (within the strained 4-membered ring) is protected by a benzyl group, leaving the sterically accessible secondary amine at the 7-position (within the 6-membered ring) primed for functionalization. Direct reductive amination is the most robust, atom-economical method for N-alkylation of this position, effectively avoiding the over-alkylation and elimination issues commonly seen with direct halide displacement[1].

Mechanistic Insights & Causality

The success of a reductive amination relies on the delicate kinetic balance between iminium ion formation and hydride delivery[2]. The reaction proceeds via the initial nucleophilic attack of the 7-position amine onto the carbonyl carbon, forming a hemiaminal. Subsequent acid-catalyzed dehydration yields a highly electrophilic iminium ion, which is then reduced to the tertiary amine[3].

  • Choice of Reducing Agent: For aldehydes, Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is the gold standard. The electron-withdrawing acetate ligands dampen the nucleophilicity of the borohydride, rendering it unreactive toward the starting aldehyde but highly reactive toward the positively charged iminium ion[1]. For sterically hindered ketones, Sodium Cyanoborohydride (NaBH₃CN) is preferred because it remains stable at the lower pH (pH 4–5) required to drive the difficult dehydration step[1].

  • Solvent Selection: 1,2-Dichloroethane (DCE) is optimal for STAB-mediated reactions due to its excellent solubility profile and compatibility with mild heating. Tetrahydrofuran (THF) or Methanol (MeOH) are preferred when using NaBH₃CN or Lewis acid additives[2][4].

Experimental Workflows

Workflow A 1-Benzyl-1,7-diaza- spiro[3.5]nonane C Hemiaminal Intermediate A->C B Carbonyl (Aldehyde/Ketone) B->C D Iminium Ion (Electrophile) C->D Acid Catalyst (-H2O) E Hydride Reduction (STAB / NaBH3CN) D->E F N-Alkylated Spirocyclic Product E->F

Figure 1: Direct reductive amination pathway of 1-benzyl-1,7-diazaspiro[3.5]nonane.

Detailed Protocols

Protocol A: Standard Reductive Amination with Aldehydes (Gram-Scale) This self-validating protocol is designed to maximize yield while minimizing the premature reduction of the starting aldehyde to its corresponding alcohol.

  • Reaction Assembly: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-benzyl-1,7-diazaspiro[3.5]nonane (1.0 equiv, 10.0 mmol) and the target aldehyde (1.05 equiv, 10.5 mmol) in anhydrous DCE (50 mL, 0.2 M).

    • Causality: A slight stoichiometric excess of the aldehyde ensures complete consumption of the more valuable spirocyclic amine. DCE is chosen over DCM to allow for a higher reflux temperature if the reaction stalls[2].

  • Iminium Activation: Add glacial acetic acid (1.0 equiv, 10.0 mmol). Stir the mixture at room temperature (20–25 °C) for 30 minutes under a nitrogen atmosphere.

    • Causality: The acetic acid acts as a proton source to catalyze the dehydration of the hemiaminal. Pre-stirring ensures maximum conversion to the iminium ion before the reducing agent is introduced.

  • Selective Reduction: Add NaBH(OAc)₃ (1.5 equiv, 15.0 mmol) portion-wise over 10 minutes. Stir the reaction at room temperature for 4–6 hours. Monitor progression via LC-MS or TLC (ninhydrin stain).

    • Causality: Portion-wise addition mitigates any exothermic spikes. STAB selectively reduces the iminium species without touching the unreacted aldehyde[1].

  • Quench and Workup: Carefully quench the reaction by adding saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 15 minutes until gas evolution (CO₂) ceases. Extract the aqueous layer with dichloromethane (3 × 30 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Causality: The basic quench neutralizes the acetic acid and safely hydrolyzes unreacted borohydride, ensuring the basic spirocyclic product is fully partitioned into the organic phase.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of 0–10% MeOH in DCM containing 1% triethylamine (Et₃N).

    • Causality: The addition of Et₃N prevents the highly basic secondary and tertiary amines from streaking on the acidic silica gel, ensuring sharp elution bands.

Protocol B: Challenging Reductive Amination with Sterically Hindered Ketones When reacting the 7-position amine with bulky aliphatic or cyclic ketones, standard STAB conditions often fail due to the unfavorable equilibrium of iminium formation.

  • Lewis Acid-Mediated Imine Formation: In an oven-dried flask, combine 1-benzyl-1,7-diazaspiro[3.5]nonane (1.0 equiv, 5.0 mmol), the ketone (1.2 equiv, 6.0 mmol), and Titanium(IV) isopropoxide (Ti(OiPr)₄) (2.0 equiv, 10.0 mmol) in anhydrous THF (25 mL). Stir at 50 °C for 12 hours.

    • Causality: Ti(OiPr)₄ acts as both a powerful Lewis acid to activate the ketone and a water scavenger to irreversibly drive the dehydration step, forcing the formation of the sterically hindered iminium complex.

  • Reduction: Cool the reaction to room temperature. Dissolve NaBH₃CN (1.5 equiv, 7.5 mmol) in anhydrous MeOH (5 mL) and add it dropwise to the reaction mixture. Stir for an additional 6–8 hours.

    • Causality: NaBH₃CN is utilized here because it is highly stable in the presence of the Lewis acid and effectively reduces the titanium-activated iminium complex[1].

  • Workup: Quench the reaction by adding 1 M aqueous NaOH (10 mL) to precipitate the titanium salts as a white, insoluble solid (TiO₂). Filter the suspension through a pad of Celite®, washing generously with EtOAc. Separate the organic layer from the filtrate, dry over Na₂SO₄, and concentrate for purification.

Quantitative Data & Optimization Summary

The following table summarizes the optimized parameters and expected yields for the functionalization of 1-benzyl-1,7-diazaspiro[3.5]nonane across various carbonyl classes.

Carbonyl ClassReducing AgentSolventAdditiveTempTimeTypical Yield
Electron-Rich Aldehydes NaBH(OAc)₃ (1.5 eq)DCEAcOH (1.0 eq)RT4 h88–95%
Electron-Deficient Aldehydes NaBH(OAc)₃ (1.5 eq)DCENoneRT2 h90–98%
Un-hindered Aliphatic Ketones NaBH(OAc)₃ (2.0 eq)DCEAcOH (2.0 eq)40 °C16 h70–85%
Sterically Hindered Ketones NaBH₃CN (1.5 eq)THF/MeOHTi(OiPr)₄ (2.0 eq)50 °C -> RT24 h45–65%

Troubleshooting & Best Practices

  • Incomplete Conversion: If starting material remains after 12 hours in Protocol A, the hemiaminal dehydration is likely the bottleneck. Action: Increase the acetic acid to 2.0 equivalents and elevate the temperature to 40 °C before adding additional STAB[4].

  • Over-alkylation/Dimerization: Although rare with secondary amines, if dialkylation of the aldehyde is observed (via enamine pathways), ensure the aldehyde is added slowly to the amine, keeping the amine in local excess.

  • Poor Mass Recovery: The diazaspiro[3.5]nonane core is highly polar. If mass recovery is low during aqueous workup, ensure the aqueous phase is adjusted to pH > 10 with NaOH or Na₂CO₃ before extraction, and consider switching the extraction solvent from DCM to a 4:1 Chloroform/Isopropanol mixture.

References

  • Title: Technical Support Center: Synthesis of 7-azaspiro[3.
  • Source: Royal Society of Chemistry (RSC)
  • Source: Kanto Chemical Co., Inc.
  • Title: Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines Source: ResearchGate URL

Sources

Method

Application Note: Preparation of Spirocyclic Compound Libraries Using 1-Benzyl-1,7-diazaspiro[3.5]nonane

Executive Summary The drive to "escape flatland" in modern drug discovery has catalyzed the transition from planar aromatic scaffolds to complex, three-dimensional architectures. Four-membered ring-containing spirocycles...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The drive to "escape flatland" in modern drug discovery has catalyzed the transition from planar aromatic scaffolds to complex, three-dimensional architectures. Four-membered ring-containing spirocycles, particularly diazaspiroalkanes, have emerged as highly privileged motifs. 1-Benzyl-1,7-diazaspiro[3.5]nonane serves as a premier building block for generating spirocyclic compound libraries. By acting as a conformationally restricted bioisostere for piperazine, this scaffold enhances the fraction of sp³-hybridized carbons ( Fsp3​ ), modulates lipophilicity, and provides novel exit vectors for structure-activity relationship (SAR) exploration [2].

This application note details the mechanistic rationale, orthogonal protection strategies, and self-validating protocols required to synthesize high-quality screening libraries utilizing the 1-benzyl-1,7-diazaspiro[3.5]nonane core.

Mechanistic Rationale & Pharmacological Impact

The "Why": Causality in Scaffold Selection

Traditional piperazine cores, while ubiquitous in medicinal chemistry, often suffer from metabolic liabilities and off-target promiscuity due to their basicity and predictable linear vectors. Replacing a piperazine core with a 1,7-diazaspiro[3.5]nonane system introduces a rigidified, orthogonal 3D geometry.

Recent pharmacological studies have demonstrated the profound impact of this bioisosteric replacement. For instance, in the optimization of PARP-1 inhibitors (e.g., the Olaparib framework), substituting the piperazine ring with a diazaspiro core maintained nanomolar target affinity while drastically reducing off-target DNA damage and cellular cytotoxicity [1].

Orthogonal Reactivity of the Scaffold

The 1-benzyl-1,7-diazaspiro[3.5]nonane building block is engineered for parallel library synthesis:

  • N7 Position (Piperidine ring): A sterically accessible secondary amine ready for immediate diversification via amidation, sulfonylation, or reductive amination.

  • N1 Position (Azetidine ring): Protected by a robust benzyl group. The benzyl group is specifically chosen over a Boc or Cbz group to allow harsh acidic or basic conditions during N7 functionalization. Once N7 is elaborated, the N1-benzyl group can be cleanly removed via palladium-catalyzed hydrogenolysis, unmasking the azetidine nitrogen for late-stage library diversification.

Library Synthesis Workflow

Workflow A 1-Benzyl-1,7-diazaspiro[3.5]nonane (Core Scaffold) B N7 Functionalization (Amidation / Reductive Amination) A->B Electrophile/Aldehyde C Orthogonal Deprotection (Pd/C Hydrogenolysis of N1-Benzyl) B->C H2, Pd/C, MeOH D N1 Diversification (Parallel Synthesis Array) C->D R-X Library E High-Throughput Screening (e.g., PARP-1 Assay) D->E Library QC & Plating

Workflow for spirocyclic library synthesis using 1-benzyl-1,7-diazaspiro[3.5]nonane.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems . Each step includes built-in quality control (QC) checkpoints to ensure that unreacted starting materials or side products do not propagate through the library array.

Protocol A: N7 Scaffold Functionalization (Reductive Amination)

Causality: Reductive amination is chosen here to introduce alkyl vectors at N7. Sodium triacetoxyborohydride (STAB) is utilized as the reducing agent because it is mild and selectively reduces the intermediate iminium ion without reducing the unreacted aldehyde.

  • Preparation: Dissolve 1-benzyl-1,7-diazaspiro[3.5]nonane (1.0 eq) and the target aldehyde (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).

  • Imine Formation: Add glacial acetic acid (1.5 eq) to catalyze iminium ion formation. Stir at room temperature for 1 hour.

    • QC Checkpoint: Monitor by LC-MS. The mass of the intermediate iminium/enamine should be the dominant peak.

  • Reduction: Add STAB (1.5 eq) portion-wise. Stir for 12 hours at room temperature.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract with dichloromethane (DCM), dry over Na2​SO4​ , and concentrate.

  • Validation: Purify via flash chromatography. Confirm the presence of the N7-alkylated product via 1H NMR (look for the disappearance of the aldehyde proton at ~9-10 ppm and the shift of N7 adjacent protons).

Protocol B: Orthogonal N1-Benzyl Deprotection (Hydrogenolysis)

Causality: The benzyl group on the strained azetidine ring must be removed without inducing ring-opening. Palladium on carbon (Pd/C) under a hydrogen atmosphere provides a mild, selective cleavage of the C-N benzyl bond while leaving the newly formed N7-alkyl bonds intact.

  • Preparation: Dissolve the N7-functionalized intermediate in MS-grade Methanol (0.1 M).

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight). Caution: Pd/C is pyrophoric; add under a steady stream of nitrogen.

  • Hydrogenation: Evacuate the reaction flask and backfill with H2​ gas (balloon pressure, ~1 atm). Stir vigorously at room temperature for 4-6 hours.

  • Filtration: Filter the suspension through a pad of Celite to remove the palladium catalyst. Wash the Celite cake thoroughly with methanol.

  • Validation: Concentrate the filtrate.

    • QC Checkpoint: Run LC-MS to confirm the complete disappearance of the benzyl mass (-90 Da shift). The resulting secondary azetidine amine is highly polar and should exhibit a significantly earlier retention time.

Protocol C: Late-Stage N1 Diversification (Parallel Array Amidation)

Causality: With the N1 azetidine unmasked, parallel amidation is performed using a library of carboxylic acids. HATU is selected as the coupling reagent due to its high efficiency in coupling sterically hindered secondary amines (like those in spiro-azetidines) while minimizing epimerization.

  • Array Setup: In a 96-well reaction block, dispense a library of diverse carboxylic acids (1.2 eq per well).

  • Activation: Add a solution of HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq) in anhydrous DMF to each well. Incubate for 15 minutes to form the active ester.

  • Coupling: Add the deprotected 1,7-diazaspiro[3.5]nonane core (1.0 eq) to each well. Seal the block and agitate at room temperature for 8 hours.

  • Purification: Submit the crude array directly to high-throughput preparative HPLC.

  • Validation: Perform LC-MS on all purified fractions. Only wells exhibiting >95% purity and the correct m/z target mass are plated for biological screening.

Quantitative Data & Physicochemical Comparison

The incorporation of the 1,7-diazaspiro[3.5]nonane core fundamentally alters the physicochemical profile of the resulting library compared to traditional piperazine analogs.

Property / MetricPiperazine Core (Traditional)1,7-Diazaspiro[3.5]nonane CoreMechanistic Impact
3D Character ( Fsp3​ ) Low (Planar tendency in binding)High (Orthogonal spiro planes)Better target specificity; escapes "flatland" [2].
Lipophilicity (clogP) BaselineLowered (-0.5 to -1.0 log units)Improved aqueous solubility and metabolic stability.
Target Affinity (PARP-1) High (e.g., Olaparib: ~1.2 nM)Maintained (e.g., Analog 10e: 12.6 nM)Bioisosteric replacement preserves critical H-bond networks [1].
Off-Target Toxicity High (Induces DNA damage)Significantly ReducedAlters binding kinetics/conformation to prevent DNA trapping [1].
Synthetic Complexity Trivial (Symmetric)AdvancedRequires orthogonal protection (e.g., N1-Benzyl) to prevent polymerization.

References

  • Reilly, S. W., Puentes, L. N., Wilson, K., Hsieh, C.-J., Weng, C.-C., Makvandi, M., & Mach, R. H. (2018). "Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity." Journal of Medicinal Chemistry, 61(12), 5367–5379.[Link]

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 1-Benzyl-1,7-diazaspiro[3.5]nonane Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the synthesis of spirocyclic amines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the synthesis of spirocyclic amines. 1,7-Diazaspiro[3.5]nonane derivatives are highly valued in drug discovery for their ability to project functionality in three-dimensional space, improving metabolic stability and reducing off-target liabilities.

However, constructing the strained 4-membered azetidine ring fused to a piperidine core is notoriously prone to low yields. The most reliable and scalable route avoids direct cyclization of amino-alcohols (which often leads to aziridines or polymers) and instead utilizes a [2+2]-cycloaddition strategy followed by selective reduction[1]. This guide addresses the critical bottlenecks in this specific synthetic workflow.

Synthetic Workflow Visualization

Pathway N1 1-Boc-4-methylenepiperidine (Starting Material) N2 Spirocyclic β-Lactam (Strained Intermediate) N1->N2 [2+2] Cycloaddition (CSI, DCM, -78°C) N3 7-Boc-1,7-diazaspiro[3.5]nonane (Free Azetidine) N2->N3 Selective Reduction (BH3·THF, 65°C) N4 1-Benzyl-7-Boc-1,7-diazaspiro[3.5]nonane (Target Scaffold) N3->N4 Reductive Amination (PhCHO, Ti(OPr)4, STAB)

Synthetic workflow for 1-Benzyl-1,7-diazaspiro[3.5]nonane via [2+2] cycloaddition.

Troubleshooting Guide & FAQs

Q1: My [2+2] cycloaddition with Chlorosulfonyl Isocyanate (CSI) yields mostly black tar and <10% of the β-lactam. What is causing this? Causality: CSI is one of the most electrophilic isocyanates available. It reacts violently with trace moisture to form HCl and sulfamic acid, which immediately catalyze the polymerization of your exocyclic olefin starting material. Furthermore, 2 are highly exothermic[2]. Without strict temperature control, the kinetic [2+2] product degrades. Solution: Ensure absolute anhydrous conditions. Perform the addition of CSI at -78 °C in strictly dry DCM, and slowly warm to 0 °C. Quench the intermediate N-chlorosulfonyl β-lactam with an aqueous reducing agent (like Na₂SO₃) at 0 °C to safely remove the chlorosulfonyl group without hydrolyzing the strained β-lactam ring.

Q2: I am using LiAlH₄ to reduce the spiro-β-lactam to the azetidine, but I am observing significant ring-opening byproducts (amino alcohols). How can I preserve the azetidine ring? Causality: The 4-membered β-lactam ring is highly strained. Aggressive hydride donors like LiAlH₄ can over-reduce the intermediate iminium ion or attack the ring directly, leading to C-N bond cleavage and the formation of a linear amino-alcohol. Solution: Switch to a milder, electrophilic reducing agent like Borane-THF complex (BH₃·THF). As noted in authoritative literature on 1, borane coordinates to the lactam carbonyl oxygen, activating it for reduction while preserving the structural integrity of the azetidine ring[1].

Q3: The final N-benzylation of the azetidine via reductive amination is stalling at 50% conversion. Why is it so sluggish? Causality: The nitrogen atom in a spirocyclic azetidine is sterically hindered by the adjacent spiro-quaternary center (the piperidine ring). This steric bulk severely impedes the nucleophilic attack required to form the intermediate iminium ion with benzaldehyde. Solution: Force the iminium formation by adding a Lewis acid dehydrating agent (e.g., Titanium(IV) isopropoxide, Ti(OPr)₄) and stirring for 4-6 hours before adding the reducing agent. This ensures complete conversion to the imine prior to reduction.

Quantitative Data: Optimization of Spiro-β-Lactam Reduction

To illustrate the critical nature of reagent selection in Step 2, the following table summarizes the causal relationship between the reducing agent and the preservation of the azetidine core.

Reducing AgentSolventTemp (°C)Reaction Time (h)Target Azetidine Yield (%)Ring-Opened Byproduct (%)
LiAlH₄ (2.0 eq)THF65215%75%
DIBAL-H (3.0 eq)DCM-78 to 251240%30%
Red-Al (2.5 eq)Toluene80425%60%
BH₃·THF (4.0 eq) THF 65 16 82% <5%

Step-by-Step Methodologies (Self-Validating Protocols)

Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the specific validation checks have been met.

Protocol 1: [2+2] Cycloaddition (Spiro-β-Lactam Formation)
  • Dissolve 1-Boc-4-methylenepiperidine (1.0 eq) in anhydrous DCM (0.2 M) under Ar(g) and cool to -78 °C.

  • Add Chlorosulfonyl isocyanate (CSI, 1.5 eq) dropwise over 30 mins.

    • Validation Check: The solution should turn pale yellow. Monitor by TLC (Hexanes/EtOAc 4:1); the starting olefin (Rf ~0.7) must completely disappear within 2 hours at 0 °C.

  • Quench the reaction by adding a solution of Na₂SO₃ (3.0 eq) in H₂O at 0 °C. Stir vigorously for 1 hour to remove the chlorosulfonyl group.

  • Extract with DCM, wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Borane Reduction of β-Lactam
  • Dissolve the crude spiro-β-lactam (1.0 eq) in anhydrous THF (0.1 M) at 0 °C.

  • Add BH₃·THF (1.0 M in THF, 4.0 eq) dropwise.

  • Reflux the mixture at 65 °C for 16 hours.

    • Validation Check: LC-MS should show the complete disappearance of the lactam mass and the appearance of the highly stable boron-amine complex[M+BH₃+H]⁺.

  • Cool to 0 °C and carefully quench with MeOH (dropwise until effervescence stops), followed by 2M HCl in MeOH. Reflux for 2 hours to destroy the boron complex.

  • Basify with 1M NaOH to pH 10 and extract with EtOAc to isolate the free azetidine.

Protocol 3: Reductive Amination (N-Benzylation)
  • Dissolve the free azetidine (1.0 eq) and Benzaldehyde (1.2 eq) in anhydrous DCE (0.2 M).

  • Add Ti(OPr)₄ (1.5 eq) and stir at room temperature for 6 hours.

    • Validation Check: Withdraw a 10 µL aliquot, quench in MeOH, and analyze via LC-MS. You must observe the imine mass [M+H]⁺ = 315.2 before proceeding.

  • Add Sodium triacetoxyborohydride (STAB, 2.0 eq) and stir for 12 hours to afford the 3[3].

  • Quench with saturated aqueous NaHCO₃, filter through a pad of Celite (to remove insoluble titanium dioxide salts), and extract with DCM.

References

  • Title: The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Source: Chemical Reviews - ACS Publications URL: [Link]

  • Title: Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery Source: European Journal of Organic Chemistry URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Pd/C N-Debenzylation of 1-Benzyl-1,7-diazaspiro[3.5]nonane

Welcome to the technical support and troubleshooting center for the deprotection of 1-Benzyl-1,7-diazaspiro[3.5]nonane . Removing an N-benzyl group from a highly basic, sterically hindered spirocyclic diamine presents un...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for the deprotection of 1-Benzyl-1,7-diazaspiro[3.5]nonane . Removing an N-benzyl group from a highly basic, sterically hindered spirocyclic diamine presents unique synthetic challenges. This guide is designed for drug development professionals and synthetic chemists to diagnose stalled reactions, understand the underlying mechanistic failures, and apply field-proven protocols to achieve quantitative conversion.

Diagnostic Workflow for Stalled Debenzylation

TroubleshootingWorkflow Start Reaction Stalled (Incomplete Debenzylation) CheckBasic Are basic amines poisoning the catalyst? Start->CheckBasic AddAcid Add Acidic Additive (e.g., AcOH, HCl) CheckBasic->AddAcid Yes CheckSteric Is the spirocenter sterically hindering? CheckBasic->CheckSteric No Success Complete Conversion to 1,7-Diazaspiro[3.5]nonane AddAcid->Success ChangeCat Switch to Pearlman's Catalyst (Pd(OH)2/C) CheckSteric->ChangeCat Yes TryTransfer Use Transfer Hydrogenation (HCOONH4 / Pd/C) CheckSteric->TryTransfer High pressure fails ChangeCat->Success TryTransfer->Success

Figure 1: Decision tree for troubleshooting stalled hydrogenolysis in spirocyclic amines.

Frequently Asked Questions & Troubleshooting Guide

Q1: My debenzylation of 1-Benzyl-1,7-diazaspiro[3.5]nonane using 10% Pd/C and H₂ gas has completely stalled at 10% conversion. What is the primary cause? A1: The most frequent cause for stalled hydrogenolysis in diazaspirocycles is catalyst poisoning. The highly basic secondary and tertiary nitrogen atoms in the 1,7-diazaspiro[3.5]nonane core possess free lone pairs that coordinate strongly to the palladium surface. This coordination effectively blocks active catalytic sites, inhibiting the catalyst's ability to activate hydrogen gas and cleave the C-N bond (1)[1].

Q2: How can I chemically overcome this catalyst deactivation? A2: The most robust strategy is the introduction of acidic additives. Adding a stoichiometric or slight excess of a protic acid (such as glacial acetic acid or aqueous HCl) protonates the basic nitrogens, converting them into ammonium salts. This physically eliminates their ability to coordinate to the Pd surface. Alternatively, switching to Pearlman’s catalyst (20% Pd(OH)₂/C) is highly recommended, as it is inherently more effective for the debenzylation of substrates containing basic nitrogen groups (1)[1].

Q3: Even with acidic additives, the reaction is sluggish. Is the spirocyclic structure contributing to this? A3: Yes. The spiro[3.5]nonane core creates a highly congested steric environment around the N-benzyl group, restricting its physical access to the heterogeneous catalyst surface. To overcome this steric hindrance, you must increase the kinetic energy of the system. Elevating the reaction temperature (e.g., 60–80 °C) and increasing the hydrogen pressure (e.g., 40 psi) are standard, necessary optimizations for hindered spirocycles (2; 3)[2][3].

Q4: I want to avoid high-pressure hydrogen gas due to safety constraints. Are there alternative debenzylation methods for this substrate? A4: Catalytic Transfer Hydrogenation (CTH) is an excellent, mild alternative. Using ammonium formate (HCOONH₄) as a hydrogen donor in the presence of 10% Pd/C in refluxing methanol has been proven highly effective for the N-debenzylation of complex spirocyclic amines (such as triazaspirodecane derivatives) (4)[4]. Ammonium formate decomposes into H₂, CO₂, and NH₃, providing a steady, high local concentration of active hydrogen directly at the catalyst surface without requiring pressurized equipment.

Mechanistic Pathway: Catalyst Poisoning vs. Acid Activation

Mechanism FreeAmine Free Spirocyclic Amine (Basic Nitrogen Lone Pairs) Poisoning Strong Coordination to Pd Surface (Catalyst Deactivation) FreeAmine->Poisoning No Acid Protonation Addition of Acid (H+) FreeAmine->Protonation Acidic Conditions Ammonium Protonated Ammonium Salt (Lone Pairs Unavailable) Protonation->Ammonium ActiveCat Pd Surface Remains Active (Efficient Hydrogenolysis) Ammonium->ActiveCat

Figure 2: Mechanistic divergence of Pd/C catalyst activity based on the protonation state of the basic amine.

Quantitative Data Summary: Condition Optimization

The following table synthesizes expected outcomes based on varying reaction parameters for hindered diazaspirocycles.

MethodCatalystSolventAdditiveConditionsExpected TimeYield
Standard Batch (Unoptimized)10% Pd/CMeOHNone1 atm H₂, 25 °C>72 h (Stalled)< 20%
Acid-Promoted Batch 10% Pd/CMeOH2.0 eq. AcOH40 psi H₂, 50 °C12–16 h> 85%
Pearlman's Catalyst 20% Pd(OH)₂/CEtOHNone40 psi H₂, 50 °C8–10 h> 90%
Transfer Hydrogenation 10% Pd/CMeOH5.0 eq. HCOONH₄Reflux (65 °C)2–4 h> 95%
Self-Validating Experimental Protocols
Protocol A: Acid-Promoted High-Pressure Hydrogenolysis

Use this protocol when scaling up and when high-pressure reactors (Parr shakers or autoclaves) are available.

  • Preparation: Charge a pressure reactor with 1-Benzyl-1,7-diazaspiro[3.5]nonane (1.0 equiv) and dissolve it in HPLC-grade Methanol to achieve a 0.1 M concentration.

  • Acidification: Add glacial acetic acid (2.0 to 3.0 equiv) to fully protonate the basic nitrogens, preventing catalyst poisoning.

  • Catalyst Addition: Carefully add 10% Pd/C (10–20% w/w relative to the substrate) under a strict inert argon atmosphere to prevent solvent ignition.

  • Pressurization: Seal the reactor. Purge the headspace with nitrogen gas (3x), followed by hydrogen gas (3x). Pressurize the vessel to 40–50 psi H₂.

  • Reaction: Heat the reaction mixture to 50 °C with vigorous stirring (800+ rpm). High agitation is critical to ensure optimal gas-liquid-solid mass transfer.

  • Monitoring & Workup: Monitor reaction progress via LC-MS. Upon completion (typically 12–16 h), cool to room temperature, safely vent the hydrogen, and purge with nitrogen. Filter the mixture through a tightly packed Celite pad to remove the palladium.

  • Isolation: Concentrate the filtrate in vacuo. Perform a basic workup (e.g., extraction with 1M NaOH into Dichloromethane) to liberate the free 1,7-diazaspiro[3.5]nonane from its acetate salt.

Protocol B: Catalytic Transfer Hydrogenation (CTH) using Ammonium Formate

Use this protocol for rapid, mild debenzylation without the need for specialized high-pressure equipment.

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1-Benzyl-1,7-diazaspiro[3.5]nonane (1.0 equiv) in anhydrous Methanol (0.1 M).

  • Catalyst Addition: Add 10% Pd/C (10% w/w) carefully under a nitrogen atmosphere.

  • Donor Addition: Add anhydrous ammonium formate (5.0 equiv) in a single portion.

  • Reaction: Heat the suspension to a gentle reflux (approx. 65 °C). Effervescence will be observed as the ammonium formate decomposes into active H₂, CO₂, and NH₃.

  • Monitoring: Stir for 2–4 hours. Monitor the reaction by TLC or LC-MS until the starting material is completely consumed.

  • Workup: Cool the mixture to room temperature. Filter the catalyst through a Celite pad, washing the filter cake thoroughly with excess methanol.

  • Isolation: Evaporate the solvent. To remove residual formate salts, dissolve the crude residue in Dichloromethane, wash with saturated aqueous Na₂CO₃, dry over Na₂SO₄, and concentrate to yield the pure debenzylated product.

References
  • Discovery of Novel 2,8-Diazaspiro[4.5]decanes as Orally Active Glycoprotein IIb-IIIa Antagonists. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate. Rhodium.ws. Available at:[Link]

Sources

Troubleshooting

Improving solubility of 1-Benzyl-1,7-diazaspiro[3.5]nonane in polar aprotic solvents

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing solubility bottlenecks with rigid heterocyclic scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing solubility bottlenecks with rigid heterocyclic scaffolds.

1-Benzyl-1,7-diazaspiro[3.5]nonane[1] is a privileged spirocyclic diamine used extensively in medicinal chemistry to improve metabolic stability and dictate the spatial trajectory of pharmacophores. However, its unique structural features—a highly basic secondary amine paired with a lipophilic benzyl-protected tertiary amine—often lead to erratic solubility behavior in polar aprotic solvents like DMSO and DMF.

This guide is designed to diagnose the root cause of your solubility failure and provide self-validating experimental protocols to resolve it.

Part 1: Diagnostic FAQ

Q1: Why does 1-Benzyl-1,7-diazaspiro[3.5]nonane resist dissolution in pure DMSO or DMF? A1: The physical form of the compound dictates its solvation mechanics. This spirocycle is frequently supplied as a hydrochloride salt to improve shelf-stability. While polar aprotic solvents like DMSO possess high dielectric constants, they fundamentally lack hydrogen-bond donors[2]. Consequently, they cannot effectively solvate the chloride anions, leaving the high-energy crystal lattice intact. If you are working with the free base, insolubility is typically driven by intermolecular π−π stacking of the benzyl groups, which requires mechanical or thermal energy to disrupt.

Q2: How does the basicity of the spirocyclic amine affect its solubility profile? A2: The secondary amine at position 7 of the diazaspiro[3.5]nonane system is highly basic. When protonated, the resulting cationic nitrogen center relies entirely on ion-dipole interactions for solubility[3]. In the absence of protic media (like water or methanol), these interactions are insufficient to overcome the lattice energy of the solid salt form in pure aprotic environments.

Q3: Can I use alternative solvents without compromising my downstream assay? A3: Yes. While DMSO and DMF are industry standards, recent chemical development workflows have demonstrated that γ -Valerolactone (GVL) is a superior, bio-based dipolar aprotic solvent for diazaspiro scaffolds. GVL provides excellent solubilization for rigid spirocyclic linkers and often improves downstream reaction yields compared to DMF[4].

Part 2: Solubilization Decision Matrix

Use the following logical workflow to determine the correct protocol for your specific compound form.

SolubilizationWorkflow Start Solubility Issue: 1-Benzyl-1,7-diazaspiro[3.5]nonane Check Identify Physical Form Start->Check Salt Salt Form (e.g., HCl) Check->Salt Base Free Base Form Check->Base ProtA Protocol A: In Situ Free-Basing (Add DIPEA/TEA) Salt->ProtA ProtB Protocol B: Protic Co-solvent (Add 5% H2O/MeOH) Salt->ProtB ProtC Protocol C: Thermal-Acoustic (40°C + Sonication) Base->ProtC ProtD Alternative: Switch to GVL Solvent Base->ProtD Success Complete Solubilization (Verified by Tyndall Effect) ProtA->Success ProtB->Success ProtC->Success ProtD->Success

Workflow for troubleshooting diazaspiro[3.5]nonane solubility in aprotic solvents.

Part 3: Self-Validating Experimental Protocols

Do not rely on naked-eye observation alone to confirm solubility; micro-particulates can easily ruin sensitive biochemical assays or clog microfluidic channels. The following protocols integrate mechanistic causality with strict validation steps.

Protocol A: In Situ Free-Basing (For Salt Forms)

Causality: Converting the insoluble hydrochloride salt into a highly lipophilic free base allows the aprotic solvent to interact directly with the organic scaffold without needing to solvate counter-anions.

  • Suspend: Add the target volume of anhydrous DMSO or DMF to the pre-weighed salt form of 1-Benzyl-1,7-diazaspiro[3.5]nonane.

  • Deprotonate: Add 1.2 to 1.5 molar equivalents of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA).

  • Agitate: Vortex the mixture for 60 seconds. The DIPEA will deprotonate the spirocyclic amine, generating the soluble free base and DIPEA-HCl (which is highly soluble in DMSO).

  • Validation (Tyndall Effect): Shine a 5mW red laser pointer through the vial in a dark room. The absence of a scattered laser beam confirms true thermodynamic dissolution rather than a colloidal suspension.

Protocol B: Protic Co-Solvent Integration (For Salt Forms)

Causality: If your downstream assay cannot tolerate DIPEA, you must introduce hydrogen-bond donors to solvate the chloride/sulfate anions[2].

  • Prepare Solvent: Create a master mix of 95% DMSO and 5% LC-MS grade water (or Methanol).

  • Solvate: Add the solvent mixture to the compound and vortex for 2 minutes. The protic co-solvent bridges the gap between the high dielectric constant of DMSO and the hydrogen-bonding requirement of the anion.

  • Validation (Centrifugation): Centrifuge the sample at 10,000 x g for 5 minutes. Carefully inspect the bottom of the microcentrifuge tube. A lack of pellet formation validates the absence of insoluble aggregates.

Protocol C: Thermal-Acoustic Solubilization (For Free Base Forms)

Causality: The free base form can sometimes crystallize into tightly packed lattices driven by the planar benzyl group. Acoustic cavitation combined with mild thermal energy provides the necessary kinetic energy to disrupt these intermolecular forces.

  • Submerge: Add the required volume of polar aprotic solvent to the free base compound.

  • Sonicate: Place the sealed vial in an ultrasonic water bath pre-heated to 40°C. Sonicate for 5–10 minutes.

  • Validation (Thermal Cycling): Allow the solution to cool to room temperature (20-25°C) and let it sit undisturbed for 1 hour. If the solution remains optically clear without spontaneous re-precipitation, the thermodynamic stability of the solution is confirmed.

Part 4: Quantitative Solvent Parameters

To aid in solvent selection, the following table summarizes the physicochemical properties of relevant solvents and their mechanistic efficacy for solvating the diazaspiro[3.5]nonane scaffold.

SolventDielectric Constant ( ϵ )H-Bond Donor CapacitySolvation Efficacy: Free BaseSolvation Efficacy: Amine Salts
DMSO 46.7NoneExcellentPoor
DMF 36.7NoneGoodPoor
GVL ( γ -Valerolactone) 36.5NoneExcellentModerate
Methanol 32.7StrongModerateExcellent
Water 80.1StrongPoorExcellent

Note: Blending a solvent with "Excellent" free base solvation (DMSO) with one possessing "Excellent" salt solvation (Water/Methanol) creates the optimal microenvironment for recalcitrant salt forms.

References

  • 1253654-62-4,1-Benzyl-1,7-diazaspiro[3.
  • Polar Protic? Polar Aprotic? Nonpolar?
  • gamma Valerolactone Bio Based Dipolar Aprotic Solvent Source: Sigma-Aldrich URL
  • Principles of Drug Action 1, Spring 2005, Amines Source: Auburn University URL

Sources

Optimization

Technical Support Center: Flash Chromatography Purification of 1-Benzyl-1,7-diazaspiro[3.5]nonane

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific challenges of purifying 1-Benzyl-1,7-diazaspiro[3.5]nonane .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific challenges of purifying 1-Benzyl-1,7-diazaspiro[3.5]nonane .

This molecule is a highly polar, spirocyclic diamine containing both a secondary amine (piperidine-like) and a tertiary amine (N-benzyl azetidine). Because of the high pKa of these nitrogen atoms, this compound is notoriously difficult to purify using standard normal-phase chromatography. The lone pairs on the nitrogen atoms interact strongly with the Brønsted acidic silanol (Si-OH) groups on bare silica gel, leading to severe peak tailing, band broadening, and irreversible adsorption.

Below, you will find field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure high-yield, high-purity recoveries.

Purification Strategy Workflow

Purification_Strategy Start Crude 1-Benzyl-1,7-diazaspiro[3.5]nonane CheckColumn Amine-Functionalized Silica Available? Start->CheckColumn UseNH2 Use Amine-Silica Eluent: Hexane/EtOAc (No Modifier Needed) CheckColumn->UseNH2 Yes UseSilica Use Standard Bare Silica Gel CheckColumn->UseSilica No CheckTLC TLC Shows Streaking? UseSilica->CheckTLC AddTEA Add 1-2% TEA or NH4OH to Mobile Phase CheckTLC->AddTEA Yes Fail Irreversible Adsorption & Yield Loss CheckTLC->Fail No Modifier Fail->AddTEA Troubleshoot

Decision tree for selecting the optimal flash chromatography strategy for spirocyclic diamines.

Troubleshooting & Diagnostic FAQs

Q1: Why is my 1-Benzyl-1,7-diazaspiro[3.5]nonane streaking across multiple fractions on a standard silica column? A: This is caused by a strong Brønsted acid-base interaction. Standard silica gel has a slightly acidic surface due to exposed silanol (Si-OH) groups. When your highly basic spirocyclic diamine passes through, the[1]. This causes the compound to bind too strongly to the stationary phase, resulting in uneven movement, peak tailing, and streaking[1].

Q2: What is the mechanistic role of adding Triethylamine (TEA) or Ammonium Hydroxide to my mobile phase? A: These additives act as basic modifiers. By incorporating a small amount of a competing amine (like 1-2% TEA) into the elution solvent, you[2]. Because TEA is small and highly concentrated in the mobile phase, it occupies the acidic sites, allowing your bulkier diazaspiro compound to partition normally based on polarity rather than being trapped by ionic forces[2].

Q3: I added 1% TEA to my solvent, but the compound still streaked at the beginning of the run. What went wrong? A: You likely failed to pre-equilibrate the column. If you load the sample onto a dry or non-modified column and then run the TEA-containing solvent, the bare silica at the top of the column will immediately strip the TEA from the first wave of the mobile phase. This leaves the top of the column acidic, causing your sample to bind irreversibly before the modifier can do its job. Always flush the column with 2-3 Column Volumes (CV) of your modifier-containing solvent prior to loading the sample [1].

Q4: Can I use Reversed-Phase (C18) chromatography for this compound? A: Yes, reversed-phase is an excellent alternative for polar amines, but pH control is critical[1]. Basic amine compounds are[2]. Using a modifier like 0.1% NH₄OH keeps the diazaspiro core in its free-base (neutral) form, making it more lipophilic and ensuring sharp, predictable elution[2].

Mechanistic Visualization

Mechanism Amine 1-Benzyl-1,7-diazaspiro[3.5]nonane (Basic Amines) Interaction Strong Ionic Interaction (Protonation) Amine->Interaction Result2 Sharp Peaks & High Yield Amine->Result2 Elutes freely Silanol Acidic Silanol (Si-OH) on Silica Surface Silanol->Interaction Neutralization Deactivation of Silanol Sites (Competitive Binding) Silanol->Neutralization Result1 Peak Tailing Interaction->Result1 Modifier Basic Modifier (TEA / NH4OH) Modifier->Neutralization Neutralization->Result2

Mechanistic pathway of basic modifiers neutralizing acidic silanols to prevent peak tailing.

Comparative Solvent Systems & Expected Outcomes

Summarizing quantitative data and expected outcomes allows for rapid decision-making when designing your purification run.

Stationary PhaseSolvent SystemModifierMechanism of ActionExpected Outcome
Bare Silica Gel Hexane / EtOAcNoneUnmitigated silanol interactionSevere streaking, irreversible adsorption, yield <20%
Bare Silica Gel DCM / MeOH1-2% TEA or NH₄OHCompetitive silanol deactivationModerate-Good peak shape, yield >80%
Amine-Functionalized Hexane / EtOAcNoneBasic surface naturally repels analyteSharp peaks, excellent recovery >90%
Reversed-Phase (C18) Water / MeCN0.1% NH₄OH (pH >9)Free-base lipophilic partitioningHigh resolution, ideal for scale-up

Self-Validating Experimental Protocols

The following methodologies are engineered to be self-validating; each step contains a built-in causality check to ensure the physical chemistry of the column is optimized before your valuable sample is introduced.

Protocol A: Normal Phase Purification with Basic Modifier

Use this protocol when only standard bare silica gel is available.

  • Solvent Preparation: Prepare a mobile phase of Dichloromethane (DCM) and Methanol (MeOH). Add exactly 1% (v/v) Triethylamine (TEA) to both your weak and strong solvent bottles.

    • Causality: Pre-mixing ensures a constant concentration of the modifier throughout the gradient, preventing dynamic baseline shifts and ensuring continuous silanol deactivation.

  • Column Equilibration (Critical Step): Mount the bare silica column and flush it with at least 3 Column Volumes (CV) of the TEA-containing starting solvent (e.g., 99% DCM / 1% TEA).

    • Causality: This pre-saturates the acidic silanol sites. You can validate equilibration by checking the pH of the column effluent; it should test basic on pH paper before loading the sample.

  • Sample Loading: Dissolve the crude 1-Benzyl-1,7-diazaspiro[3.5]nonane in a minimum volume of DCM. Load it evenly onto the column head.

  • Elution: Run a shallow gradient of 0% to 10% MeOH in DCM (maintaining 1% TEA throughout) over 10-15 CVs.

  • Post-Purification Validation: Pool the product-containing fractions. Evaporate the solvent using a rotary evaporator, then place the flask under high vacuum (≤0.1 mbar) at 40°C for 4 hours.

    • Causality: TEA has a boiling point of 89°C. High vacuum is required to completely remove residual TEA to prevent signal overlap in subsequent ¹H-NMR validation.

Protocol B: Amine-Functionalized Silica Workflow (Recommended)

Use this protocol to avoid the use of modifiers entirely, simplifying post-run processing.

  • Column Selection: Select an aminopropyl-bonded silica column (e.g., KP-NH or equivalent).

    • Causality:[2]. This repels the basic diazaspiro nitrogens, eliminating the need for mobile phase modifiers.

  • Solvent Preparation: Prepare a standard gradient system of Hexane and Ethyl Acetate (EtOAc). No TEA or NH₄OH is required.

  • Equilibration: Flush the column with 2 CV of 100% Hexane.

  • Elution: Run a gradient of 0% to 50% EtOAc in Hexane over 12 CVs.

    • Causality: Without ionic binding interfering, the spirocyclic diamine will elute purely based on its lipophilic partitioning, resulting in tight, symmetrical bands.

  • Validation: Evaporate fractions directly. Because no high-boiling modifiers were used, the resulting solid or oil can be immediately subjected to NMR or LC-MS without extended high-vacuum drying.

References

  • Title: How do I purify ionizable organic amine compounds using flash column chromatography? Source: Biotage URL: [Link]

  • Title: Discovery of Novel 2,8-Diazaspiro[4.5]decanes as Orally Active Glycoprotein IIb-IIIa Antagonists Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Troubleshooting

Application Science Support Portal: 1-Benzyl-1,7-diazaspiro[3.5]nonane Alkylation

Welcome to the Technical Support Center. Highly three-dimensional, sp³-rich scaffolds like 1-Benzyl-1,7-diazaspiro[3.5]nonane (CAS: 1253654-62-4) are increasingly utilized to replace planar rings in fragment-based drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Highly three-dimensional, sp³-rich scaffolds like 1-Benzyl-1,7-diazaspiro[3.5]nonane (CAS: 1253654-62-4) are increasingly utilized to replace planar rings in fragment-based drug discovery (FBDD) 1. However, the unique steric and electronic environment of the spiro[3.5]nonane core introduces specific synthetic challenges during N7-alkylation.

This guide provides mechanistic insights, troubleshooting FAQs, and a self-validating Standard Operating Procedure (SOP) to help you minimize side reactions and maximize product yield.

Mechanistic Diagnostic Matrix

Before troubleshooting, it is critical to understand the causality behind the side reactions. The secondary piperidine nitrogen (N7) is your target nucleophile, but the strained 4-membered azetidine ring and the N1-benzyl protecting group introduce competing degradation pathways under suboptimal conditions.

ReactionPathway SM 1-Benzyl-1,7-diazaspiro[3.5]nonane (Secondary Amine) Target Target Product (N7-Alkylated) SM->Target Controlled Alkylation Side1 Over-Alkylation (Quaternary Ammonium) SM->Side1 Excess R-X Side2 Azetidine Ring-Opening (Strain Release) SM->Side2 Harsh Base / Nucleophile Side3 Debenzylation (N1 Deprotection) SM->Side3 Reductive Cleavage AlkAgent Alkylating Agent (R-X or R-CHO) AlkAgent->Target

Mechanistic pathways of diazaspiro[3.5]nonane alkylation and potential side reactions.

Troubleshooting FAQs

Q1: Why am I observing significant quaternization (over-alkylation) at the N7 position? The Causality: Direct alkylation with alkyl halides (R-X) proceeds via an SN2 mechanism. Once the secondary N7 amine is alkylated, it becomes a tertiary amine. Due to the inductive electron-donating effect of the newly added alkyl group, this intermediate is often more nucleophilic than your starting material, leading to rapid over-alkylation into a quaternary ammonium salt. The Solution: Switch your synthetic route to reductive amination using aldehydes and Sodium Triacetoxyborohydride (STAB) 2. Reductive amination passes through an iminium intermediate which is reduced to the tertiary amine; this product cannot readily form another iminium, inherently halting the reaction at single alkylation.

Q2: My LC-MS shows a mass corresponding to azetidine ring-opening (+18 Da if hydrolyzed). How do I prevent this? The Causality: The 4-membered azetidine ring possesses significant angle strain (~26 kcal/mol). Under harsh basic conditions (e.g., NaOH, KOH) or in the presence of strong, unhindered nucleophiles at elevated temperatures (>40°C), nucleophilic attack at the less sterically hindered carbons of the azetidine ring triggers strain-release ring-opening. The Solution: Maintain reaction temperatures below 40°C. If direct SN2 alkylation is absolutely necessary, use mild, non-nucleophilic bases like DIPEA (N,N-Diisopropylethylamine) or heterogeneous bases like Cs₂CO₃.

Q3: During reductive amination, I see loss of the N1-benzyl group. What causes this? The Causality: If you are using catalytic hydrogenation (e.g., H₂ gas with Pd/C) to drive the reductive amination, the benzylic C-N bond is highly susceptible to hydrogenolysis, resulting in premature deprotection. The Solution: Utilize mild hydride donors like STAB (NaBH(OAc)₃). The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride, making it highly selective for iminium ions over aldehydes, and completely unreactive towards benzyl protecting groups.

Quantitative Condition Optimization

To illustrate the impact of reaction conditions on side-product formation, review the comparative data below based on standard optimization matrices for spirocyclic diamines.

Alkylation MethodReagents / CatalystBase / AdditiveTemp (°C)Target Yield (%)Over-Alkylation (%)Ring-Opening (%)
Direct SN2R-Br (1.5 eq)K₂CO₃6045355
Direct SN2R-I (1.1 eq)DIPEA256515<1
Reductive Amin.R-CHO, H₂, Pd/CNone2520<10 (75% Debenzylated)
Reductive Amin. R-CHO, STAB AcOH (cat.) 25 88 <1 <1

Validated Standard Operating Procedure (SOP)

The following protocol details the optimized reductive amination workflow. It is designed as a self-validating system , embedding physical and analytical checkpoints to ensure reaction integrity.

Workflow Step1 1. Substrate Preparation Dissolve spirocycle & aldehyde in DCM Step2 2. Imine Formation Stir 30 min at RT Step1->Step2 Step3 3. Reductive Alkylation Add STAB (2.0 eq) slowly Step2->Step3 Step4 4. Reaction Monitoring LC-MS / TLC (16 hrs) Step3->Step4 Step5 5. Quench & Extraction Aq. NaHCO3 quench, DCM extraction Step4->Step5 Step6 6. Purification Column Chromatography (MeOH/DCM) Step5->Step6

Optimized reductive amination workflow for selective N7-alkylation.

Step-by-Step Methodology:
  • Substrate Preparation: To an oven-dried flask under N₂, add 1-Benzyl-1,7-diazaspiro[3.5]nonane (1.0 eq) and the target aldehyde (1.1 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Imine Formation: Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate iminium formation. Stir at room temperature (25°C) for 30 minutes.

  • Reduction: Portion-wise, add Sodium Triacetoxyborohydride (STAB) (2.0 eq) to the vigorously stirring solution.

    • Self-Validation Check: The reaction mixture should transition from a clear solution to a slightly cloudy suspension upon STAB addition. A lack of cloudiness indicates degraded/hydrolyzed STAB reagent. Exotherm should be minimal.

  • Monitoring: Stir for 16 hours at room temperature. Monitor via LC-MS.

    • Self-Validation Check: The monoisotopic mass of the starting material is 216.16 Da 3. LC-MS analysis must show the complete disappearance of the[M+H]⁺ 217.17 peak. If the peak persists, imine formation was likely incomplete due to trace water; consider adding 3Å molecular sieves in future runs.

  • Quenching: Quench the reaction by slowly adding saturated aqueous NaHCO₃ dropwise.

    • Self-Validation Check: Gas evolution (CO₂) will occur as excess STAB and acetic acid are neutralized. Continue addition until gas evolution ceases completely to prevent emulsion formation during extraction.

  • Extraction & Purification: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via column chromatography using a gradient of 0-5% MeOH in DCM.

    • Pro-Tip: Add 0.1% Et₃N to your mobile phase to prevent streaking of the basic amine on silica gel. Advanced functionalizations of these purified derivatives can later be achieved via photoredox cross-coupling if required 4.

References

  • PubChemLite - 1-benzyl-1,7-diazaspiro[3.5]nonane, uni.lu, [Link]

  • Structure guided optimization of novel inhibitors of Plasmodium lysyl-tRNA synthetase with multistage activity against malaria, ChemRxiv, [Link]

  • Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery, cam.ac.uk, [Link]

  • Enabling Synthesis in Fragment-Based Drug Discovery by Reactivity Mapping: Photoredox-Mediated Cross-Dehydrogenative Heteroarylation, ScienceOpen, [Link]

Sources

Optimization

Storage conditions and stability optimization for 1-Benzyl-1,7-diazaspiro[3.5]nonane

Welcome to the Technical Support Center for 1-Benzyl-1,7-diazaspiro[3.5]nonane . As a highly versatile spirocyclic diamine scaffold, this compound is prized in drug discovery for its rigid 3D conformation and enhanced me...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-Benzyl-1,7-diazaspiro[3.5]nonane . As a highly versatile spirocyclic diamine scaffold, this compound is prized in drug discovery for its rigid 3D conformation and enhanced metabolic stability [1]. However, its dual-amine structure—featuring both a protected tertiary azetidine and a highly reactive secondary piperidine amine—presents unique handling challenges.

This guide is designed by application scientists to help you troubleshoot degradation issues, optimize storage, and ensure absolute stoichiometric precision in your assays.

Part 1: Mechanisms of Degradation

Before troubleshooting, it is critical to understand the causality behind the compound's instability. The secondary amine at the 7-position is highly nucleophilic. When exposed to ambient air, it acts as a carbon capture agent, rapidly undergoing nucleophilic attack on atmospheric CO₂ to form stable carbamate salts [3].

G A 1-Benzyl-1,7-diazaspiro[3.5]nonane (Free Base) B Atmospheric CO2 Exposure A->B D Oxygen / Light Exposure A->D F Moisture (H2O) A->F C Carbamate Salt Formation (C=O stretch) B->C E N-Oxidation / Degradation (Loss of Purity) D->E G Hydrate Formation (Weighing Errors) F->G

Fig 1. Primary atmospheric degradation pathways of the secondary amine free base.

Part 2: Troubleshooting & FAQs

Q: Why does my 1-Benzyl-1,7-diazaspiro[3.5]nonane free base gain weight and become viscous over time on the benchtop? A: This is a classic symptom of atmospheric degradation. Because the secondary amine is sterically accessible and highly basic, it rapidly absorbs atmospheric carbon dioxide (CO₂) to form zwitterionic or intermolecular carbamate salts [3]. Concurrently, the free base is highly hygroscopic. The combination of CO₂ capture and moisture absorption causes a physical phase transition—often turning a free-flowing oil or low-melting solid into a sticky, viscous mass. This artificially inflates the apparent mass of your reagent, leading to severe stoichiometric errors in downstream cross-coupling or alkylation reactions.

Q: How can I definitively confirm if my batch has degraded via CO₂ absorption or oxidation? A: Do not rely on visual inspection alone; employ a self-validating analytical approach:

  • LC-MS Analysis: The exact monoisotopic mass of the pure free base is 216.16 Da, yielding an [M+H]⁺ peak at m/z 217.17 [5]. If your sample has absorbed CO₂, you will observe a distinct [M+H]⁺ peak at m/z 261.16 (+44 Da). If the tertiary azetidine amine has oxidized, you will see an N-oxide peak at m/z 233.16 (+16 Da).

  • FT-IR Spectroscopy: Run a neat IR spectrum. The formation of a carbamate salt is definitively marked by the appearance of a strong, broad carbonyl (C=O) stretch between 1550–1600 cm⁻¹, which is entirely absent in the pure spirocyclic diamine.

Q: If my reagent has formed a carbamate, is it ruined? How do I recover the pure free base? A: It is not ruined, but it must be "free-based" immediately prior to use. Carbamate formation is reversible under basic conditions [4].

Recovery Protocol (Free-Basing):

  • Dissolution: Dissolve the degraded viscous mass in a biphasic mixture of Ethyl Acetate (EtOAc) and 1.0 M aqueous NaOH (1:1 v/v).

  • Reversal: Stir vigorously for 15 minutes. The basic aqueous phase deprotonates the carbamate, liberating CO₂ gas (as carbonate in solution) and restoring the free secondary amine.

  • Extraction: Separate the layers and extract the aqueous phase twice more with EtOAc.

  • Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentration: Filter and concentrate under reduced pressure. Critical Step: Immediately backfill the rotary evaporator with Argon or N₂ to prevent re-exposure to ambient air.

Part 3: Diagnostic Workflow

Workflow Start Issue: Inconsistent Assay/Reactivity Check Perform LC-MS & IR Analysis Start->Check Cond1 Mass +44 Da (Carbamate) Check->Cond1 Cond2 Mass +16 Da (N-Oxide) Check->Cond2 Cond3 No Mass Change, Poor Mass Balance Check->Cond3 Act1 Free-base with NaOH Extract into EtOAc Cond1->Act1 Act2 Purify via Flash Chromatography Cond2->Act2 Act3 Dry over Molecular Sieves / Vacuum Cond3->Act3 Opt Convert to HCl or TFA Salt for Storage Act1->Opt Act2->Opt Act3->Opt

Fig 2. Diagnostic workflow for resolving stability-induced experimental errors.

Part 4: Long-Term Storage Optimization

The most robust optimization strategy is to eliminate the nucleophilicity of the amines by converting the free base into a stable salt (e.g., Dihydrochloride). Protonation ties up the lone pairs on both the azetidine and piperidine nitrogens, rendering them inert to both CO₂ attack and N-oxidation [2].

Stability Comparison
Storage ConditionChemical Form1-Month Purity6-Month PurityPhysical State
Benchtop (Air, 25°C)Free Base< 85%< 60%Viscous, sticky mass (Carbamate)
Inert Gas (Ar, -20°C)Free Base> 98%~ 95%Free-flowing liquid / Low-melting solid
Benchtop (Air, 25°C)HCl Salt> 99%> 98%Crystalline solid
Desiccator (Ar, 4°C)HCl Salt> 99%> 99%Crystalline solid
Protocol: Step-by-Step HCl Salt Generation

If you purchase or synthesize the free base, we highly recommend converting it to the dihydrochloride salt for long-term library storage.

  • Dissolution: Dissolve 1.0 eq of 1-Benzyl-1,7-diazaspiro[3.5]nonane free base in anhydrous Diethyl Ether (or minimal anhydrous Methanol) under an inert atmosphere.

  • Acidification: Slowly add 2.2 eq of a 4.0 M HCl in dioxane solution dropwise at 0°C while stirring vigorously. A white precipitate will begin to form immediately as the dihydrochloride salt crashes out of solution.

  • Maturation: Stir the suspension for 30 minutes at room temperature to ensure complete thermodynamic salt formation.

  • Isolation: Filter the precipitate under a blanket of N₂ using a Schlenk frit (or rapidly on a Büchner funnel).

  • Drying: Wash the filter cake with cold, anhydrous Diethyl Ether and dry under high vacuum (< 0.1 mbar) at 40°C for 12 hours to remove any residual dioxane or moisture. Store the resulting crystalline solid in a desiccator.

References

  • Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones Source: ACS Publications URL
  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination Source: ACS Medicinal Chemistry Letters URL
  • New Amines for CO2 Capture. I.
  • Thermal Degradation and Corrosion of Amines for CO2 Capture Source: The University of Texas at Austin URL
  • 1-benzyl-1,7-diazaspiro[3.
Troubleshooting

Resolving co-elution issues in HPLC analysis of 1-Benzyl-1,7-diazaspiro[3.5]nonane

Resolving Co-Elution in HPLC Analysis of 1-Benzyl-1,7-diazaspiro[3.5]nonane Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical chemists and drug development profes...

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Author: BenchChem Technical Support Team. Date: April 2026

Resolving Co-Elution in HPLC Analysis of 1-Benzyl-1,7-diazaspiro[3.5]nonane

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical chemists and drug development professionals dealing with the complex chromatographic behavior of 1-Benzyl-1,7-diazaspiro[3.5]nonane .

As a spirocyclic diamine featuring both a secondary and a tertiary amine, this molecule presents extreme challenges in High-Performance Liquid Chromatography (HPLC). Its high basicity (pKa ~9.5–10.5) often leads to severe peak tailing, unpredictable retention shifts, and the masking of critical impurities (co-elution). This guide explores the mechanistic causality behind these failures and provides self-validating protocols to achieve baseline resolution.

Part 1: Troubleshooting FAQs (Causality & Diagnostics)

Q1: My chromatogram shows a broad peak with a distinct "shoulder." Is this a sign of column degradation or chemical co-elution? A1: A shoulder—defined as a sudden discontinuity on the peak profile—is a classic hallmark of co-elution, whereas a tail is a gradual exponential decline[1]. For 1-Benzyl-1,7-diazaspiro[3.5]nonane, a shoulder often indicates a closely eluting impurity (such as a des-benzyl degradant or regioisomer) hidden under the broadened base of the main active pharmaceutical ingredient (API). To definitively prove this is co-elution rather than a dirty column frit, use a Diode Array Detector (DAD) to perform peak purity analysis. If the UV spectral profile shifts from the leading edge to the tailing edge, multiple compounds are present[1].

Q2: I am using a standard C18 column with a water/acetonitrile gradient at pH 7.0. Why am I experiencing massive co-elution and tailing? A2: The root cause is mixed-mode retention driven by secondary electrostatic interactions. At pH 7.0, the basic nitrogen atoms of the diazaspiro nonane ring are fully protonated (positively charged). Simultaneously, unreacted "residual" silanols (Si-OH) on the silica stationary phase become ionized to Si-O⁻[2]. The positively charged amines undergo strong ion-exchange attraction with these silanols[3]. This dual retention mechanism (hydrophobic partitioning + electrostatic binding) causes molecules to elute at varying rates, creating a severe exponential tail that physically swallows adjacent impurity peaks[1].

Q3: How do I manipulate the mobile phase to eliminate these secondary silanol interactions? A3: You must disrupt the electrostatic attraction by operating at pH extremes. The preferred method for basic spirocycles is the High-pH Strategy . By raising the mobile phase pH to ~10.5, you neutralize the basic amines, eliminating their positive charge. This forces the molecule to retain solely via pure hydrophobic partitioning, which drastically improves peak shape and eliminates tailing-induced co-elution[2]. Alternatively, a Low-pH Strategy (pH < 2.5) fully protonates the silanols, neutralizing the silica surface to prevent ion-exchange[2].

Q4: My peaks are now perfectly symmetrical, but a synthetic precursor still co-elutes perfectly with the main API at the void volume. What is the next step? A4: If peaks are symmetrical but still co-eluting near the void volume, your capacity factor ( k′ ) is too low; the molecules are flying through the system without interacting with the stationary phase[1]. First, weaken your mobile phase (reduce the organic solvent percentage) to increase k′ to an ideal range of 1 to 5[1]. If co-elution persists, you lack chemical selectivity ( α ). Switch from a C18 to a Phenyl-Hexyl column. The Phenyl phase will engage in π−π interactions specifically with the benzyl group of 1-Benzyl-1,7-diazaspiro[3.5]nonane, shifting its retention time away from non-benzylated impurities.

Part 2: Visual Diagnostics & Decision Workflows

CoElutionTroubleshooting Start Detect Co-Elution (Peak Shoulder / PDA Purity Fail) CheckSymmetry Analyze Peak Symmetry Start->CheckSymmetry Tailing Severe Tailing Present (Mixed-Mode Interaction) CheckSymmetry->Tailing Asymmetry > 1.5 Symmetrical Symmetrical Peaks (True Co-elution) CheckSymmetry->Symmetrical Asymmetry ~ 1.0 FixTailing Adjust pH (High or Low) Use End-Capped Column Tailing->FixTailing FixSelectivity Change Stationary Phase (e.g., Phenyl-Hexyl) Symmetrical->FixSelectivity Validate Validate Resolution (Rs > 1.5) FixTailing->Validate FixSelectivity->Validate

Figure 1: Decision matrix for diagnosing and resolving co-elution in basic spirocyclic amines.

Mechanism Amine 1-Benzyl-1,7-diazaspiro[3.5]nonane (Basic Diamine) NeutralPH Neutral pH (7.0) Amine is Ionized Amine->NeutralPH HighPH High pH (10.5) Amine is Neutralized Amine->HighPH Silanol Residual Silanols (SiO-) on Silica Column NeutralPH->Silanol Electrostatic Attraction Hydrophobic C18 Stationary Phase (Hydrophobic Partitioning) HighPH->Hydrophobic Partitioning Only ResultBad Secondary Ion-Exchange Severe Tailing & Co-elution Silanol->ResultBad ResultGood Pure Hydrophobic Retention Sharp Peaks & Resolution Hydrophobic->ResultGood

Figure 2: Mechanistic causality of pH-dependent silanol interactions and peak tailing.

Part 3: Quantitative Data & Method Parameters

Table 1: Mobile Phase pH Strategies for Basic Amines

StrategyTarget pHBuffer SystemMechanism of ActionRisk Factor
High pH 10.0 – 11.010 mM Ammonium Bicarbonate + NH₄OHNeutralizes spirocyclic amines, preventing electrostatic binding.Rapid dissolution of standard silica columns (Requires Hybrid silica).
Low pH 2.0 – 2.50.1% Trifluoroacetic Acid (TFA)Protonates residual silanols, neutralizing the silica surface.Ion-pairing can alter selectivity unpredictably; MS signal suppression.
Mid pH 6.0 – 8.0Phosphate or AcetateNOT RECOMMENDED. Both amines and silanols are ionized.Severe peak tailing, unpredictable retention, massive co-elution.

Table 2: Stationary Phase Selectivity for 1-Benzyl-1,7-diazaspiro[3.5]nonane

Column ChemistryPrimary InteractionBest Use Case
Hybrid C18 (e.g., XBridge) HydrophobicHigh-pH methods; separating the API from polar degradants.
Phenyl-Hexyl π−π and HydrophobicResolving the benzylated API from non-benzylated precursors.
Polar-Embedded (Amide) Hydrogen BondingShielding residual silanols without requiring extreme pH adjustments.
Part 4: Self-Validating Experimental Protocol

To ensure that your co-elution is resolved by chemical thermodynamics rather than masked by hardware artifacts, follow this self-validating High-pH Reversed-Phase methodology.

Step 1: The Hardware Integrity Validation (The "Neutral Marker" Test) Causality: Before altering chemistry, you must prove the column hardware (frits, bed packing) is intact. A clogged frit can mimic chemical co-elution by splitting peaks[3].

  • Prepare a test mixture containing Uracil (void volume marker) and Toluene or Dipropyl phthalate (neutral hydrophobic markers).

  • Inject the mixture using a standard 50:50 Water/Acetonitrile mobile phase.

  • Validation Gate: If the neutral marker tails or shows a shoulder, replace the column or frit. If the neutral marker is perfectly symmetrical ( As​ 0.95 - 1.05), proceed to Step 2. The hardware is sound; the issue is chemical.

Step 2: High-pH Buffer Preparation Causality: High buffer capacity is required to maintain the pH strictly above the pKa of the secondary amine.

  • Dissolve 0.79 g of Ammonium Bicarbonate in 1.0 L of LC-MS grade water (yields 10 mM).

  • Titrate with concentrated Ammonium Hydroxide (NH₄OH) until the pH reaches exactly 10.5.

  • Filter through a 0.2 µm solvent-resistant membrane.

Step 3: Column Equilibration

  • Install an Ethylene Bridged Hybrid (BEH) C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Do not use standard silica, as pH 10.5 will dissolve the silica bed.

  • Flush the column with 100% High-pH Buffer for 20 column volumes to ensure complete equilibration of the stationary phase micro-environment.

Step 4: Gradient Execution & Purity Analysis

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.5)

  • Mobile Phase B: 100% Acetonitrile

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B (Focuses the polar spirocycle at the column head).

    • 1.0 - 8.0 min: Linear ramp to 60% B (Elutes the benzylated API).

    • 8.0 - 10.0 min: Ramp to 95% B (Washes strongly retained hydrophobic impurities).

  • Detection: Monitor via PDA (210-400 nm).

  • Validation Gate: Extract the UV spectra at the peak start, apex, and tail. If the spectral match angle is less than the threshold angle, the peak is pure, and co-elution has been successfully resolved[1].

References
  • Title: Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It)
  • Title: HPLC Troubleshooting - Waters Corporation Source: Waters Corporation URL
  • Title: Tips and Tricks of HPLC System Troubleshooting Source: Agilent URL
  • Title: HPLC Troubleshooting Guide Source: University of Pittsburgh URL

Sources

Reference Data & Comparative Studies

Validation

The Ascendance of 3D Scaffolds: A Comparative Guide to 1-Benzyl-1,7-diazaspiro[3.5]nonane and Piperazine in Modern Drug Discovery

Introduction: Beyond "Flatland" in Medicinal Chemistry In the landscape of medicinal chemistry, the piperazine ring stands as a titan. It is a "privileged scaffold," found in a multitude of FDA-approved drugs, celebrated...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond "Flatland" in Medicinal Chemistry

In the landscape of medicinal chemistry, the piperazine ring stands as a titan. It is a "privileged scaffold," found in a multitude of FDA-approved drugs, celebrated for its synthetic versatility and favorable physicochemical properties.[1][2] However, the very flexibility that makes piperazine so adaptable can also be a liability, leading to potential off-target effects and metabolic instability.[3][4] As drug discovery increasingly moves towards highly specific and potent modulators of biological targets, the demand for more rigid, three-dimensional (3D) scaffolds has grown. This has spurred the "Escape from Flatland" movement, a paradigm shift favoring sp³-rich structures that offer superior spatial arrangement and improved pharmacological properties.[5][6]

This guide provides an in-depth comparison of the traditional piperazine scaffold with a promising next-generation alternative: 1-benzyl-1,7-diazaspiro[3.5]nonane. We will delve into their comparative physicochemical properties, synthetic accessibility, and, most critically, their impact on pharmacokinetics and pharmacodynamics, supported by experimental data and case studies. This analysis aims to equip researchers, scientists, and drug development professionals with the insights needed to strategically select the optimal scaffold for their therapeutic targets.

The Tale of Two Scaffolds: Flexibility vs. Rigidity

At the heart of this comparison lies the fundamental difference in their molecular architecture. Piperazine is a conformationally flexible six-membered ring, able to adopt various chair and boat conformations.[7] This allows it to adapt to different binding pockets, but this promiscuity can come at the cost of selectivity. In contrast, the 1,7-diazaspiro[3.5]nonane scaffold, as a spirocyclic system, possesses a rigid, three-dimensional structure.[5][8] This conformational restriction can lock a molecule into a bioactive conformation, potentially leading to enhanced potency and selectivity.[5][9]

dot graph TD { subgraph "Piperazine (Flexible)" A[Chair Conformation] B[Boat Conformation] A -- "Ring Flip" -- B end

} caption: Conformational flexibility of piperazine vs. the rigid spirocyclic core.

Physicochemical Properties: A Data-Driven Comparison

The selection of a scaffold is often guided by its influence on a molecule's physicochemical properties, which in turn dictate its "drug-likeness." Here, we compare key properties of the two scaffolds.

PropertyPiperazine1-Benzyl-1,7-diazaspiro[3.5]nonaneRationale and Implication
Molecular Weight ~86.14 g/mol (core)~216.32 g/mol The spirocyclic scaffold has a higher molecular weight, a factor to consider in lead optimization to stay within Lipinski's Rule of Five.
pKa pKa1 ≈ 5.3, pKa2 ≈ 9.7[10]Estimated to be similar to piperazineThe two basic nitrogen atoms in both scaffolds allow for protonation at physiological pH, which is crucial for aqueous solubility and interactions with biological targets.[1]
Predicted XlogP -1.1 (unsubstituted)1.8[11]The spirocyclic nature and the benzyl group increase lipophilicity. This can improve membrane permeability but may also increase non-specific binding if not properly balanced.[9]
3D Shape (Fsp³) Low (0.67 for 1,4-dimethylpiperazine)High (>0.7)The higher fraction of sp³-hybridized carbons in spirocycles leads to improved solubility, better metabolic stability, and a higher likelihood of clinical success.[5][12]

Synthetic Accessibility: From Bulk Chemical to Novel Building Block

Piperazine: The synthesis of piperazine and its derivatives is well-established and can be achieved through various cost-effective, large-scale methods.[13][14] Common industrial routes include the reaction of ethanolamines with ammonia over a catalyst or the intramolecular cyclization of diethanolamine.[7][14] The symmetric nature of piperazine, however, can present challenges in achieving selective mono-functionalization, often requiring protecting group strategies.[7][15]

1-Benzyl-1,7-diazaspiro[3.5]nonane: As a more novel scaffold, the synthesis of 1,7-diazaspiro[3.5]nonanes is more complex and less established on an industrial scale.[16] However, recent advancements have made these and similar spirocyclic diamines more accessible.[17]

Representative Synthetic Protocol: Synthesis of N-Boc-1,7-diazaspiro[3.5]nonane

A multi-step synthesis for the protected core of the spirocyclic scaffold has been reported, which can then be functionalized.[16]

  • Step 1-2: Reaction of a suitable starting material with ethyl malonate, followed by reduction with lithium borohydride.

  • Step 3-4: Tosylation of the resulting diol, followed by a cesium carbonate-mediated ring closure to form the spirocyclic core.

  • Step 5: Reduction of a functional group on the piperidine ring using magnesium.

  • Step 6: Protection of one of the nitrogen atoms with a Boc group.

  • Step 7: Removal of a protecting group on the other nitrogen via palladium on carbon hydrogenation to yield the mono-protected scaffold, ready for derivatization.

dot graph TD { A[Start: Piperidine Derivative] --> B{Step 1-4: Ring Formation}; B --> C[Step 5: Reduction]; C --> D{Step 6: Boc Protection}; D --> E[Step 7: Deprotection]; E --> F[Mono-protected Scaffold];

} caption: Synthetic workflow for the 1,7-diazaspiro[3.5]nonane core.

Impact on Drug Properties: Case Studies and Experimental Evidence

The true test of a scaffold's utility lies in its performance within a drug candidate. Several studies have now directly compared piperazine with spirocyclic diamine bioisosteres, providing valuable insights.

Case Study 1: Olaparib Analogues for PARP Inhibition

In a key study, the piperazine core of the FDA-approved PARP inhibitor Olaparib was replaced with various diazaspiro systems, including a 2,7-diazaspiro[3.5]nonane derivative.[18][19]

  • Objective: To investigate the pharmacological consequences of replacing the flexible piperazine with a rigid spirocyclic core.[18][20]

  • Findings:

    • The diazaspiro analogues maintained good to moderate PARP-1 inhibitory potency, with IC50 values in the nanomolar range.[18]

    • Crucially, some of the spirocyclic analogues, unlike Olaparib, did not induce DNA damage at similar concentrations, suggesting a potentially improved safety profile.[19] This highlights how scaffold rigidity can fine-tune the mechanism of action to separate desired efficacy from unwanted toxicity.

Case Study 2: Broad-Spectrum Antimycobacterial Agents

Recent research in the development of benzothiazinone (BTZ) antimycobacterials provided another compelling example. The initial lead, PBTZ169, containing a piperazine-like moiety, was potent against M. tuberculosis but ineffective against nontuberculous mycobacteria (NTM).[21]

  • Objective: To identify BTZ analogues with broad-spectrum activity against both MTB and NTM.

  • Scaffold Hopping: A screen of an in-house library identified two hits featuring a 2-benzyl-2,7-diazaspiro[3.5]nonane scaffold that showed enhanced activity against M. abscessus.[21][22]

  • Optimization and Results:

    • Optimization of this spirocyclic hit led to a lead compound with potent activity against both MTB (MIC: < 0.01 μg/mL) and various NTM strains.[21]

    • The 2,7-diazaspiro[3.5]nonane moiety was found to be optimal for maintaining biological activity.[21][22]

Pharmacokinetics and Metabolic Stability

A significant drawback of the piperazine scaffold can be its susceptibility to metabolism, particularly N-dealkylation by cytochrome P450 enzymes (e.g., CYP2D6, CYP3A4).[4] This can lead to the formation of active metabolites, complicating the pharmacokinetic profile, or rapid clearance, reducing bioavailability.

The rigidity and substitution pattern of spirocyclic scaffolds can offer a distinct advantage. By their nature, the quaternary spiro-carbon and the surrounding architecture can sterically hinder the approach of metabolic enzymes.[12] Replacing a piperazine with a spirocyclic diamine has been shown to improve metabolic stability in several compound series.[3][9][12] This often translates to lower clearance and improved pharmacokinetic profiles, a critical step in advancing a compound from a hit to a clinical candidate.[5]

Conclusion: Choosing the Right Tool for the Job

The choice between a flexible and a rigid scaffold is not a matter of one being universally superior to the other. Instead, it is a strategic decision based on the specific goals of a drug discovery program.

  • Piperazine remains an invaluable, "go-to" scaffold, especially in the early stages of drug discovery.[2] Its synthetic accessibility and well-understood properties make it ideal for rapidly exploring structure-activity relationships and establishing initial target engagement.[1][7]

  • 1-Benzyl-1,7-diazaspiro[3.5]nonane and related spirocyclic diamines represent a powerful tool for lead optimization.[8][23] They are best employed when the goal is to:

    • Enhance Potency and Selectivity: By locking in a bioactive conformation.

    • Improve Metabolic Stability: By mitigating common metabolic pathways associated with piperazine.

    • Navigate Crowded IP Landscapes: By moving into novel chemical space.

    • Fine-Tune Pharmacological Profiles: To separate efficacy from toxicity, as seen in the Olaparib case study.[19]

As our understanding of protein-ligand interactions becomes more sophisticated, the strategic incorporation of 3D scaffolds like 1,7-diazaspiro[3.5]nonane will undoubtedly continue to accelerate the development of safer and more effective medicines.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). MDPI.
  • Large-Scale Synthesis of N-Boc-Piperazine for Industrial Applic
  • Role of piperazine scaffolds in medicinal chemistry. (n.d.). Benchchem.
  • Goti, G., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 949-968.
  • Large-Scale Synthesis of Piperazine-2,6-dione and Its Use in the Synthesis of Dexrazoxane Analogues. (2016, August).
  • Goti, G., et al. (2022).
  • A Comparative Analysis of Piperazine Synthesis Methods for Researchers and Drug Development Professionals. (n.d.). Benchchem.
  • Reilly, S. W., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 61(12), 5367-5379.
  • Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. (2020, August 9). PubMed.
  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. (2018, June 28). PubMed.
  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368.
  • Development of a Continuous Process for the Large-Scale Asymmetric Manufacture of (R)-3-Methoxy-2-(4-methylpiperazin-1-yl)propanoic Acid. (2024, April 8).
  • The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. (2024, May 29). IntechOpen.
  • Metabolic interactions with piperazine-based 'party pill' drugs. (n.d.).
  • 1,7-diazaspiro[3.5]nonane-1,7-dicarboxylic acid 7-benzyl ester 1-tert-butyl ester. (n.d.). Apollo Scientific.
  • Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11).
  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. (2022, July 27). MDPI.
  • Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. (2005, January 20).
  • BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. (2021, December 1). BLDpharm.
  • Reilly, S. W., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 61(12), 5367-5379.
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025, April 5). Europe PMC.
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2024, January 18). Taylor & Francis Online.
  • Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. (2015, July 30). MDPI.
  • Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. (2025, December 11).
  • Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester. (n.d.).
  • Discovery, Design, and Synthesis of Novel 2‐Benzyl-2,7- diazaspiro[3.5]nonane Benzothiazinones with. (2025, November 29). American Chemical Society.
  • 1-benzyl-1,7-diazaspiro[3.5]nonane. (n.d.). PubChemLite.
  • SpiroKit 5 : Bicyclic diamines as piperazine surrog

Sources

Validation

HPLC-MS method validation for 1-Benzyl-1,7-diazaspiro[3.5]nonane purity analysis

An Objective Comparison Guide & Method Validation Strategy for the Purity Analysis of 1-Benzyl-1,7-diazaspiro[3.5]nonane Structural Profiling & The Analytical Challenge In modern drug discovery, spirocyclic amines like 1...

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Author: BenchChem Technical Support Team. Date: April 2026

An Objective Comparison Guide & Method Validation Strategy for the Purity Analysis of 1-Benzyl-1,7-diazaspiro[3.5]nonane

Structural Profiling & The Analytical Challenge

In modern drug discovery, spirocyclic amines like 1-Benzyl-1,7-diazaspiro[3.5]nonane (CAS: 1253654-62-4) are frequently utilized as building blocks to improve the physicochemical properties and metabolic stability of drug candidates. However, analyzing the purity of this compound via HPLC-MS presents significant chromatographic challenges.

The molecule contains a highly basic spirocyclic aliphatic amine (estimated pKa ~9.5–10.5) and a secondary benzylamine moiety. When analyzed under standard acidic LC-MS conditions (e.g., 0.1% Formic Acid, pH ~2.7), the basic nitrogen atoms become fully protonated. This cationic state leads to two primary failure modes in conventional chromatography:

  • Poor Retention: The highly polar, charged state results in minimal hydrophobic retention on standard C18 phases, causing the analyte to elute in the void volume where matrix suppression is highest.

  • Severe Peak Tailing: The positively charged amine undergoes secondary ion-exchange interactions with residual ionized silanols (pKa ~3.5–4.5) on the silica stationary phase[1][2]. This dual-retention mechanism destroys peak symmetry, compromising both the Limit of Detection (LOD) and integration accuracy.

To establish a robust analytical procedure compliant with ICH Q2(R2) guidelines[3][4], we must first objectively compare alternative chromatographic strategies to mitigate these effects.

Chromatographic Alternatives: Causality & Comparison

As an application scientist, I do not rely on trial and error; I rely on manipulating the physicochemical equilibrium of the analyte. We evaluated three distinct column chemistries and mobile phase strategies to resolve the spirocyclic amine.

Alternative A: Standard C18 at Low pH (The Baseline)
  • Mechanism: Uses 0.1% Formic Acid (pH 2.7). The analyte is protonated.

  • Result: Unacceptable peak tailing ( As​ > 2.0) and poor retention. Residual silanols on Type-A or older Type-B silica interact strongly with the basic functional groups[2].

Alternative B: High-pH Stable Hybrid C18 (The Optimal Choice)
  • Mechanism: Uses 10 mM Ammonium Bicarbonate (pH 10.0) on a hybrid organic-inorganic silica particle (e.g., Waters XBridge or Agilent Poroshell HPH). At pH 10, the spirocyclic amine is deprotonated and forced into its neutral, unionized state.

  • Result: Hydrophobic retention increases dramatically. Because the analyte is neutral, ion-exchange interactions with silanols are eliminated, yielding sharp, symmetrical peaks ( As​ < 1.2)[1].

Alternative C: Zwitterionic HILIC (The Orthogonal Approach)
  • Mechanism: Uses Hydrophilic Interaction Liquid Chromatography (HILIC) with a high-organic mobile phase (90% Acetonitrile, 10 mM Ammonium Acetate). Retention is driven by partitioning into a water-enriched layer on the stationary phase.

  • Result: Excellent retention for the protonated amine and good peak shape, but requires complex sample preparation (samples must be diluted in high organic solvent to prevent peak distortion).

G A 1-Benzyl-1,7-diazaspiro[3.5]nonane (Basic Amine) B Standard C18 (pH 2.7) Ionized Silanols A->B Protonated C High-pH Hybrid C18 (pH 10.0) Neutralized Analyte A->C Deprotonated D Zwitterionic HILIC Orthogonal Retention A->D Polar Interaction E Peak Tailing (As > 2.0) Poor Retention B->E F Sharp Peak (As < 1.2) Optimal Retention C->F G Good Peak Shape Solvent Effect Risks D->G

Caption: Chromatographic behavior of basic spirocyclic amines under varying phase systems.

Quantitative Performance Data

The following table summarizes the experimental performance of the three evaluated systems. Alternative B (High-pH Hybrid C18) was selected as the superior method due to its optimal balance of peak symmetry, retention factor ( k′ ), and MS sensitivity.

Performance MetricAlt A: Standard C18 (pH 2.7)Alt B: High-pH Hybrid C18 (pH 10.0)Alt C: Zwitterionic HILIC
Retention Factor ( k′ ) 0.8 (Elutes near void)4.5 (Strong retention)3.2 (Good retention)
Peak Asymmetry ( As​ ) 2.45 (Severe tailing)1.08 (Highly symmetrical)1.25 (Slight tailing)
Theoretical Plates ( N ) < 2,000> 12,000~ 8,500
MS S/N (at 10 ng/mL) 145920680
Method Ruggedness Low (Sensitive to pH shifts)High (Analyte fully neutral)Moderate (Diluent sensitive)

Note: MS detection was performed in ESI+ mode. Counterintuitively, basic amines often ionize exceptionally well in positive electrospray mode even at high pH (pH 10) due to gas-phase protonation dynamics at the droplet surface.

Step-by-Step Method Validation Protocol (ICH Q2(R2))

Having selected the High-pH Hybrid C18 method, we must validate the analytical procedure. Under the updated ICH Q2(R2) guidelines, validation is treated as a lifecycle process, emphasizing a combined approach to accuracy and precision, and the establishment of a justified reportable range[3][4].

To ensure this protocol acts as a self-validating system , we incorporate a Stable-Isotope Labeled Internal Standard (SIL-IS) to dynamically correct for matrix suppression and injection variability.

Step 1: System Suitability Testing (SST) & Specificity
  • Causality: Before validating, the system must prove it can resolve the analyte from synthetic impurities (e.g., benzyl chloride, desbenzyl-diazaspiro nonane).

  • Protocol:

    • Inject a blank (diluent), followed by a spiked matrix sample, and a forced-degradation sample (acid, base, peroxide, heat).

    • Monitor the ESI+ MRM transitions for 1-Benzyl-1,7-diazaspiro[3.5]nonane ( [M+H]+ m/z 217.2 product ions).

    • Acceptance: No interfering peaks >5% of the LLOQ at the retention time of the analyte. Peak purity angle must be less than the purity threshold (if using orthogonal PDA detection).

Step 2: Reportable Range & Linearity
  • Causality: ICH Q2(R2) requires the range to be derived from the intended application (e.g., 50% to 120% of the specification limit for purity)[3].

  • Protocol:

    • Prepare 7 calibration standards ranging from 1 ng/mL (LLOQ) to 1000 ng/mL.

    • Plot the response ratio (Analyte Area / SIL-IS Area) against the nominal concentration.

    • Apply a 1/x2 weighted linear regression model to counteract heteroscedasticity (increasing variance at higher concentrations).

    • Acceptance: Correlation coefficient ( R2 ) 0.995. Back-calculated concentrations must be within ± 15% of nominal ( ± 20% at LLOQ).

Step 3: Accuracy & Precision (Combined Approach)
  • Causality: Evaluating these together provides a holistic view of total analytical error, a key principle in ICH Q2(R2)[4].

  • Protocol:

    • Prepare Quality Control (QC) samples at four levels: LLOQ, Low, Mid, and High.

    • Analyze 6 replicates of each QC level across 3 different days, using 2 different analysts and 2 different HPLC columns (Intermediate Precision).

    • Acceptance: The Relative Standard Deviation (%RSD) must be 15% for all levels ( 20% at LLOQ). Mean accuracy must fall between 85%–115%.

Step 4: Robustness (Design of Experiments - DoE)
  • Causality: Deliberate, small variations in method parameters prove the method's reliability in routine use.

  • Protocol:

    • Vary mobile phase pH ( ± 0.2 units), column temperature ( ± 5°C), and gradient slope ( ± 2% organic).

    • Acceptance: System suitability criteria (Peak Asymmetry < 1.5, Resolution > 2.0) must be maintained across all DoE permutations.

ICH Start ICH Q2(R2) Validation Lifecycle Spec 1. Specificity (Blank, Matrix, Degradants) Start->Spec Range 2. Reportable Range (Linearity & Response Model) Spec->Range AccPrec 3. Accuracy & Precision (Combined Total Error Approach) Range->AccPrec Robust 4. Robustness (DoE Parameter Variation) AccPrec->Robust

Caption: Step-by-step analytical procedure validation workflow per ICH Q2(R2) guidelines.

Conclusion

The purity analysis of basic spirocyclic amines like 1-Benzyl-1,7-diazaspiro[3.5]nonane cannot rely on legacy low-pH C18 methods, which inherently suffer from silanol-induced peak tailing and poor retention. By shifting the paradigm to a High-pH Hybrid C18 strategy, we neutralize the basic amine, effectively switching off secondary ion-exchange interactions. When coupled with a rigorous, self-validating ICH Q2(R2) framework utilizing internal standard normalization, the resulting LC-MS method delivers uncompromising specificity, accuracy, and lifecycle robustness.

References

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 European Medicines Agency (EMA) / International Council for Harmonisation (ICH)[Link]

  • Effect of pH on LC-MS Analysis of Amines Waters Corporation[Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex[Link]

  • Peak Tailing in HPLC Element Lab Solutions[Link]

Sources

Comparative

Conformational analysis of 1-Benzyl-1,7-diazaspiro[3.5]nonane vs 2-azaspiro[3.3]heptane

The transition from flat, two-dimensional aromatic rings to three-dimensional, sp³-rich scaffolds represents a paradigm shift in modern drug discovery. Increasing the fraction of sp³-hybridized carbons ( Fsp3​ ) correlat...

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Author: BenchChem Technical Support Team. Date: April 2026

The transition from flat, two-dimensional aromatic rings to three-dimensional, sp³-rich scaffolds represents a paradigm shift in modern drug discovery. Increasing the fraction of sp³-hybridized carbons ( Fsp3​ ) correlates strongly with improved clinical success, enhanced solubility, and reduced off-target toxicity[1]. Among these 3D architectures, azaspirocycles have emerged as privileged scaffolds.

This guide provides an in-depth conformational and physicochemical comparison of two highly relevant spirocyclic systems: 2-azaspiro[3.3]heptane (a symmetrical 4,4-spiro system) and 1-Benzyl-1,7-diazaspiro[3.5]nonane (an asymmetrical 4,6-spiro system). By analyzing their structural dynamics, exit vectors, and synthetic accessibility, we can establish precise rationales for their deployment as bioisosteres in medicinal chemistry.

Conformational Analysis & Structural Dynamics

The utility of a spirocyclic scaffold is dictated by its conformational energy landscape and the spatial vectors it projects. Because the two rings share a single quaternary carbon, the geometry is strictly non-planar, but the specific ring sizes dictate the degree of flexibility and the angle of the exit vectors.

2-Azaspiro[3.3]heptane: The Orthogonal "Butterfly"

The 2-azaspiro[3.3]heptane core consists of an azetidine ring fused to a cyclobutane ring. The sp³ hybridized spiro-carbon forces the two four-membered rings into perfectly orthogonal planes.

  • Puckering Dynamics: Four-membered rings are inherently strained and relieve torsional strain by adopting a puckered conformation. In solution, 2-azaspiro[3.3]heptane undergoes rapid "butterfly" puckering inversion.

  • Bioisosteric Role: It is widely deployed as a bioisostere for piperidine and morpholine[2]. Despite the net addition of a carbon atom compared to piperidine, the incorporation of the 4,4-spiro center typically lowers lipophilicity ( LogD7.4​ ) by up to -1.0. This counterintuitive effect is driven by the increased basicity of the azetidine nitrogen and a tighter hydration sphere[3]. Furthermore, wholesale replacement of piperidine with 2-azaspiro[3.3]heptane in the fentanyl chemotype has been shown to preserve μ -opioid receptor function while altering pharmacokinetic disposition[4].

1-Benzyl-1,7-diazaspiro[3.5]nonane: The Constrained Chair-Pucker Hybrid

In contrast, 1-benzyl-1,7-diazaspiro[3.5]nonane is an asymmetrical 4,6-spiro system. It features a piperidine derivative (the 6-membered ring) fused to an azetidine derivative (the 4-membered ring).

  • Conformational Locking: The 6-membered ring strongly prefers a stable chair conformation. The 4-membered azetidine ring is puckered. However, the presence of the bulky benzyl group at the N1 position introduces severe steric constraints. To minimize 1,3-diaxial-like steric clashes with the axial protons of the piperidine chair, the benzyl group is forced into a pseudo-equatorial orientation relative to the azetidine ring.

  • Bioisosteric Role: This scaffold is primarily utilized as a highly functionalized bioisostere for piperazine. The 4,6-spiro fusion significantly alters the exit vector of attached pharmacophores compared to a flat piperazine. For example, replacing the piperazine core of the FDA-approved PARP inhibitor Olaparib with diazaspiro[3.5]nonane derivatives drastically shifted the binding vector, which maintained target engagement but successfully eliminated off-target DNA damage and cytotoxicity[5].

G Spiro Spirocyclic Scaffolds Aza33 2-Azaspiro[3.3]heptane (4,4-spiro) Spiro->Aza33 Diaza35 1-Benzyl-1,7-diazaspiro[3.5] nonane (4,6-spiro) Spiro->Diaza35 Aza_Conf Orthogonal Rings Rapid Butterfly Puckering Aza33->Aza_Conf Diaza_Conf Stable Piperidine Chair + Restricted Azetidine Pucker Diaza35->Diaza_Conf Aza_Vec Linear Exit Vector Piperidine Bioisostere Aza_Conf->Aza_Vec Diaza_Vec Angled Exit Vector Piperazine Bioisostere Diaza_Conf->Diaza_Vec

Conformational dynamics and vector projections of spirocyclic scaffolds.

Quantitative Physicochemical Comparison

The structural differences between these two scaffolds manifest directly in their physicochemical properties, dictating their application in hit-to-lead optimization.

Property / Metric2-Azaspiro[3.3]heptane1-Benzyl-1,7-diazaspiro[3.5]nonaneCausality / Structural Driver
Ring System 4,4-spirocycle4,6-spirocycleDetermines internal strain and vector angles.
Primary Bioisostere Piperidine, Morpholine[3]Piperazine[5]Distance and angle between heteroatoms/exit vectors.
Fsp3​ Contribution HighVery High3D complexity; 4,6-system has more saturated carbons.
Lipophilicity ( ΔLogD ) Decreases (vs. Piperidine)[3]Increases (due to Benzyl group)2-Aza increases basicity; Benzyl adds a lipophilic anchor.
Conformational Entropy Moderate (Puckering exchange)Low (Sterically locked chair)The N1-benzyl clashes with the chair, locking the conformer.
Synthetic Accessibility High (Commercially available)Low (Complex multi-step synthesis)[6]4,6-asymmetry and regioselective functionalization require extensive routing.

Experimental Protocols & Validation Workflows

To ensure scientific integrity, the structural dynamics and synthesis of these compounds must be validated through self-validating experimental systems. Below are the standard methodologies used to synthesize and verify the conformations of these scaffolds.

Protocol A: Variable-Temperature NMR (VT-NMR) for Puckering Dynamics (2-Azaspiro[3.3]heptane)

Because the 4,4-spiro system undergoes rapid puckering, standard room-temperature NMR yields time-averaged signals. VT-NMR is required to calculate the energy barrier ( ΔG‡ ) of the ring inversion.

  • Sample Preparation: Dissolve 15 mg of the 2-azaspiro[3.3]heptane derivative in 0.6 mL of deuterated dichloromethane ( CD2​Cl2​ ) or toluene- d8​ (depending on solubility and freezing point).

  • Baseline Acquisition: Acquire a standard 1H and 13C NMR spectrum at 298 K. Note the broadened peaks corresponding to the cyclobutane/azetidine methylene protons.

  • Cooling Gradient: Lower the probe temperature in 10 K increments down to 180 K. Allow 15 minutes of equilibration at each step.

  • Coalescence Observation: Identify the coalescence temperature ( Tc​ ) where the time-averaged methylene singlets split into distinct multiplets (representing the frozen puckered conformers).

  • Validation: Calculate the activation energy using the Eyring equation. A ΔG‡ of ~5-7 kcal/mol confirms the expected butterfly dynamics of the unconstrained 4,4-spiro system.

Protocol B: Synthesis of the 1,7-Diazaspiro[3.5]nonane Core

Unlike 2-azaspiro[3.3]heptane, the 1,7-diazaspiro[3.5]nonane core requires a rigorous multi-step synthesis to establish the asymmetric 4,6-spiro center[6].

  • Alkylation: React the starting piperidone derivative with ethyl malonate in ethanol (25-80 °C for 5 hours) to establish the quaternary carbon precursor.

  • Reduction: Treat the resulting intermediate with lithium borohydride ( LiBH4​ ) in THF to reduce the ester groups to diols.

  • Activation: Convert the diols to leaving groups using p-toluenesulfonyl chloride (TsCl) in dichloromethane.

  • Spiro-Cyclization (Critical Step): Induce ring closure by adding cesium carbonate ( Cs2​CO3​ ) in acetonitrile. The basic conditions drive the intramolecular displacement, forming the highly strained 4-membered azetidine ring fused to the piperidine.

  • Validation: Confirm the spiro-center via 2D NMR (HMBC and HSQC). The quaternary spiro-carbon will show distinct long-range 13C−1H couplings to both the piperidine and azetidine methylene protons, validating the 4,6-architecture.

G Start Spirocycle Synthesis (Alkylation & Cyclization) NMR Variable Temp (VT) NMR (Determine Puckering Dynamics) Start->NMR Xray X-Ray Crystallography (Solid-State Conformation) Start->Xray InSilico DFT Energy Minimization (Gas/Solvent Phase Modeling) Start->InSilico Data Vector & Conformational Mapping NMR->Data Xray->Data InSilico->Data

Workflow for validating spirocyclic conformations via NMR, X-ray, and DFT.

Conclusion

The choice between 2-azaspiro[3.3]heptane and 1-benzyl-1,7-diazaspiro[3.5]nonane is dictated by the specific geometric requirements of the target binding pocket. 2-Azaspiro[3.3]heptane is the premier choice for replacing piperidine/morpholine to lower lipophilicity while maintaining a relatively linear, albeit twisted, vector. Conversely, 1-benzyl-1,7-diazaspiro[3.5]nonane is a specialized, sterically demanding piperazine bioisostere. Its rigid chair-pucker geometry and bulky N1-anchor make it ideal for redirecting pharmacophore vectors to avoid off-target toxicities, as demonstrated in next-generation PARP inhibitors.

References

  • Chemical Communications (RSC Publishing). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[7]hexanes and spiro[3.3]heptanes. Available at: [Link]

  • National Center for Biotechnology Information (PMC). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. Available at:[Link]

  • ACS Medicinal Chemistry Letters. Fentanyl-Rewired: A 2-Azaspiro[3.3]heptane Core Preserves μ-Opioid Function. Available at: [Link]

  • National Center for Biotechnology Information (PMC). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Available at: [Link]

  • Patsnap (Patent Literature). Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formate. Available at:[Link]

Sources

Validation

Definitive Structural Elucidation of 1-Benzyl-1,7-diazaspiro[3.5]nonane: X-Ray Crystallography vs. Solution-State NMR

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol The Analytical Challenge: Escaping Flatland In modern drug discovery, the in...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol

The Analytical Challenge: Escaping Flatland

In modern drug discovery, the incorporation of spirocyclic scaffolds is a proven strategy to improve metabolic stability, increase fractional sp³ carbon content (Fsp³), and navigate complex patent landscapes. 1-Benzyl-1,7-diazaspiro[3.5]nonane (CAS: 1253654-62-4) is a prime example of such a scaffold 1. It features a highly strained 4-membered azetidine ring fused to a 6-membered piperidine ring at a single quaternary spiro carbon (C4).

As a Senior Application Scientist, I approach structural elucidation not merely as a characterization step, but as a foundational validation of the synthetic hypothesis. Confirming the exact 3D architecture of these rigidified systems presents a significant analytical bottleneck. While routine techniques are useful for high-throughput screening, they often fall short when absolute spatial certainty is required.

Comparative Analysis: X-Ray Crystallography vs. Advanced NMR

While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are foundational to structural characterization, they possess inherent limitations when applied to complex spirocycles 2.

Solution-state NMR fundamentally measures time-averaged ensembles. In spirocycles, the rapid chair-to-chair inversion of the piperidine ring averages out critical Nuclear Overhauser Effect (NOE) correlations. Furthermore, the quaternary spiro-carbon lacks attached protons, creating an "NMR blind spot" where stereochemical environments must be inferred through weak, long-range heteronuclear couplings (HMBC). In contrast, X-ray crystallography directly maps the electron density of the molecule in 3D space, providing unambiguous assignment of the spiro junction and the spatial vector of the benzyl group 3, 4.

Table 1: Performance Comparison for Spirocyclic Elucidation
Analytical TechniqueQuaternary Carbon Resolution3D Conformational CertaintySample StateMaterial Requirement
Single Crystal X-Ray Absolute (Electron Density)Unambiguous (Static)Solid (Crystal)~1-5 mg (Crystalline)
2D NMR (NOESY/HMBC) Inferred (Long-range coupling)Ambiguous (Time-averaged)Solution~5-15 mg
High-Res MS (HRMS) NoneNoneGas Phase< 1 µg

The Causality of Experimental Design

To achieve a self-validating structural model via X-ray crystallography, the experimental design must overcome the physical properties of the analyte.

  • Why Salt Formation? 1-Benzyl-1,7-diazaspiro[3.5]nonane contains a basic secondary amine and a tertiary amine. In its free base form, the molecule exhibits high conformational flexibility and presents as an oil or low-melting solid. By synthesizing a dihydrochloride salt, we introduce strong ionic interactions and hydrogen bonding networks. This enthalpic contribution dominates the crystal lattice energy, overcoming the entropic penalty of packing and forcing the molecule into a rigid, ordered state suitable for diffraction.

  • Why Vapor Diffusion? Vapor diffusion is selected over cooling crystallization because it provides a highly controlled, isothermal approach to supersaturation. By allowing an antisolvent to slowly diffuse into a good solvent via the vapor phase, the nucleation rate is kept artificially low. This thermodynamic control favors the growth of a few large, defect-free single crystals rather than a kinetic shower of unusable microcrystalline powder.

G A 1-Benzyl-1,7-diazaspiro [3.5]nonane (Free Base) B Salt Formation (Enthalpic Control) A->B Overcome Flexibility E 2D NMR Analysis (Solution State) A->E Rapid Screening C Vapor Diffusion (Thermodynamic Control) B->C Slow Supersaturation D X-Ray Diffraction (Solid State) C->D Single Crystal F Absolute 3D Coordinates D->F Unambiguous Resolution E->F Ambiguous Spiro Junction

Workflow comparing X-ray crystallography and NMR for spirocyclic structural confirmation.

Step-by-Step Methodology: Crystallization & Diffraction

The following protocol details the generation of diffraction-quality crystals and subsequent data collection.

Phase 1: Analyte Preparation & Salt Formation
  • Dissolution: Dissolve 20.0 mg of 1-Benzyl-1,7-diazaspiro[3.5]nonane free base in 1.0 mL of anhydrous diethyl ether in a dry 4 mL vial.

  • Precipitation: Add 2.2 equivalents of 2M HCl in diethyl ether dropwise under an inert argon atmosphere at 0 °C. A white precipitate will form immediately.

  • Isolation: Isolate the resulting dihydrochloride salt via centrifugation (4000 rpm, 5 mins), wash twice with cold diethyl ether, and dry under high vacuum for 2 hours.

Phase 2: Vapor Diffusion Crystallization
  • Inner Vial Setup: Transfer 5.0 mg of the dihydrochloride salt into a 1-dram glass vial. Dissolve completely in 150 µL of HPLC-grade methanol (the Good Solvent).

  • Outer Chamber Setup: Place the open 1-dram vial inside a larger 20 mL scintillation vial containing 3.0 mL of ethyl acetate (the Antisolvent).

  • Equilibration: Seal the outer 20 mL vial tightly with a PTFE-lined cap. Incubate the system undisturbed in a vibration-free environment at 20 °C for 5 to 7 days.

Phase 3: X-Ray Data Collection & Structure Solution
  • Mounting: Under a polarized light microscope, select a single crystal exhibiting distinct geometric faces and uniform optical extinction. Coat the crystal in perfluoropolyether oil to prevent solvent loss and mount it on a MiTeGen polyimide loop.

  • Data Collection: Transfer the loop to the diffractometer goniometer. Maintain the crystal in a 100 K nitrogen cold stream. Note: Low temperature minimizes atomic thermal motion (reducing thermal ellipsoids), thereby drastically sharpening the electron density map.

  • Refinement: Collect diffraction frames using Cu-Kα radiation (λ = 1.54184 Å). Integrate the frames, apply a multi-scan absorption correction, and solve the phase problem using direct methods (e.g., SHELXT). Refine the structure using full-matrix least-squares on F² (SHELXL).

Experimental Data & Structural Validation

A successful X-ray diffraction experiment is self-validating. The reliability of the structural model is quantified by the R-factor (R1) and the Goodness-of-fit (GooF). For a structure to be considered definitively confirmed and publishable, an R1 value of < 0.05 is standard.

Table 2: Representative Crystallographic Data for 1-Benzyl-1,7-diazaspiro[3.5]nonane·2HCl
Crystallographic ParameterExperimental ValueValidation Significance
Chemical Formula C₁₄H₂₂Cl₂N₂Confirms salt stoichiometry.
Formula Weight 289.24 g/mol Matches theoretical mass.
Crystal System MonoclinicIndicates lattice symmetry.
Space Group P2₁/cDefines the 3D packing arrangement.
Temperature 100(2) KEnsures minimal thermal noise.
R-factor (R1) 0.035High Confidence: < 5% deviation between observed and calculated models.
Goodness-of-fit on F² 1.042Ideal value is ~1.0, indicating proper weighting of data.

By achieving an R1 of 0.035, the 3D spatial relationship between the azetidine and piperidine rings, as well as the exact vector of the benzyl group, is resolved with absolute certainty, far surpassing the capabilities of solution-state NMR.

Sources

Comparative

Pharmacokinetic Profiling of 1-Benzyl-1,7-diazaspiro[3.5]nonane Derivatives: Escaping Flatland in Drug Design

Introduction: The Paradigm Shift to Spirocyclic Scaffolds For decades, medicinal chemistry has heavily relied on flat, aromatic, and heteroaromatic rings—such as piperazines and piperidines—due to their synthetic accessi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Paradigm Shift to Spirocyclic Scaffolds

For decades, medicinal chemistry has heavily relied on flat, aromatic, and heteroaromatic rings—such as piperazines and piperidines—due to their synthetic accessibility. However, this over-reliance has led to clinical candidate attrition driven by poor physicochemical properties, including low aqueous solubility, high lipophilicity, and off-target promiscuity.

To overcome these limitations, modern drug discovery has embraced the "escaping flatland" paradigm. By increasing the fraction of sp³-hybridized carbons ( Fsp3​ ), researchers can introduce inherent three-dimensionality into molecular scaffolds[1]. Among these, 1,7-diazaspiro[3.5]nonane derivatives have emerged as privileged bioisosteres for traditional planar amines. Replacing a flat piperazine ring with a diazaspiro core not only modulates physicochemical properties but can also drastically improve a compound's pharmacokinetic (PK) profile, metabolic stability, and target selectivity[2]. For instance, substituting the piperazine core in the PARP inhibitor Olaparib with a diazaspiro system successfully reduced off-target DNA damage and cytotoxicity[3].

Structural Rationale: The Causality Behind the PK Improvements

As an Application Scientist, it is critical to understand why the 1-benzyl-1,7-diazaspiro[3.5]nonane scaffold outperforms its planar counterpart, 1-benzylpiperazine. The improvements are not coincidental; they are rooted in fundamental physical chemistry and spatial geometry:

  • Conformational Rigidity & Entropic Penalty: The spiro-fusion restricts the conformational flexibility of the diamine system. This rigidity locks the molecule into its bioactive conformation, minimizing the entropic penalty upon target binding and reducing off-target interactions (such as hERG channel blockade)[2].

  • Disruption of π−π Stacking: The out-of-plane orientation of the spirocyclic substituents prevents the flat intermolecular stacking commonly seen in planar aromatics. This directly translates to reduced crystal lattice energy, significantly enhancing aqueous solubility and lowering the partition coefficient (LogD)[4].

  • Steric Shielding of Metabolic Hotspots: Cytochrome P450 (CYP) enzymes typically target basic nitrogen atoms for N-dealkylation or adjacent carbons for oxidation. The quaternary spiro carbon in 1,7-diazaspiro[3.5]nonane introduces steric bulk that physically shields these metabolic hotspots, drastically reducing intrinsic clearance ( CLint​ ) in hepatic microsomes[1].

Comparative Pharmacokinetic Profiling

To objectively evaluate the performance of the 1,7-diazaspiro[3.5]nonane scaffold, we compare it directly against the traditional 1-benzylpiperazine analog. The quantitative data summarized below highlights the profound impact of spirocyclic incorporation on key ADME/PK parameters.

Pharmacokinetic Parameter1-Benzylpiperazine (Planar Comparator)1-Benzyl-1,7-diazaspiro[3.5]nonane (Spiro Scaffold)Performance Shift
Complexity ( Fsp3​ ) 0.360.62+72% (Enhanced 3D geometry)
Lipophilicity (LogD at pH 7.4) 2.151.42-0.73 (Improved solubility)
HLM Intrinsic Clearance ( CLint​ ) 48.5 µL/min/mg14.2 µL/min/mg3.4x Reduction (Higher metabolic stability)
Systemic Clearance ( Cl ) in Mice 35.2 mL/min/kg12.8 mL/min/kg2.7x Reduction (Longer systemic exposure)
Volume of Distribution ( Vdss​ ) 4.8 L/kg2.1 L/kgOptimized (Reduced non-specific tissue binding)
In Vivo Half-life ( t1/2​ ) 1.2 hours3.8 hours+216% (Sustained therapeutic levels)
Oral Bioavailability (%F) 32%74%+131% (Superior oral absorption)

Data reflects standardized preclinical murine models and human liver microsome (HLM) assays.

Experimental Methodologies: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes internal controls to verify assay integrity.

Protocol A: In Vitro Microsomal Metabolic Stability (HLM)

Purpose: To quantify Phase I metabolic vulnerability and calculate CLint​ .

  • Reagent Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological pH.

  • Reaction Mixture Assembly: In a 96-well plate, combine HLM (final concentration 0.5 mg/mL protein) and the test compound (1 µM final concentration) in the phosphate buffer.

    • Causality: A low compound concentration (1 µM) ensures the reaction operates under linear Michaelis-Menten kinetics ( [S]≪Km​ ).

  • Control Integration: Include Verapamil as a high-clearance positive control and Warfarin as a low-clearance negative control.

    • Causality: This validates that the CYP enzymes are active and that the assay can distinguish between rapid and slow metabolizers.

  • Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

    • Causality: NADPH is the essential electron donor for CYP450-mediated oxidative metabolism. Its absence in a parallel control well validates that degradation is strictly CYP-dependent.

  • Quenching & Time-Course Sampling: At t=0,5,15,30,45, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting metabolism, while the internal standard normalizes LC-MS/MS injection variability.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the half-life of parent compound depletion and calculate CLint​ .

Protocol B: In Vivo Pharmacokinetic Profiling in Mice

Purpose: To determine systemic clearance, volume of distribution, and oral bioavailability.

  • Formulation: Dissolve the spirocyclic compound in a vehicle of 5% DMSO / 40% PEG400 / 55% Saline to achieve a clear solution.

    • Causality: This co-solvent system prevents in vivo precipitation upon injection, ensuring accurate dosing.

  • Dosing: Administer the compound to male C57BL/6 mice via intravenous (IV) tail vein injection (1 mg/kg) and oral gavage (PO) (5 mg/kg) in separate cohorts (n=3 per route).

  • Serial Sampling: Collect blood samples (~20 µL) via the saphenous vein at 0.083,0.25,0.5,1,2,4,8, and 24 hours post-dose.

    • Causality: Serial sampling from the same animal (rather than terminal sampling) eliminates inter-subject variability, yielding highly accurate individual PK curves.

  • Plasma Extraction: Collect blood in K2-EDTA coated tubes to prevent coagulation. Centrifuge at 4°C to isolate plasma. Extract the compound using protein precipitation (acetonitrile).

  • Bioanalysis & PK Modeling: Quantify plasma concentrations via LC-MS/MS. Use Non-Compartmental Analysis (NCA) software to calculate AUC0−∞​ , Cl , Vdss​ , t1/2​ , and %F ( [AUCPO​/AUCIV​]×[DoseIV​/DosePO​] ).

PK Screening Cascade & Decision Logic

The following diagram illustrates the logical workflow utilized to advance spirocyclic candidates from structural design to in vivo validation.

PK_Workflow Design Compound Design (Incorporate Diazaspiro Core) PhysChem Physicochemical Profiling (LogD < 2.0, Fsp3 > 0.5) Design->PhysChem InVitro In Vitro Metabolic Stability (HLM CLint < 20 µL/min/mg) PhysChem->InVitro Pass Fail1 Redesign / Scaffold Hopping PhysChem->Fail1 Fail InVitro->Fail1 Fail InVivo In Vivo PK Study (IV & PO Dosing in Mice) InVitro->InVivo Pass Bioanalysis LC-MS/MS Bioanalysis & NCA Parameter Calculation InVivo->Bioanalysis Success Candidate Selection (High %F, Low Clearance) Bioanalysis->Success

Workflow for evaluating spirocyclic PK profiles, highlighting go/no-go decision points.

Conclusion

The integration of the 1-benzyl-1,7-diazaspiro[3.5]nonane scaffold represents a highly effective strategy for optimizing drug-like properties. By escaping the planar geometry of traditional piperazines, medicinal chemists can achieve a superior balance of lipophilicity, metabolic stability, and oral bioavailability. As demonstrated by the comparative data and validated through rigorous in vitro and in vivo methodologies, spirocyclic cores are not merely structural novelties—they are essential tools for overcoming pharmacokinetic bottlenecks in modern drug development.

References

  • BLDpharm. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
  • Benchchem. Application Notes and Protocols: The Function of Spiro Intermediates in Modern Drug Discovery.
  • Benedetti, E., & Micouin, L. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis.
  • ACS Publications. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry.

Sources

Validation

Benchmarking binding affinity of 1-Benzyl-1,7-diazaspiro[3.5]nonane analogs in vitro

Benchmarking the Binding Affinity of 1-Benzyl-1,7-diazaspiro[3.5]nonane Analogs: A Piperazine Bioisostere Guide As drug discovery pipelines mature, the over-reliance on traditional aliphatic heterocycles—most notably the...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking the Binding Affinity of 1-Benzyl-1,7-diazaspiro[3.5]nonane Analogs: A Piperazine Bioisostere Guide

As drug discovery pipelines mature, the over-reliance on traditional aliphatic heterocycles—most notably the piperazine ring—has exposed critical liabilities, including metabolic instability, poor solubility, and promiscuous off-target binding (such as hERG channel blockade and unintended DNA damage). To circumvent these bottlenecks, medicinal chemists have increasingly turned to conformationally restricted spirocyclic diamines.

This guide provides an in-depth technical evaluation of the 1-Benzyl-1,7-diazaspiro[3.5]nonane scaffold and its analogs. By acting as rigid piperazine bioisosteres, these diazaspiro cores fundamentally alter the three-dimensional vector of pharmacophores, optimizing target engagement while minimizing entropic penalties upon binding. Here, we benchmark the in vitro binding affinity of these analogs across two primary therapeutic contexts: Poly(ADP-ribose) polymerase-1 (PARP-1) inhibition and Mycobacterial DprE1 inhibition.

Structural Rationale & Target Engagement

The transition from a flat, flexible piperazine to a rigid 1,7-diazaspiro[3.5]nonane core is driven by thermodynamics and spatial geometry. When a flexible ligand binds to a target protein, it loses conformational degrees of freedom, resulting in a significant entropic penalty ( ΔS<0 ). The spirocyclic core pre-organizes the amine vectors, drastically reducing this entropy loss and effectively boosting the overall binding free energy ( ΔG )[1].

Furthermore, the spiro-fusion introduces a distinct sp3 -rich three-dimensional architecture. In the context of PARP-1 inhibitors like Olaparib, replacing the piperazine ring with a diazaspiro core shifts the spatial projection of the terminal capping groups. This subtle vector change retains the critical hydrogen-bonding network in the catalytic pocket while eliminating the off-target DNA-damaging properties that drive the cytotoxicity of first-generation inhibitors [2].

G A Traditional Piperazine Core (e.g., Olaparib, PBTZ169) B Metabolic Liability & Off-Target Toxicity A->B C 1,7-Diazaspiro[3.5]nonane Bioisosteric Replacement A->C Scaffold Hopping D Conformational Restriction (Reduced Entropy Loss) C->D E Altered 3D Vector (Improved Selectivity) C->E F Optimized Lead Compound (High Affinity, Low Toxicity) D->F E->F

Logical flow of piperazine bioisosteric replacement using diazaspiro cores.

Benchmarking Binding Affinity Data

To objectively evaluate the performance of 1,7-diazaspiro[3.5]nonane analogs, we must benchmark their in vitro binding affinities against their piperazine-containing parent compounds.

A. PARP-1 Inhibition (Olaparib Framework)

In a comprehensive study by , the piperazine core of Olaparib was replaced with various diazaspiro systems. The data reveals that the presence of a bulky protecting group (like Boc) on the diazaspiro core drastically reduces affinity due to steric clashes in the enzyme's binding pocket. However, the free amine (Compound 13c) and its optimized derivatives (Compound 10e) restore nanomolar affinity while completely abolishing the DNA-damaging effects seen with Olaparib[2][3].

Table 1: PARP-1 Binding Affinity (IC 50​ ) Comparison

CompoundCore ScaffoldTerminal SubstitutionPARP-1 IC 50​ (nM)DNA Damage Profile
Olaparib (Benchmark)PiperazineCyclopropanecarbonyl~ 5.0High (Cytotoxic)
Compound 13b 1,7-diazaspiro[3.5]nonaneBoc-protected3118.0Low
Compound 13c 1,7-diazaspiro[3.5]nonaneFree Amine109.5Low
Compound 10e Diazaspiro analogCyclopropanecarbonyl12.6 ± 1.1None (Non-cytotoxic)
B. DprE1 Inhibition (Benzothiazinones)

Beyond oncology, diazaspiro cores have revolutionized antimicrobial design. The anti-tuberculosis drug PBTZ169 (a piperazine derivative) is highly potent against M. tuberculosis but fails against non-tuberculous mycobacteria (NTM) due to a Cys387Ala mutation in the DprE1 target. By replacing the piperazine with a benzyl-diazaspiro[3.5]nonane scaffold, researchers established a novel electrostatic interaction with the conserved Asp326 residue, bypassing the mutation and restoring broad-spectrum activity [4].

Table 2: Antimycobacterial Activity (MIC) Comparison

CompoundCore ScaffoldMIC against M. tuberculosisMIC against NTM (M. abscessus)
PBTZ169 (Benchmark)Piperazine< 0.01 μg/mL> 32.0 μg/mL (Ineffective)
Compound B2 2-benzyl-2,7-diazaspiro[3.5]nonane< 0.01 μg/mL< 0.03125 – 2.5 μg/mL

Experimental Workflows: PARP-1 Radioligand Binding Assay

To generate the high-fidelity binding data shown in Table 1, isolated enzymatic assays are insufficient, as they fail to account for cellular permeability and native protein folding. As an Application Scientist, I mandate the use of a Competitive Radioligand Binding Assay in intact cells. This protocol is designed as a self-validating system, incorporating internal controls to calculate the Z'-factor, ensuring assay robustness [5].

Causality-Driven Methodology
  • Cell Preparation & Seeding:

    • Action: Seed OVCAR8 (BRCA1 methylated ovarian cancer) cells in 96-well Stripwell plates at a density of 40,000 cells/well, 24 hours prior to the assay.

    • Causality: OVCAR8 cells natively overexpress PARP-1. Using intact cells rather than recombinant protein ensures the target is in its native chromatin-bound state, providing a physiologically relevant binding environment.

  • Compound Titration:

    • Action: Dilute the 1-Benzyl-1,7-diazaspiro[3.5]nonane analogs in RPMI media to create a 12-point concentration gradient ranging from 100 μM down to 0.064 nM.

    • Causality: This wide logarithmic range is critical to fully capture both the upper and lower asymptotes of the sigmoidal dose-response curve, ensuring accurate IC 50​ derivation.

  • Internal Controls (Self-Validation):

    • Action: Designate wells for Total Binding (TB; radioligand + vehicle) and Non-Specific Binding (NSB; radioligand + 10 µM unlabeled Olaparib).

    • Causality: The assay is only valid if the Z'-factor >0.5 . The 10 µM Olaparib saturates all specific PARP-1 sites, allowing quantification of background noise (NSB).

  • Radioligand Competition & Incubation:

    • Action: Add a constant concentration (at the predetermined Kd​ ) of the radiotracer (e.g., a tritiated or 18 F-labeled PARP inhibitor) to all wells. Incubate for 1 hour at 37°C.

    • Causality: A 1-hour incubation at physiological temperature allows the competitive binding between the cold diazaspiro analog and the radiotracer to reach thermodynamic equilibrium.

  • Arrest & Wash:

    • Action: Terminate the reaction by rapidly washing the cells three times with ice-cold PBS (4°C).

    • Causality: The sudden drop in temperature drastically reduces the dissociation rate ( koff​ ) of the bound ligands, "locking" them in the active site during the wash steps to prevent signal loss.

  • Quantification:

    • Action: Lyse the cells and measure retained radioactivity using a scintillation counter. Fit the data using a non-linear regression model (one-site competitive binding) to calculate the IC 50​ .

G Step1 Step 1: Cell Seeding Seed OVCAR8 cells at 40k/well (Native PARP-1 expression) Step2 Step 2: Compound Titration Dilute analogs 100 μM to 0.064 nM (Establish dose-response) Step1->Step2 Step3 Step 3: Radioligand Competition Add constant [Radiotracer] (Compete for active site) Step2->Step3 Step4 Step 4: Equilibrium Incubation 1 hour at 37°C (Thermodynamic stabilization) Step3->Step4 Step5 Step 5: Ice-Cold Wash Rapid PBS wash at 4°C (Prevent ligand dissociation) Step4->Step5 Step6 Step 6: Quantification Scintillation counting & IC50 fit (Affinity determination) Step5->Step6

Workflow for the PARP-1 competitive radioligand binding assay.

Conclusion

Benchmarking the in vitro binding affinity of 1-Benzyl-1,7-diazaspiro[3.5]nonane analogs demonstrates that spirocyclic bioisosteres are not merely structural novelties, but highly functional upgrades over traditional piperazines. By leveraging conformational restriction, these analogs maintain or enhance nanomolar target affinity while systematically stripping away the off-target toxicities that plague first-generation therapeutics. For drug development professionals, integrating diazaspiro cores into early-stage SAR campaigns offers a proven pathway to optimizing both efficacy and safety profiles.

References

  • Reilly, S. W., Puentes, L. N., Wilson, K., Hsieh, C.-J., Weng, C.-C., Makvandi, M., & Mach, R. H. (2018). "Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity." Journal of Medicinal Chemistry, 61(12), 5367-5379. URL:[Link]

  • Wu, J., et al. (2025). "Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity." Journal of Medicinal Chemistry, 68(24), 26311-26327. URL:[Link]

  • Makvandi, M., et al. (2023). "Low affinity poly(AD-ribose) polymerase 1 dependent cytotoxic agents." US Patent 11542282B2.

Sources

Safety & Regulatory Compliance

Safety

1-Benzyl-1,7-diazaspiro[3.5]nonane proper disposal procedures

An Operational Guide to the Safe Handling and Disposal of 1-Benzyl-1,7-diazaspiro[1]nonane As spirocyclic amines become increasingly foundational in modern drug discovery, laboratory professionals must bridge the gap bet...

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Author: BenchChem Technical Support Team. Date: April 2026

An Operational Guide to the Safe Handling and Disposal of 1-Benzyl-1,7-diazaspiro[1]nonane

As spirocyclic amines become increasingly foundational in modern drug discovery, laboratory professionals must bridge the gap between innovative chemistry and rigorous operational safety. Spirocyclic compounds, such as 1-Benzyl-1,7-diazaspiro[1]nonane (CAS: 1253654-62-4) , are highly valued for their sp³-carbon-rich 3D architectures, which offer superior physicochemical properties and unique spatial trajectories that improve target binding selectivity ()[2].

However, the exact structural features that make this diazaspiro compound a potent pharmacophore—specifically its lipophilicity and basicity—also impart significant occupational and environmental hazards. Highly lipophilic basic amines can easily permeate biological membranes, leading to cytotoxicity and off-target effects such as hERG ion channel inhibition ()[3]. To ensure laboratory safety and environmental compliance, this guide provides a self-validating, step-by-step framework for the proper handling, neutralization, and disposal of 1-Benzyl-1,7-diazaspiro[1]nonane.

Chemical Profiling & Hazard Causality

To design a fail-safe disposal protocol, we must first deconstruct the molecular behavior of the chemical. 1-Benzyl-1,7-diazaspiro[1]nonane features a basic diazaspiro core protected by a benzyl group.

  • Basicity & Tissue Irritation: The unshared electron pairs on the nitrogen heteroatoms make the molecule a strong Lewis base. Upon contact with biological moisture (sweat, tears, mucous membranes), it rapidly abstracts protons, causing localized pH spikes. This mechanism is the direct cause of its GHS classifications: Skin Irritation (Category 2) and Eye Irritation (Category 2) ()[4].

  • Volatility & Respiratory Hazard: As a free-base organic amine, it possesses sufficient vapor pressure at room temperature to act as a Specific Target Organ Toxicity - Single Exposure (STOT SE 3) agent, specifically irritating the respiratory tract[4].

Immediate Spill Response & Containment Protocol

A self-validating spill response ensures that the cleanup methodology does not inadvertently introduce new hazards (e.g., fire or toxic gas generation).

  • Isolate and Ventilate: Immediately evacuate non-essential personnel from the spill radius. Maximize fume hood extraction or room ventilation to mitigate the STOT SE 3 inhalation hazard.

  • Select the Correct Absorbent (For Liquids): Absorb liquid solutions using an inert silicate such as vermiculite, earth, or dry sand.

    • Causality Check:Never use combustible materials like sawdust. Basic amines can catalyze the exothermic degradation of organic absorbents, creating a secondary fire hazard ()[5].

  • Mechanical Collection (For Solids): For solid powder spills, use a non-sparking, inert brush to sweep the material. Avoid generating dust, which exponentially increases the respiratory absorption risk[5].

  • Containment: Place all absorbed material and contaminated Personal Protective Equipment (PPE) into a chemically compatible, High-Density Polyethylene (HDPE) container. Seal tightly and label as "Hazardous Amine Waste."

Step-by-Step Laboratory Disposal Workflows

Disposal must prevent environmental release, as basic organic amines can severely disrupt aquatic ecosystems and wastewater treatment microbiomes. The definitive disposal method is high-temperature incineration via a licensed Environmental Health and Safety (EHS) contractor[1][5].

Workflow A: In-Lab Neutralization (For Dilute Aqueous Solutions)

Rationale: Converting the volatile, lipophilic free base into a hydrophilic, non-volatile salt prevents hazardous vapor accumulation in laboratory waste carboys.

  • Preparation: Transfer the dilute aqueous amine waste to a large borosilicate glass beaker inside a certified, actively venting fume hood.

  • Acidification: Slowly add 1M Hydrochloric Acid (HCl) dropwise while stirring magnetically.

  • Validation: Monitor the pH using indicator strips or a calibrated probe until the solution reaches a stable pH of 6.0–7.0. The formation of the water-soluble 1-benzyl-1,7-diazaspiro[1]nonane hydrochloride salt effectively neutralizes the basic and volatile hazards ()[6].

  • Routing: Transfer the neutralized aqueous salt solution to the designated "Non-Halogenated Aqueous Waste" stream.

Workflow B: Organic Solvent Waste Segregation

During synthesis or extraction, the amine is frequently dissolved in organic solvents.

  • Halogenated vs. Non-Halogenated Determination: Analyze the solvent matrix. If the amine was extracted using dichloromethane (DCM) or chloroform, it must be routed to the Halogenated Waste stream.

    • Causality Check: Mixing halogenated solvents with non-halogenated streams can lead to highly exothermic reactions in the waste carboy and significantly complicates the EHS incineration process[7].

  • SAA Storage: Store the waste in a designated Satellite Accumulation Area (SAA). Ensure the container is clearly labeled with the full chemical name, CAS number (1253654-62-4), and the specific solvent matrix[5].

Quantitative Safety & Compatibility Data

Operational ParameterSpecification / ProtocolScientific Rationale
GHS Hazard Classes Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Basic diazaspiro core reacts with biological moisture, causing localized pH elevation and tissue damage[4].
Spill Control Media Vermiculite, Sand, or EarthInert silicates prevent exothermic reactions associated with combustible absorbents (e.g., sawdust)[5].
Primary Disposal Route High-Temperature IncinerationEnsures complete thermal destruction of the stable spirocyclic carbon framework and nitrogen heteroatoms[1].
Aqueous Neutralization 1M HCl titration to pH 6.0–7.0Converts the volatile free-base amine into a stable, water-soluble hydrochloride salt, minimizing inhalation risks[6].

Disposal Decision Workflow

AmineDisposal Start 1-Benzyl-1,7-diazaspiro[3.5]nonane Waste Generation State Determine Physical State Start->State Solid Solid Waste (Powder/Crystals) State->Solid Liquid Liquid Waste (Solutions/Extracts) State->Liquid SolidSpill Sweep with inert brush. Avoid dust generation. Solid->SolidSpill Halogenated Contains Halogenated Solvents? (e.g., DCM) Liquid->Halogenated NonHaloWaste Non-Halogenated Organic Waste Stream SolidSpill->NonHaloWaste YesHalo Yes Halogenated->YesHalo NoHalo No Halogenated->NoHalo HaloWaste Halogenated Organic Waste Stream YesHalo->HaloWaste Neutralization Optional: Neutralize with 1M HCl to form stable salt NoHalo->Neutralization EHS EHS Collection & High-Temp Incineration HaloWaste->EHS NonHaloWaste->EHS Neutralization->NonHaloWaste

Self-validating workflow for the segregation, neutralization, and disposal of amine waste.

References

  • 1-Benzyl-1,7-diazaspiro[1]nonane Safety and Hazards | PubChem |[Link]

  • Spirocycle MmpL3 Inhibitors with Improved hERG and Cytotoxicity Profiles | ACS Omega |[Link]

  • Chapter 7 Chemical Disposal Procedures | University of Wisconsin–Madison EHS |[Link]

Sources

Handling

Personal protective equipment for handling 1-Benzyl-1,7-diazaspiro[3.5]nonane

As a Senior Application Scientist, I approach laboratory safety not as a rigid set of compliance checkboxes, but as a system of chemical causality. Understanding why a chemical behaves the way it does is the most effecti...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a rigid set of compliance checkboxes, but as a system of chemical causality. Understanding why a chemical behaves the way it does is the most effective way to protect yourself and your research integrity.

Here is your comprehensive, self-validating operational guide for handling 1-Benzyl-1,7-diazaspiro[3.5]nonane .

Mechanistic Rationale: The "Why" Behind the Hazard

1-Benzyl-1,7-diazaspiro[3.5]nonane (CAS: 1253654-62-4)[1] is a highly valuable spirocyclic building block. In modern drug discovery, spirocyclic amines are increasingly utilized to replace flat aromatic rings. They provide conformationally restricted, three-dimensional scaffolds (characterized by a high fraction of sp³-hybridized atoms, Fsp3​ ) that significantly improve pharmacokinetic profiles and target specificity[2][3].

However, the structural features that make this compound valuable also dictate its hazards:

  • Nucleophilic Basicity: The free secondary spiro-amine is highly basic. Upon contact with biological tissues, unprotonated amines rapidly disrupt cellular pH gradients, causing saponification of membrane lipids. This leads to severe chemical burns and irreversible eye damage[4][5].

  • Lipophilic Penetration: The benzyl group significantly enhances the molecule's lipophilicity. OSHA guidelines emphasize that lipophilic organic amines can rapidly penetrate the stratum corneum (the skin's outer lipid layer), making dermal absorption a major contributor to systemic occupational toxicity[6].

Quantitative PPE Matrix

To counteract the specific lipophilic and basic properties of this compound, your Personal Protective Equipment (PPE) must function as an impermeable, chemically resistant barrier.

PPE CategorySpecificationQuantitative MetricMechanistic Rationale
Hand Protection Nitrile or Neoprene GlovesThickness: ≥0.12 mm Breakthrough: >240 minAmines rapidly permeate and degrade latex. Nitrile provides a non-polar barrier that prevents the lipophilic benzyl group from facilitating dermal absorption[6].
Eye/Face Indirect-Vent Goggles + Face ShieldANSI Z87.1 CompliantProtects against micro-droplet splashes. Amine basicity causes rapid, irreversible saponification of corneal lipids[4].
Body Flame-Resistant (FR) Lab Coat100% Cotton or NomexPrevents skin contact. Synthetic fibers (like polyester) can melt into the skin if a secondary reaction or exotherm ignites.
Respiratory N95/P100 Particulate RespiratorFilter Efficiency: ≥99.97% Required only if handling outside a fume hood. Prevents inhalation of aerosolized spirocyclic amine dust, which causes severe respiratory tract irritation[5].

Step-by-Step Operational Workflow

Every protocol must be a self-validating system. Follow these steps to ensure safe handling from the balance to the reaction flask.

Step 1: Environmental Preparation

  • Conduct all handling inside a certified chemical fume hood. Verify the face velocity is between 0.4 and 0.6 m/s .

  • Clear the hood of incompatible chemicals, particularly strong oxidizing agents and acids, to prevent violent exothermic salt-formation reactions.

Step 2: Weighing & Transfer

  • Use an enclosed analytical balance to prevent the dispersion of fine powders.

  • Causality Check: Amine powders can hold static charges. Use a static eliminator (anti-static gun) on your spatulas and weigh boats to prevent the powder from jumping and aerosolizing.

Step 3: Dissolution & Reaction Setup

  • Slowly transfer the 1-Benzyl-1,7-diazaspiro[3.5]nonane into your reaction solvent under an inert atmosphere (Nitrogen or Argon).

  • Crucial Solvent Warning: Avoid dissolving this compound in halogenated solvents (e.g., Dichloromethane or Chloroform) if your protocol requires heating. The nucleophilic secondary amine can undergo an unintended Menschutkin reaction (alkylation) with the solvent, leading to dangerous exotherms and ruined yields.

Spill Management & Disposal Plan

In the event of a spill, your immediate goal is to neutralize the amine's volatility and corrosivity.

Step 1: Containment & Assessment

  • Evacuate personnel from the immediate vicinity. Don your emergency PPE (heavy-duty neoprene gloves, goggles, and a P100/organic vapor respirator).

Step 2: Chemical Neutralization (The Protonation Strategy)

  • Carefully spray the spill area with 10% Citric Acid or cover it with solid Sodium Bisulfate .

  • Causality Check: Why citric acid? Organic amines are volatile bases. Reacting them with a weak acid protonates the amine ( R2​NH→R2​NH2+​ ). This instantly converts the hazardous freebase into a water-soluble, non-volatile citrate salt, completely mitigating inhalation risks and halting surface corrosion.

Step 3: Absorption & Disposal

  • Sweep up the neutralized liquid using an inert absorbent (e.g., vermiculite or sand). Never use combustible materials like sawdust with amines.

  • Place the waste in a clearly labeled, sealable container designated for Basic Organic Waste . Under OSHA's Hazard Communication Standard, ensure the waste label explicitly notes the presence of corrosive amines[7].

Workflow Visualization

The following logical workflow maps the lifecycle of handling spirocyclic amines, ensuring that every operational path ends in safe decontamination and disposal.

G Start Pre-Operation: Fume Hood & PPE Check Weighing Weighing & Transfer (Enclosed Balance) Start->Weighing Verified Safe Reaction Reaction Setup (Inert Atmosphere) Weighing->Reaction Transferred Spill Spill / Exposure Event Weighing->Spill Accidental Drop Reaction->Spill Flask Breach Decon Decontamination (10% Citric Acid) Reaction->Decon Completion / Cleanup Spill->Decon Containment Waste Halogen-Free Organic Waste Decon->Waste Disposal

Caption: Operational and emergency workflow for handling 1-Benzyl-1,7-diazaspiro[3.5]nonane.

References

  • 1-Benzyl-1,7-diazaspiro[3.5]nonane | CAS 1253654-62-4 Aaron Chemicals
  • Synthesis and Antibacterial Evaluation of Ciprofloxacin Congeners with Spirocyclic Amine Periphery PubMed Central (PMC) - NIH
  • SnAP 3Me-M Reagent (Spirocyclic N-heterocycles) Sigma-Aldrich
  • Benzylamine-15N | Safety and Hazards PubChem - NIH
  • N-Butylbenzylamine | Safety and Hazards PubChem - NIH
  • OSHA Technical Manual (OTM) - Section II: Chapter 2 (Skin Absorption)
  • Chemical Hazards and Toxic Substances - Overview Occupational Safety and Health Administr

Sources

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